molecular formula C17H25B B1275687 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene CAS No. 79832-89-6

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Cat. No.: B1275687
CAS No.: 79832-89-6
M. Wt: 309.3 g/mol
InChI Key: QUWHOIKFJBTGHZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6) is a high-value organic intermediate of significant interest in advanced materials research and development. Its molecular structure, which features a brominated benzene ring coupled with a trans-configured pentylcyclohexyl group (C17H25Br), is engineered to provide specific properties essential for specialized applications . A primary application of this compound is its role as a critical raw material and key intermediate in the synthesis of liquid crystals (LCs) for modern display technologies . The precise chemical architecture of this compound allows for the construction of liquid crystal monomers with tailored optical and electrical properties, making it indispensable for the liquid crystal display (LCD) industry . Beyond liquid crystals, this compound is a versatile building block in organic synthesis. The bromine atom on the aromatic ring serves as an excellent reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . This enables researchers to construct more complex, biaryl-based molecular structures, facilitating the development of novel compounds for pharmaceuticals, agrochemicals, and other specialty materials . The compound is typically supplied as white needle-like crystals or a white crystalline powder with a high purity level, often 98% or greater . This product is intended for research purposes and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-bromo-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHOIKFJBTGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000794
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
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Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79832-89-6
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a bifunctional organic molecule that has garnered significant interest in materials science and medicinal chemistry. Its rigid, non-polar structure, composed of a brominated benzene ring linked to a trans-substituted pentylcyclohexyl group, imparts unique properties that make it a valuable building block in the synthesis of advanced materials and therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its emerging role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 79832-89-6[2][3]
Molecular Formula C₁₇H₂₅Br[3]
Molecular Weight 309.3 g/mol [3]
Appearance White solid powder[1]
Purity ≥96%, ≥98%, >99.5%, >99.9% (supplier dependent)[1][4][5][6]
Storage Room temperature, in a dry, well-ventilated area away from light[5][7]

Synthesis and Purification

A general workflow for a potential synthetic approach is outlined below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Bromobenzene derivative Bromobenzene derivative Cross-coupling reaction Cross-coupling reaction Bromobenzene derivative->Cross-coupling reaction Pentylcyclohexane derivative Pentylcyclohexane derivative Pentylcyclohexane derivative->Cross-coupling reaction Work-up Work-up Cross-coupling reaction->Work-up Chromatography Chromatography Work-up->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization This compound This compound Recrystallization->this compound

Caption: A potential synthetic workflow for this compound.

Purification of the final product would likely involve standard organic chemistry techniques such as extraction, column chromatography, and recrystallization to achieve the high purity required for its applications.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on its structure and data from analogous compounds, the expected spectral features can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, likely as two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons on the cyclohexyl ring would appear as a series of complex multiplets in the aliphatic region (δ 1.0-2.5 ppm). The pentyl group would exhibit characteristic signals, including a triplet for the terminal methyl group.[8]

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly deshielded. The cyclohexyl and pentyl carbons would appear in the aliphatic region of the spectrum.[9]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (309.3 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic peaks for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring and a C-Br stretching vibration.

Applications

Liquid Crystal Monomers

This compound is a key intermediate in the synthesis of liquid crystal monomers.[6] Its rigid, rod-like structure, a consequence of the trans-cyclohexyl ring, is crucial for the formation of liquid crystalline phases. The bromine atom serves as a reactive handle for further chemical modifications, allowing for the synthesis of a wide variety of liquid crystal molecules with tailored properties for applications in display technologies.[10]

A generalized workflow for the synthesis of a liquid crystal molecule using this compound is depicted below.

G Start This compound Coupling Cross-coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling Purification Purification Coupling->Purification Partner Coupling Partner (e.g., boronic acid, alkyne) Partner->Coupling LC_Molecule Liquid Crystal Molecule Purification->LC_Molecule

Caption: Workflow for liquid crystal synthesis.

Drug Development: A Building Block for PROTACs

A particularly exciting and emerging application of this compound is in the field of drug development, specifically in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

The structure of this compound makes it an ideal component for the "linker" region of a PROTAC. The trans-cyclohexyl moiety provides a rigid and defined spatial orientation, which is crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[11][12] The bromophenyl group offers a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

The general mechanism of action of a PROTAC is illustrated in the following diagram.

G PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

The use of rigid linkers, such as the trans-cyclohexyl system found in this compound, can lead to more potent and selective PROTACs by pre-organizing the molecule into a conformation that is favorable for ternary complex formation.[11]

Conclusion

This compound is a versatile chemical building block with significant applications in both materials science and drug discovery. Its well-defined, rigid structure makes it an excellent precursor for liquid crystal monomers. Furthermore, its emerging role as a linker component in PROTACs highlights its potential for the development of novel therapeutics that target disease-causing proteins for degradation. As research in targeted protein degradation continues to expand, the demand for well-characterized and high-purity building blocks like this compound is expected to grow, paving the way for new advancements in both display technology and medicine.

References

Technical Guide: Chemical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This compound is a key intermediate in the synthesis of liquid crystals and finds applications in materials science and as a building block in organic synthesis.[1] Its rigid core structure, comprised of a trans-substituted cyclohexane ring linked to a brominated benzene ring, makes it a valuable component for creating molecules with specific conformational properties. This document collates available data on its properties, predicted spectral characteristics, and general experimental procedures relevant to its synthesis and purification.

Chemical Structure

The structural representation of this compound is crucial for understanding its chemical behavior.

Caption: Molecular Structure of the Compound.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

PropertyValueReference(s)
CAS Number 79832-89-6[2][3]
Molecular Formula C₁₇H₂₅Br[2][3]
Molecular Weight 309.3 g/mol [2]
Appearance White solid powder[1]
Purity ≥99.50% (typical)[1]

Table 2: Physical Properties

PropertyValueReference(s)
Boiling Point 363 °C at 760 mmHg[3]
Density 1.129 g/cm³[3]
Refractive Index 1.518[3]

Spectral Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to Br)7.35 - 7.45Doublet
Aromatic (meta to Br)7.00 - 7.10Doublet
Cyclohexyl (CH attached to benzene)2.40 - 2.50Multiplet
Cyclohexyl (other CH, CH₂)1.00 - 1.90Multiplet
Pentyl (CH₂)1.20 - 1.40Multiplet
Pentyl (CH₃)0.85 - 0.95Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-Br)119 - 121
Aromatic (CH)128 - 132
Aromatic (C attached to cyclohexyl)145 - 147
Cyclohexyl30 - 45
Pentyl14 - 35

Table 5: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3030 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
Aromatic C=C1450 - 1600Stretching
C-Br500 - 600Stretching

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of this compound are not widely published. However, a general synthetic approach can be outlined based on common organic chemistry methodologies.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, typically involving the formation of the pentylcyclohexyl moiety followed by its attachment to a brominated benzene ring. A plausible synthetic route is the Friedel-Crafts alkylation of bromobenzene with a suitable pentylcyclohexyl precursor.

Start Starting Materials: Bromobenzene & Pentylcyclohexanol Step1 Activation of Alcohol (e.g., with H₂SO₄ or AlCl₃) Start->Step1 Step2 Friedel-Crafts Alkylation Step1->Step2 Step3 Reaction Quench (e.g., with water/ice) Step2->Step3 Step4 Workup: Extraction with organic solvent Step3->Step4 Step5 Purification: Column Chromatography or Recrystallization Step4->Step5 End Final Product: This compound Step5->End

Caption: General Synthetic Workflow.

Illustrative Synthesis Protocol (Hypothetical)

Materials:

  • 4-Pentylcyclohexanol

  • Bromobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), aqueous solution

  • Sodium Bicarbonate (NaHCO₃), aqueous solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 4-pentylcyclohexanol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous AlCl₃ to the solution with stirring.

  • Add bromobenzene dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by pouring it over a mixture of ice and concentrated HCl.

  • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Recrystallization: The crude product, if solid, can be purified by recrystallization.

  • Dissolve the crude material in a minimal amount of a hot solvent system (e.g., ethanol or a hexane/ethyl acetate mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography: If the crude product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.

Analytical Workflow

The identity and purity of the synthesized this compound would be confirmed through a standard analytical workflow.

Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC Purification Purification (Recrystallization or Chromatography) TLC->Purification NMR NMR Spectroscopy (¹H and ¹³C) - Structural Confirmation Purification->NMR MS Mass Spectrometry - Molecular Weight Confirmation NMR->MS IR IR Spectroscopy - Functional Group Analysis MS->IR Final Pure Product (>99.5%) IR->Final

Caption: Analytical Workflow for Product Confirmation.

Applications

The primary application of this compound is as a precursor in the synthesis of liquid crystal materials.[1][3] The bromo-functional group allows for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to introduce other molecular fragments and tailor the mesomorphic properties of the final liquid crystal. It is also utilized in pharmaceutical synthesis and other areas of materials science.[1]

Safety and Handling

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical.

References

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, formula, and known properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. It includes a summary of its physicochemical properties, a plausible, though not directly cited, synthetic protocol, and its primary applications based on available data.

Core Compound Information

This compound is an organic compound featuring a brominated benzene ring attached to a pentyl-substituted cyclohexane ring. The trans configuration of the cyclohexyl ring is a key structural feature.

  • Molecular Formula: C₁₇H₂₅Br[1][2][3][4]

  • IUPAC Name: this compound

  • CAS Number: 79832-89-6[1][2][3][4]

  • Synonyms: Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)-; trans-4-(4-pentylcyclohexyl)-1-bromobenzene; 4-(trans-4'-n-pentylcyclohexyl)Bromobenzene[5]

The structure consists of a pentyl group and a bromophenyl group attached to a cyclohexane ring at positions 1 and 4 in a trans conformation. This linear, rigid structure is crucial for its primary application in liquid crystal technologies.

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

The following tables summarize the available quantitative data for this compound. Note that experimental spectral data is not widely available in public literature; therefore, this section is limited to physicochemical properties.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Weight 309.3 g/mol [1][4]
Appearance White or off-white solid/powder[2][6]
Boiling Point 363 °C at 760 mmHg[3]
Density 1.129 g/cm³[3]
Flash Point 165.9 °C[3]
Refractive Index 1.518[3]
Purity ≥95% to >99.9% (commercially available)[3][5]
Storage Room temperature, sealed, dry, avoid light[2][3]

No definitive melting point has been cited in the available literature.

Table 2: Spectral Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol from a peer-reviewed journal for the synthesis of this compound is not publicly available, a plausible multi-step synthetic route can be constructed based on established organic chemistry reactions. This hypothetical protocol is intended for illustrative purposes.

The synthesis can be envisioned as starting from benzene and pentanoyl chloride, proceeding through Friedel-Crafts acylation, a reduction step, and finally, electrophilic aromatic substitution (bromination).

G start Benzene & Pentanoyl Chloride step1 Friedel-Crafts Acylation (AlCl₃ catalyst) start->step1 intermediate1 Pentylphenylketone step1->intermediate1 step2 Wolff-Kishner or Clemmensen Reduction intermediate1->step2 intermediate2 Pentylbenzene step2->intermediate2 step3 Friedel-Crafts Alkylation with Cyclohexene (Acid catalyst) intermediate2->step3 intermediate3 4-Pentylcyclohexylbenzene (cis/trans mixture) step3->intermediate3 step4 Isomerization/Separation intermediate3->step4 intermediate4 trans-4-Pentylcyclohexylbenzene step4->intermediate4 step5 Electrophilic Bromination (Br₂, FeBr₃) intermediate4->step5 product 1-Bromo-4-(trans-4- pentylcyclohexyl)benzene step5->product

References

Technical Guide: Physicochemical Properties of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS 79832-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 79832-89-6, chemically identified as 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. This compound is a key intermediate in the synthesis of liquid crystal monomers and has potential applications in materials science.[1][2][3] This document details its known physical and chemical characteristics, outlines relevant experimental protocols for their determination, and discusses its environmental and biological implications based on its classification as a liquid crystal monomer.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, informing its handling, storage, and potential applications.

PropertyValueReference
Molecular Formula C₁₇H₂₅Br[4][5][6]
Molecular Weight 309.28 g/mol [2]
Appearance White to off-white solid/powder[1][2][7]
Boiling Point 363 °C at 760 mmHg[4]
Melting Point Not available[4]
Density 1.129 g/cm³[4]
Refractive Index 1.518[4]
Solubility Low solubility in water. Soluble in common organic solvents.[3]
pKa Not available

Experimental Protocols

Synthesis of this compound

Hypothetical Suzuki-Miyaura Coupling Protocol:

  • Reactants: (trans-4-pentylcyclohexyl)boronic acid and 1,4-dibromobenzene.

  • Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: An aqueous solution of a base like Na₂CO₃ or K₃PO₄.

  • Solvent: A two-phase solvent system, for example, toluene and water or 1,4-dioxane and water.

  • Procedure:

    • The reactants, catalyst, and base are combined in the solvent system under an inert atmosphere (e.g., argon or nitrogen).

    • The mixture is heated to a temperature typically ranging from 80 to 110 °C.

    • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Water Solubility (OECD Guideline 105 - Flask Method):

  • An excess amount of the solid is added to a known volume of distilled water in a flask.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • The solution is then centrifuged or filtered to remove undissolved solid.

  • The concentration of the dissolved substance in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Environmental Fate and Biological Implications of Liquid Crystal Monomers

As a liquid crystal monomer, this compound is part of a class of compounds that are emerging as environmental contaminants.[8][9] Their widespread use in electronic displays and subsequent disposal in e-waste raises concerns about their release into the environment.[10] Studies on liquid crystal monomers suggest they can exhibit properties of persistence, bioaccumulation, and toxicity (PBT).[11] The following diagram illustrates the potential environmental pathways and biological interactions of this class of compounds.

G cluster_environment Environmental Compartments cluster_biological Biological Systems E-waste E-waste Soil Soil E-waste->Soil Leaching Water Water E-waste->Water Runoff Air Air E-waste->Air Incineration/ Volatilization Soil->Water Runoff Terrestrial Organisms Terrestrial Organisms Soil->Terrestrial Organisms Uptake Sediment Sediment Water->Sediment Deposition Aquatic Organisms Aquatic Organisms Water->Aquatic Organisms Uptake Humans Humans Air->Humans Inhalation Aquatic Organisms->Humans Food Chain Terrestrial Organisms->Humans Food Chain

Caption: Environmental fate and potential exposure pathways of liquid crystal monomers.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[12] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[13] Avoid inhalation of dust and contact with skin and eyes.[13] In case of fire, use appropriate extinguishing media.[13] Upon decomposition, it may emit toxic fumes of carbon monoxide and hydrogen bromide.[14] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS for complete safety and handling information.

References

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

For researchers, scientists, and professionals in drug development, this compound is a valuable chemical intermediate. This guide provides a comprehensive overview of its properties, potential applications, and illustrative experimental protocols.

Core Properties and Data

This compound is a halogenated aromatic compound.[1] Its molecular structure, featuring a trans-cyclohexyl ring, gives it a rigid and linear shape, a desirable characteristic in the synthesis of liquid crystals.[1][2] The bromine atom serves as a reactive site for various cross-coupling reactions, making it a versatile building block in organic synthesis.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Weight 309.3 g/mol [3][4]
Molecular Formula C17H25Br[3][4][5][6]
CAS Number 79832-89-6[3][5][6]
Appearance White or off-white solid[6][7]
Purity ≥95%[5], with higher purities available (≥98%[6], ≥99.5%[8])
Boiling Point 363°C at 760 mmHg[5]
Density 1.129 g/cm³[5]
Flash Point 165.9°C[5]
Refractive Index 1.518[5]

Applications in Research and Development

This compound is primarily utilized in the following areas:

  • Liquid Crystal Synthesis : It serves as a monomer in the synthesis of liquid crystals.[5][7][8]

  • Organic Synthesis : It is a key intermediate in various organic reactions.[6]

  • Pharmaceutical and Agrochemical Research : The structural motifs of similar alkylcyclohexyl bromobenzenes suggest their potential as scaffolds in the design of novel agrochemicals and pharmaceuticals.[1]

  • Protein Degrader Building Blocks : It is classified within a product family of protein degrader building blocks, indicating its potential use in the development of targeted protein degradation technologies.[3]

Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound. This protocol is for illustrative purposes and may require optimization for specific substrates.

Objective: To synthesize 4-(trans-4-pentylcyclohexyl)-1,1'-biphenyl by coupling this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene.

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(trans-4-pentylcyclohexyl)-1,1'-biphenyl.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conceptual Workflow Visualization

The following diagram illustrates a conceptual workflow for the use of this compound in a drug discovery context, from initial synthesis to final product characterization.

G A Starting Material: This compound B Suzuki-Miyaura Cross-Coupling Reaction A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Product: Novel Biphenyl Derivative D->E F Structural Characterization (NMR, Mass Spectrometry) E->F G Final Characterized Compound F->G

Conceptual workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Mesogenic Properties of Pentylcyclohexyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mesogenic properties of pentylcyclohexyl benzene derivatives, a significant class of liquid crystals. This document details their thermal and optical characteristics, the experimental methodologies used for their characterization, and the fundamental relationships between their molecular structure and liquid crystalline behavior.

Core Concepts in Mesogenic Behavior

Pentylcyclohexyl benzene derivatives are thermotropic liquid crystals, meaning they exhibit liquid crystalline phases over a specific temperature range. The defining feature of these molecules is their elongated, rigid core, composed of a benzene ring and a cyclohexane ring, coupled with a flexible pentyl chain. This molecular architecture is conducive to the formation of the nematic phase, characterized by long-range orientational order of the molecular long axes, but no long-range positional order.

The key mesogenic properties of these compounds include:

  • Transition Temperatures: The temperatures at which the material transitions between different phases (e.g., crystalline to nematic, nematic to isotropic liquid).

  • Enthalpy of Transition (ΔH): The heat absorbed or released during a phase transition, indicative of the degree of molecular ordering change.

  • Birefringence (Δn): The difference between the extraordinary and ordinary refractive indices, a measure of the optical anisotropy of the material.

  • Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel and perpendicular to the molecular director, which governs the response of the material to an electric field.

Quantitative Mesogenic Properties

The following table summarizes the key quantitative mesogenic properties for a homologous series of 4-(trans-4-alkylcyclohexyl)benzonitriles, which are prominent examples of pentylcyclohexyl benzene derivatives.

Alkyl Chain (n)CompoundCrystalline to Nematic Transition (T_CN) [°C]Nematic to Isotropic Transition (T_NI) [°C]Nematic Range (ΔT) [°C]
3PCH343--
5PCH53054.624.6

Experimental Protocols

The characterization of the mesogenic properties of pentylcyclohexyl benzene derivatives relies on a suite of standard analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of transition of liquid crystals.

Methodology:

  • Sample Preparation: A small amount of the pentylcyclohexyl benzene derivative (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrumentation: The sample and reference pans are placed in a DSC cell.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.

  • Data Analysis: Phase transitions are identified as endothermic (melting, nematic to isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of transition.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystal phase and to observe the characteristic textures of the mesophases.

Methodology:

  • Sample Preparation: A small amount of the compound is placed on a clean glass slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic phase and cooled slowly to form a thin, uniform film.

  • Instrumentation: The slide is placed on the rotating stage of a polarizing microscope equipped with a hot stage for temperature control.

  • Observation: The sample is observed between crossed polarizers as it is heated and cooled.

  • Texture Identification: Different liquid crystal phases exhibit unique optical textures. The nematic phase of pentylcyclohexyl benzene derivatives typically shows a "Schlieren" or "marbled" texture[4]. The transition to the isotropic phase is marked by the disappearance of all birefringence, resulting in a dark field of view.

X-Ray Diffraction (XRD)

XRD provides information about the molecular arrangement and ordering within the different phases.

Methodology:

  • Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).

  • Alignment: For detailed structural analysis, the sample may be aligned by applying an external magnetic or electric field.

  • Instrumentation: The capillary is mounted in a temperature-controlled sample holder in the path of a monochromatic X-ray beam.

  • Data Collection: The scattered X-ray intensity is recorded as a function of the scattering angle (2θ).

  • Data Analysis:

    • In the nematic phase, a diffuse halo at wide angles indicates the lack of long-range positional order, while a broad peak at small angles can provide information about the average intermolecular distance.

    • In the crystalline phase, sharp Bragg reflections are observed, which can be used to determine the crystal lattice parameters.

Structure-Property Relationships

The mesogenic properties of pentylcyclohexyl benzene derivatives are intrinsically linked to their molecular structure. Understanding these relationships is crucial for the design of new liquid crystal materials with tailored properties.

Influence of the Alkyl Chain

The length of the alkyl chain significantly affects the transition temperatures. Generally, as the alkyl chain length increases in a homologous series, the melting points tend to show an odd-even effect, while the clearing points (nematic to isotropic transition) tend to decrease. A longer alkyl chain can disrupt the crystalline packing, leading to lower melting points, but it also reduces the overall molecular anisotropy, which can destabilize the nematic phase.

G cluster_0 Molecular Structure Modification cluster_1 Mesogenic Property Impact AlkylChain Alkyl Chain Length MeltingPoint Melting Point (T_CN) AlkylChain->MeltingPoint Odd-Even Effect ClearingPoint Clearing Point (T_NI) AlkylChain->ClearingPoint Generally Decreases NematicRange Nematic Range (ΔT) MeltingPoint->NematicRange ClearingPoint->NematicRange

Caption: Influence of alkyl chain length on transition temperatures.

Role of the Terminal Group

The terminal group attached to the benzene ring has a profound impact on the mesogenic properties, particularly the dielectric anisotropy. A strongly polar group, such as a cyano (-CN) group, introduces a large dipole moment along the molecular axis. This leads to a high positive dielectric anisotropy, which is essential for the operation of twisted nematic liquid crystal displays (LCDs).

G cluster_0 Molecular Feature cluster_1 Property cluster_2 Example TerminalGroup Terminal Group DielectricAnisotropy Dielectric Anisotropy (Δε) TerminalGroup->DielectricAnisotropy Determines Magnitude and Sign MesophaseStability Mesophase Stability TerminalGroup->MesophaseStability Influences CyanoGroup -CN TerminalGroup->CyanoGroup AlkylGroup -R TerminalGroup->AlkylGroup CyanoGroup->DielectricAnisotropy High Positive Δε AlkylGroup->DielectricAnisotropy Low Δε

Caption: Impact of the terminal group on dielectric anisotropy.

Experimental Workflow Visualization

The characterization of a novel pentylcyclohexyl benzene derivative follows a logical workflow, integrating the techniques described above.

G Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification DSC DSC Analysis Purification->DSC POM POM Analysis Purification->POM XRD XRD Analysis Purification->XRD TransitionData Transition Temperatures & Enthalpies DSC->TransitionData PhaseID Phase Identification & Texture Observation POM->PhaseID StructuralInfo Structural Information (e.g., layer spacing) XRD->StructuralInfo Characterization Full Mesogenic Characterization TransitionData->Characterization PhaseID->Characterization StructuralInfo->Characterization

Caption: Workflow for the characterization of mesogenic properties.

Conclusion

Pentylcyclohexyl benzene derivatives are a versatile class of liquid crystals with well-defined structure-property relationships. Their mesogenic behavior can be systematically tuned by modifying their molecular architecture, making them valuable materials for both fundamental research and technological applications, including in the field of drug delivery systems where liquid crystalline phases can be utilized for controlled release. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these and other novel liquid crystalline materials.

References

The Pivotal Role of Brominated Compounds in Advancing Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of bromine into the molecular architecture of liquid crystalline materials has emerged as a critical design element in the advancement of liquid crystal technology. From enhancing mesomorphic stability to tuning key electro-optical properties, brominated compounds offer a versatile toolkit for the development of novel liquid crystal displays (LCDs) and other photonic devices. This technical guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of brominated liquid crystals, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms governing their behavior.

Influence of Bromine Substitution on Mesomorphic and Physical Properties

The introduction of a bromine atom into a liquid crystal molecule can significantly alter its physical and mesomorphic properties. The large van der Waals radius of bromine introduces significant steric hindrance, which can disrupt molecular packing and influence the stability and type of mesophase observed.[1][2] Furthermore, bromine's high atomic mass and polarizability can impact the material's birefringence and dielectric anisotropy.

Data Presentation: Physicochemical Properties of Brominated Liquid Crystals

The following tables summarize key quantitative data for representative brominated liquid crystal compounds, highlighting the impact of bromine substitution.

CompoundSubstitutionPhase Transitions (°C)Reference
4-substituted phenylazo phenyl 4'-(4''-alkoxyphenylazo) benzoatesNone (H)Nematic and Smectic A phases observed[3]
4-substituted phenylazo phenyl 4'-(3''-bromo-4''-alkoxyphenylazo) benzoatesLateral BromoPredominantly nematic phase with high thermal stability[3]
3-bromo-4-pentyloxybenzoic acid + azopyridine derivatives (Hydrogen-Bonded Liquid Crystal)Lateral BromoInduces Smectic C phase, absent in non-brominated analogues[1]
Bromine-terminated azobenzene liquid crystalsTerminal BromoNematic or Smectic A phase dependent on alkyl chain length[4]

Table 1: Influence of Bromine Substitution on Mesophase Behavior.

PropertyEffect of Bromine Substitution
Mesophase Stability The large size of the bromine atom can disrupt intermolecular interactions, often leading to a decrease in clearing point temperatures. However, in some cases, it can induce or stabilize certain mesophases, such as the smectic C phase, due to specific packing arrangements.[1][2] The position of the bromine atom (lateral vs. terminal) plays a crucial role in determining its effect on mesophase stability.[3][4]
Birefringence (Δn) Birefringence is a measure of the difference between the extraordinary and ordinary refractive indices. The high polarizability of the bromine atom can contribute to an increase in the overall molecular polarizability, which can lead to a higher birefringence. However, the steric bulk of bromine may also disrupt the alignment of the liquid crystal molecules, potentially leading to a decrease in the order parameter and, consequently, a lower birefringence. The net effect depends on the specific molecular structure.
Dielectric Anisotropy (Δε) Dielectric anisotropy is the difference between the dielectric permittivity parallel and perpendicular to the director. The introduction of a polar bromine atom can significantly influence the dipole moment of the liquid crystal molecule. A lateral bromine substitution often increases the perpendicular component of the dipole moment, which can lead to a negative or less positive dielectric anisotropy.[5][6] This is a critical parameter for various LCD modes, such as vertically aligned (VA) displays.
Rotational Viscosity (γ₁) Rotational viscosity is a key parameter that affects the switching speed of liquid crystal devices. The bulky nature of the bromine atom can increase the rotational viscosity due to increased intermolecular friction.[1] However, the overall effect on viscosity is complex and also depends on other factors like molecular shape and intermolecular interactions.

Table 2: General Effects of Bromine Substitution on Key Liquid Crystal Properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of brominated liquid crystals, essential for researchers aiming to explore this class of materials.

Synthesis of Brominated Liquid Crystals

The synthesis of brominated liquid crystals typically involves electrophilic aromatic substitution reactions, such as bromination, on a precursor mesogenic core.

Example Protocol: Synthesis of a Laterally Brominated Azo/Ester Liquid Crystal [3]

This protocol describes the synthesis of 4-substituted phenylazo phenyl 4'-(3''-bromo-4''-alkoxyphenylazo) benzoates.

  • Bromination of 4-alkoxyphenol: To a solution of 4-alkoxyphenol in a suitable solvent (e.g., glacial acetic acid), add a solution of bromine in the same solvent dropwise at a controlled temperature (e.g., 0-5 °C). Stir the reaction mixture until completion (monitored by TLC). Pour the reaction mixture into water and extract the product with an organic solvent. Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-4-alkoxyphenol.

  • Diazotization and Coupling: Dissolve the synthesized 2-bromo-4-alkoxyphenol in a mixture of hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise to form the diazonium salt. In a separate flask, dissolve 4-substituted phenol in an alkaline solution. Add the diazonium salt solution to the phenol solution at 0-5 °C to perform the azo coupling reaction. Acidify the reaction mixture to precipitate the azo dye. Filter and purify the product.

  • Esterification: React the synthesized azo dye with 4-(phenylazo)benzoyl chloride in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dry toluene). Reflux the mixture until the reaction is complete. After cooling, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent under reduced pressure. Purify the final product by column chromatography and recrystallization.

Characterization Techniques

POM is a fundamental technique for identifying liquid crystalline phases and observing their characteristic textures.[7][8]

  • Sample Preparation: A small amount of the synthesized compound is placed on a clean glass slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic phase and subsequently cooled at a controlled rate (e.g., 1-5 °C/min).

  • Observation: The sample is observed between crossed polarizers. Different liquid crystal phases (nematic, smectic A, smectic C, etc.) exhibit unique optical textures (e.g., Schlieren, focal conic, fan-shaped) that allow for their identification.[9]

DSC is used to determine the phase transition temperatures and associated enthalpy changes of a liquid crystal.[10][11]

  • Procedure: A small, accurately weighed sample (typically 2-5 mg) is sealed in an aluminum pan. The sample is heated and cooled at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks. The peak onset temperature is taken as the transition temperature, and the peak area corresponds to the enthalpy of the transition.[12][13]

XRD provides information about the molecular arrangement and layer spacing in smectic phases.[14]

  • Sample Preparation: The liquid crystal sample is placed in a thin-walled capillary tube or aligned on a flat substrate. The sample is maintained at a specific temperature within a mesophase.

  • Measurement: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected.

  • Data Analysis: The diffraction pattern reveals information about the structure. For example, in a smectic A phase, a sharp reflection at a small angle corresponds to the layer spacing, while a diffuse reflection at a wide angle indicates the liquid-like order within the layers.

This technique is used to measure the dielectric anisotropy of a liquid crystal.[15][16]

  • Experimental Setup: The liquid crystal is introduced into a cell with transparent electrodes (e.g., ITO-coated glass). The cell is placed in a temperature-controlled holder. An AC electric field is applied across the cell, and the capacitance is measured as a function of frequency.

  • Procedure: Measurements are performed with the liquid crystal aligned parallel and perpendicular to the electric field. This is typically achieved by surface treatment of the electrodes and/or the application of a strong magnetic field. The dielectric permittivity is calculated from the capacitance measurements. The dielectric anisotropy (Δε) is the difference between the parallel (ε∥) and perpendicular (ε⊥) components.[17]

The birefringence of a liquid crystal can be measured using various optical techniques, such as the Abbé refractometer or by analyzing the phase retardation of light passing through an aligned cell.[18][19]

  • Procedure (Phase Retardation Method): A planar-aligned liquid crystal cell of known thickness is placed between crossed polarizers. A monochromatic light source is used. The intensity of the transmitted light is measured as a function of an applied voltage. The birefringence can be calculated from the changes in light intensity, which are related to the phase difference between the ordinary and extraordinary rays.[20][21]

The rotational viscosity (γ₁) can be determined by measuring the response time of the liquid crystal to an applied electric or magnetic field.[3][22]

  • Procedure (Electro-optical Method): A twisted nematic or planar aligned cell is subjected to a voltage pulse. The decay of the optical response after the voltage is turned off is monitored. The rotational viscosity can be calculated from the decay time, the elastic constant, and the cell gap.[1][23]

Visualizing Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental workflows and the logical relationships between bromine substitution and liquid crystal properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties start Starting Materials bromination Bromination start->bromination coupling Azo Coupling bromination->coupling esterification Esterification coupling->esterification purification Purification esterification->purification pom Polarizing Optical Microscopy (POM) purification->pom Phase Identification dsc Differential Scanning Calorimetry (DSC) purification->dsc Transition Temperatures xrd X-Ray Diffraction (XRD) purification->xrd Structural Analysis dielectric Dielectric Spectroscopy purification->dielectric Dielectric Anisotropy birefringence Birefringence Measurement purification->birefringence Birefringence viscosity Rotational Viscosity Measurement purification->viscosity Viscosity mesomorphic Mesomorphic Properties pom->mesomorphic dsc->mesomorphic xrd->mesomorphic electro_optical Electro-Optical Properties dielectric->electro_optical birefringence->electro_optical viscosity->electro_optical

Caption: Experimental workflow for the synthesis and characterization of brominated liquid crystals.

logical_relationship cluster_bromine Bromine Properties cluster_molecular Molecular Level Effects cluster_macroscopic Macroscopic Properties steric_bulk Large Steric Bulk packing Disrupted Molecular Packing steric_bulk->packing electronegativity High Electronegativity dipole Altered Molecular Dipole Moment electronegativity->dipole polarizability High Polarizability polarizability_anisotropy Increased Molecular Polarizability Anisotropy polarizability->polarizability_anisotropy mesophase Mesophase Stability & Type packing->mesophase viscosity Rotational Viscosity (γ₁) packing->viscosity dielectric Dielectric Anisotropy (Δε) dipole->dielectric birefringence Birefringence (Δn) polarizability_anisotropy->birefringence

Caption: Logical relationships between bromine properties and liquid crystal characteristics.

Conclusion

The incorporation of bromine into liquid crystal molecules provides a powerful strategy for fine-tuning their material properties. The steric and electronic effects of bromine substitution offer a means to control mesophase behavior, dielectric anisotropy, birefringence, and viscosity. A thorough understanding of the synthesis and characterization of these materials, as outlined in this guide, is essential for the rational design of novel liquid crystals with tailored properties for advanced applications in display technology and beyond. The detailed experimental protocols and the elucidation of structure-property relationships serve as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide on the Safety of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from the manufacturer. Always refer to the manufacturer's SDS for the most current and complete safety information. This product is intended for research and development purposes only.[1] The health hazards of this compound have not been fully investigated.[1]

Introduction

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a chemical compound with the CAS number 79832-89-6.[2][3][4] It belongs to the family of substituted cyclohexylbenzene derivatives and finds applications in areas such as the synthesis of liquid crystal monomers.[3][5] This guide provides a comprehensive overview of the available safety information for this compound, including its physical and chemical properties, potential hazards, handling procedures, and emergency protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its safe handling and use. The following table summarizes the key physical and chemical data for this compound.

PropertyValueSource
Molecular Formula C17H25Br[2][3][4]
Molecular Weight 309.28 g/mol [3][4]
Appearance White or off-white solid
Boiling Point 363 °C at 760 mmHg[3]
Flash Point 165.9 °C[3]
Density 1.129 g/cm³[3]
Refractive Index 1.518[3]
Purity Typically ≥95% - 98%[2][3]

Hazard Identification and Classification

GHS Hazard Statements:

Based on available SDS, the following precautionary statements are relevant.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]

Potential Health Effects: [1]

  • Acute Effects: May be harmful by ingestion and inhalation. It is considered an irritant.[1]

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: Vapors may be irritating to the nose, throat, and respiratory tract.

  • Ingestion: May be harmful if swallowed.

Environmental Hazards:

Specific ecotoxicological data for this compound is limited. However, related brominated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.

Experimental Protocols for Safety Assessment

Detailed experimental protocols for the safety testing of this compound are not publicly available. However, standard methodologies for assessing the safety of new chemical substances are well-established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA). Should formal safety testing be conducted, it would likely involve the following types of studies:

  • Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425): To determine the short-term toxicity of the substance when ingested.

  • Acute Dermal Toxicity (OECD Test Guideline 402): To assess the toxic effects of the substance upon skin contact.

  • Acute Inhalation Toxicity (OECD Test Guideline 403): To evaluate the toxicity of the substance when inhaled.

  • Skin Irritation/Corrosion (OECD Test Guideline 404): To determine the potential of the substance to cause skin irritation or corrosion.

  • Eye Irritation/Corrosion (OECD Test Guideline 405): To assess the potential of the substance to cause eye irritation or damage.

  • Aquatic Toxicity (OECD Test Guidelines 201, 202, 203): To evaluate the potential harm to aquatic organisms such as algae, daphnia, and fish.

Handling, Storage, and Emergency Procedures

Proper handling and storage are crucial to minimize exposure and ensure safety in a laboratory setting.

Personal Protective Equipment (PPE): [1]

Protection TypeRecommendation
Eye/Face Protection Wear protective safety goggles.
Skin Protection Wear chemical-resistant gloves.
Body Protection Wear protective clothing and chemical-resistant boots.

Engineering Controls: [1]

  • Ensure adequate ventilation during use.[1]

  • Use only in a chemical fume hood.[1]

  • Have a safety shower and eye wash station readily available.[1]

Storage: [3]

  • Store in a tightly closed container.[3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

First Aid Measures: [1]

Exposure RouteFirst Aid Procedure
Skin Contact Gently and thoroughly wash the affected area with running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash any contaminated clothing prior to reusing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion If swallowed, seek immediate medical attention.

Fire and Explosion Hazards: [1]

  • Emits toxic fumes under fire conditions.[1]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing and managing the risks associated with a chemical substance like this compound.

A Hazard Identification (Physicochemical Properties, In silico Prediction) B Dose-Response Assessment (In vitro & In vivo testing, e.g., LD50, LC50) A->B informs D Risk Characterization (Integration of Hazard, Dose-Response, and Exposure) B->D informs C Exposure Assessment (Routes, Duration, Frequency) C->D informs E Risk Management (Engineering Controls, PPE, SOPs) D->E leads to F Communication (Safety Data Sheets, Labeling) D->F requires E->C mitigates

Figure 1. Generalized workflow for chemical risk assessment and management.

Conclusion

While specific toxicological data for this compound is not extensively documented in publicly accessible literature, the available information from Safety Data Sheets indicates that it should be handled with care. It is considered an irritant and may be harmful if ingested or inhaled. Researchers and professionals working with this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further toxicological and ecotoxicological studies are warranted to provide a more comprehensive safety profile for this compound.

References

An In-depth Technical Guide to 1-bromo-4-(4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-(4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystal monomers. While its role in materials science is established, this document also addresses the current lack of data regarding its biological activity, a crucial aspect for drug development professionals. This guide covers the compound's chemical and physical properties, a proposed multi-step synthesis pathway with detailed experimental considerations, and its primary applications. The information is presented to be a valuable resource for researchers in both materials science and medicinal chemistry.

Chemical Identity and Properties

1-bromo-4-(4-pentylcyclohexyl)benzene is an organic compound with the IUPAC name 1-bromo-4-(4-pentylcyclohexyl)benzene [1]. It is also known by synonyms such as 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene and 4-(trans-4-pentylcyclohexyl)bromobenzene[1]. The trans isomer is particularly significant in its applications.

Below is a summary of its key chemical and physical properties compiled from various sources.

PropertyValueSource(s)
IUPAC Name 1-bromo-4-(4-pentylcyclohexyl)benzene[1]
CAS Number 79832-89-6[1]
Molecular Formula C₁₇H₂₅Br[1][2]
Molecular Weight 309.28 g/mol [2]
Appearance White solid powder[3][4]
Purity ≥99.5%[3][5]
Boiling Point 363 °C at 760 mmHg[2]
Density 1.129 g/cm³[2]
Refractive Index 1.518[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

Synthesis Pathway

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Electrophilic Bromination Benzene Benzene Acylation_Reaction Acylation_Reaction Benzene->Acylation_Reaction 4-Pentylcyclohexanecarbonyl_chloride 4-Pentylcyclohexanecarbonyl_chloride 4-Pentylcyclohexanecarbonyl_chloride->Acylation_Reaction AlCl3 AlCl3 AlCl3->Acylation_Reaction Catalyst Phenyl(4-pentylcyclohexyl)methanone Phenyl(4-pentylcyclohexyl)methanone Phenyl(4-pentylcyclohexyl)methanone_2 Phenyl(4-pentylcyclohexyl)methanone Acylation_Reaction->Phenyl(4-pentylcyclohexyl)methanone Reduction_Reaction Reduction_Reaction Phenyl(4-pentylcyclohexyl)methanone_2->Reduction_Reaction Zn(Hg) Zn(Hg) Zn(Hg)->Reduction_Reaction Reagent HCl HCl HCl->Reduction_Reaction Acid 1-(4-Pentylcyclohexyl)benzene 1-(4-Pentylcyclohexyl)benzene 1-(4-Pentylcyclohexyl)benzene_2 1-(4-Pentylcyclohexyl)benzene Reduction_Reaction->1-(4-Pentylcyclohexyl)benzene Bromination_Reaction Bromination_Reaction 1-(4-Pentylcyclohexyl)benzene_2->Bromination_Reaction Br2 Br2 Br2->Bromination_Reaction Reagent FeBr3 FeBr3 FeBr3->Bromination_Reaction Catalyst Final_Product 1-bromo-4-(4-pentylcyclohexyl)benzene Bromination_Reaction->Final_Product

Caption: Proposed three-step synthesis of 1-bromo-4-(4-pentylcyclohexyl)benzene.

Experimental Protocols

This step involves the reaction of benzene with 4-pentylcyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form phenyl(4-pentylcyclohexyl)methanone[6][7][8].

  • Materials:

    • Benzene

    • 4-pentylcyclohexanecarbonyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (solvent)

    • Hydrochloric acid (for workup)

    • Water

    • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • Procedure Outline:

    • A reaction flask under an inert atmosphere is charged with anhydrous dichloromethane and anhydrous aluminum chloride.

    • The mixture is cooled in an ice bath.

    • A solution of 4-pentylcyclohexanecarbonyl chloride in anhydrous dichloromethane is added dropwise.

    • Benzene is then added, and the reaction is stirred at a low temperature, followed by warming to room temperature.

    • The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water and brine, and dried over a drying agent.

    • The solvent is removed under reduced pressure to yield the crude phenyl(4-pentylcyclohexyl)methanone, which can be purified by chromatography or distillation.

The ketone produced in the first step is reduced to an alkane using the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid[9][10][11]. This method is particularly effective for aryl-alkyl ketones.

  • Materials:

    • Phenyl(4-pentylcyclohexyl)methanone

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid

    • Toluene (co-solvent)

    • Water

    • Sodium bicarbonate solution (for neutralization)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure Outline:

    • The ketone is dissolved in a suitable solvent like toluene.

    • Zinc amalgam and concentrated hydrochloric acid are added.

    • The mixture is heated under reflux for several hours.

    • After cooling, the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., toluene or diethyl ether).

    • The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried.

    • The solvent is evaporated to give 1-(4-pentylcyclohexyl)benzene.

The final step is the regioselective bromination of the benzene ring. The cyclohexyl group is an ortho-, para-director. Due to steric hindrance from the bulky cyclohexyl group, the bromine will preferentially add to the para position.

  • Materials:

    • 1-(4-Pentylcyclohexyl)benzene

    • Bromine (Br₂)

    • Iron(III) bromide (FeBr₃) or iron filings (as a catalyst precursor)

    • Carbon tetrachloride or dichloromethane (solvent)

    • Sodium bisulfite solution (for quenching)

    • Water

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure Outline:

    • 1-(4-Pentylcyclohexyl)benzene is dissolved in a dry, non-polar solvent in a flask protected from light.

    • A catalytic amount of iron(III) bromide is added.

    • A solution of bromine in the same solvent is added dropwise at a low temperature.

    • The reaction is stirred until completion (monitored by TLC or GC).

    • The reaction is quenched by the addition of a sodium bisulfite solution to remove excess bromine.

    • The organic layer is washed with water and brine, then dried.

    • The solvent is removed, and the resulting crude product, 1-bromo-4-(4-pentylcyclohexyl)benzene, is purified by recrystallization or column chromatography.

Applications in Materials Science

The primary application of 1-bromo-4-(4-pentylcyclohexyl)benzene is as a precursor in the synthesis of liquid crystal monomers[3][4][5]. The presence of the rigid cyclohexyl-phenyl core and the terminal pentyl chain are features that promote the formation of liquid crystalline phases. The bromine atom serves as a versatile functional group for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of more complex liquid crystal molecules with tailored properties for display technologies.

G Start 1-bromo-4-(4-pentylcyclohexyl)benzene Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Coupling LC_Monomer Functionalized Liquid Crystal Monomer Coupling->LC_Monomer Polymerization Polymerization LC_Monomer->Polymerization LC_Polymer Liquid Crystal Polymer Polymerization->LC_Polymer Display Advanced Display Technology LC_Polymer->Display

Caption: Role in liquid crystal synthesis.

Biological Activity and Drug Development Potential

A thorough search of scientific literature and chemical databases reveals a notable absence of studies on the biological activity, cytotoxicity, or potential therapeutic applications of 1-bromo-4-(4-pentylcyclohexyl)benzene. While some sources list it under the general category of "pharmaceutical synthesis," this appears to be a broad classification for chemical intermediates[3]. One supplier categorizes it as a "Protein Degrader Building Block," suggesting it could potentially be used as a fragment in the synthesis of PROTACs or other protein degraders, though no specific examples are provided[12].

The core structure, a substituted cyclohexylphenyl moiety, is present in some biologically active molecules[13]. However, no direct data for the title compound is available.

For drug development professionals, this compound represents a starting point for derivatization and subsequent biological screening. The lipophilic nature of the pentylcyclohexyl group combined with the reactive bromophenyl unit could be a scaffold for developing new chemical entities. However, any such development would require extensive in vitro and in vivo testing, as there is currently no data to support its use in a biological context.

Conclusion

1-bromo-4-(4-pentylcyclohexyl)benzene is a well-characterized chemical intermediate with a primary and established role in the synthesis of liquid crystal materials. Its synthesis can be achieved through a logical, multi-step process rooted in fundamental organic reactions. While its utility in materials science is clear, its potential in drug development remains unexplored. The lack of biological data underscores the need for foundational research to determine if this chemical scaffold holds any promise for therapeutic applications. This guide serves as a technical resource for chemists working in both materials and life sciences, providing a summary of the current knowledge and highlighting areas for future investigation.

References

The Dawn of a New Liquid Crystal Era: A Technical Guide to the Discovery and History of Cyclohexylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of cyclohexylbenzene liquid crystals. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the fundamental properties and synthesis of these important compounds.

Introduction: The Quest for Stable, Low-Viscosity Mesogens

The field of liquid crystal research, since its inception in the late 19th century, has been driven by the pursuit of materials with specific physical properties tailored for display applications. A significant milestone in this journey was the development of cyanobiphenyls in the early 1970s. However, the quest for even more stable and lower viscosity materials led researchers to explore new molecular architectures. The introduction of the cyclohexane ring into the rigid core of mesogenic molecules proved to be a pivotal moment, leading to the creation of cyclohexylbenzene liquid crystals. These compounds exhibit a unique combination of properties, including low viscosity, high chemical and photochemical stability, and a broad mesophase range, making them essential components in modern liquid crystal displays (LCDs).

A Historical Timeline: From a Chemical Curiosity to a Display Mainstay

The story of cyclohexylbenzene liquid crystals unfolds over several decades, marked by key discoveries in organic synthesis and materials science.

  • 1899: The First Synthesis: The parent compound, cyclohexylbenzene, was first synthesized in 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov. He achieved this through a Friedel–Crafts alkylation of benzene with cyclohexyl chloride. At the time, its potential as a component of liquid crystals was unknown.

  • Mid-1970s: The Rise of the Cyclohexane Ring: The pioneering work of researchers like Schubert and his group in 1975 on trans-4-n-alkylcyclohexane-1-carboxylic acid esters, and Eidenschink and his colleagues in 1977 on trans-1-n-alkyl-4-(4'-cyanophenyl)cyclohexanes (PCH compounds), demonstrated the significant advantages of incorporating a saturated cyclohexane ring into liquid crystal structures. These compounds exhibited lower viscosity and higher stability compared to their purely aromatic counterparts.

  • Early 1980s: The Polish Breakthrough: A major advancement in the field came from the research group of Roman Dąbrowski at the Military University of Technology in Warsaw, Poland. Their work in the early 1980s led to the synthesis and characterization of a wide range of cyclohexylbenzene liquid crystals. A seminal paper by T. Szczuciński and R. Dąbrowski described a convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids, which are key precursors to various liquid crystal derivatives. This research opened the door to the systematic investigation of structure-property relationships in this class of compounds.

  • Expansion of the Chemical Space: Following this, Dąbrowski's group and others synthesized and studied numerous derivatives, including the corresponding nitriles and isothiocyanates. The isothiocyanate derivatives, in particular, were found to possess advantageous properties such as high birefringence and broad nematic ranges.

The following diagram illustrates the key milestones in the development of cyclohexylbenzene liquid crystals.

Discovery_Timeline Figure 1: Historical Development of Cyclohexylbenzene Liquid Crystals cluster_1800 19th Century cluster_1970 1970s cluster_1980 1980s node_1899 1899: First Synthesis of Cyclohexylbenzene (N. Kirsanov) node_1975 1975: Synthesis of trans-4-n-alkylcyclohexane- 1-carboxylic acid esters (Schubert et al.) node_1899->node_1975 Foundation node_1977 1977: Synthesis of trans-1-n-alkyl-4-(4'-cyanophenyl) cyclohexanes (PCH) (Eidenschink et al.) node_1975->node_1977 Leads to node_1982 1982: Convenient Synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids (Szczuciński & Dąbrowski) node_1977->node_1982 Influences node_1984 1984: Development of Isothiocyanate Derivatives (Dąbrowski et al.) node_1982->node_1984 Further Development

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Quantitative Data Summary

The physical properties of cyclohexylbenzene liquid crystals, particularly their phase transition temperatures, are crucial for their application in devices. The following tables summarize the transition temperatures for homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids and their corresponding nitriles, as reported by Szczuciński and Dąbrowski.

Table 1: Phase Transition Temperatures of 4-(trans-4'-n-alkylcyclohexyl)benzoic Acids

Alkyl Chain (n)Crystal to Nematic (°C)Nematic to Isotropic (°C)
2121218
3115205
4108212
598215
696210
793205
894200
995195
1096190

Table 2: Phase Transition Temperatures of 4-(trans-4'-n-alkylcyclohexyl)benzonitriles

Alkyl Chain (n)Crystal to Nematic (°C)Nematic to Isotropic (°C)
27075
35580
44885
54290
63888
74085
84582
95078
105575

Experimental Protocols

The synthesis of cyclohexylbenzene liquid crystals typically involves a multi-step process. The following is a detailed methodology for the synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids, a key intermediate, based on the work of Szczuciński and Dąbrowski.

Synthesis of 4-(trans-4'-n-heptylcyclohexyl)benzoic acid:

Step 1: Acylation of Cyclohexene A solution of 1 mole of heptanoyl chloride in 100 ml of carbon disulfide is added dropwise to a stirred suspension of 1.2 moles of anhydrous aluminum chloride in 200 ml of carbon disulfide at 0-5 °C. After the addition is complete, 1.1 moles of cyclohexene is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred for an additional 2 hours at room temperature and then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.

Step 2: Friedel-Crafts Alkylation of Benzene To a stirred mixture of 2 moles of benzene and 0.5 moles of anhydrous aluminum chloride, the acylated cyclohexene derivative from Step 1 is added dropwise at 10-15 °C. The mixture is stirred for 3 hours at room temperature and then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, and the excess benzene is removed by distillation.

Step 3: Oxidation to Benzoic Acid The product from Step 2 is dissolved in a mixture of pyridine and water. Potassium permanganate is added in portions while maintaining the temperature at 80-90 °C. After the reaction is complete, the mixture is cooled, and the manganese dioxide is filtered off. The filtrate is acidified with hydrochloric acid to precipitate the crude 4-(trans-4'-n-heptylcyclohexyl)benzoic acid. The product is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol).

The following diagram illustrates the general workflow for the synthesis and characterization of cyclohexylbenzene liquid crystals.

Synthesis_Workflow Figure 2: General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials (Benzene, Cyclohexene, Acyl Chloride) step1 Acylation of Cyclohexene start->step1 step2 Friedel-Crafts Alkylation step1->step2 step3 Oxidation to Benzoic Acid step2->step3 step4 Further Derivatization (e.g., to Nitrile, Isothiocyanate) step3->step4 purification Purification (Recrystallization, Chromatography) step4->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization analysis Physical Property Analysis (DSC, Polarizing Microscopy, Viscometry) characterization->analysis

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Conclusion

The discovery and development of cyclohexylbenzene liquid crystals represent a significant advancement in the field of liquid crystal materials. Their unique combination of low viscosity, high stability, and tunable mesomorphic properties has made them indispensable in modern display technology. The foundational work of researchers in Germany and Poland laid the groundwork for the synthesis and understanding of these materials, paving the way for their widespread commercial application. Further research into novel derivatives and formulations continues to expand the potential applications of this versatile class of liquid crystals.

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Chemistry of Bromobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromobenzene and its derivatives represent a critical class of intermediates in organic synthesis, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their versatile reactivity, stemming from the interplay between the aromatic ring and the carbon-bromine bond, allows for the strategic construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core chemistry of bromobenzene derivatives, focusing on their synthesis, reactivity, and applications, with a particular emphasis on the experimental protocols and quantitative data essential for laboratory and industrial applications.

Physicochemical and Spectroscopic Properties of Bromobenzene

Bromobenzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[3][4] It is a nonpolar solvent, insoluble in water but miscible with many organic solvents.[5][6] A comprehensive summary of its physical and spectroscopic properties is provided below, serving as a baseline for its derivatives.

Table 1: Physical Properties of Bromobenzene
PropertyValueReference(s)
Molecular FormulaC₆H₅Br[7]
Molar Mass157.01 g/mol [5][7]
Melting Point-30.8 °C[6][8]
Boiling Point156 °C[8][9]
Density1.495 g/cm³ at 20°C[8]
Refractive Index (n²⁰/D)1.559-1.5602[8][9]
Solubility in Water0.041 g/100 mL[7][8]
Vapor Pressure4.18 mmHg at 25°C[7]
Table 2: Spectroscopic Data for Bromobenzene
SpectroscopyKey Peaks / SignalsReference(s)
¹H NMR (CDCl₃)δ 7.25-7.55 (m, 5H)[10]
¹³C NMR (CDCl₃)δ 122.7, 127.3, 130.3, 131.8[11]
IR (neat)~3060 cm⁻¹ (C-H aromatic stretch), ~1580, 1475, 1445 cm⁻¹ (C=C aromatic stretch), ~1020 cm⁻¹ (C-Br stretch)[4][12][13]
Mass Spec. (EI)m/z 156/158 (M⁺, isotopic pattern for Br), 77 (C₆H₅⁺)[4][14]

Synthesis of Bromobenzene Derivatives

The primary methods for synthesizing bromobenzene and its substituted analogs involve the direct bromination of aromatic rings.

Electrophilic Aromatic Substitution: Bromination of Benzene

The most common laboratory and industrial synthesis of bromobenzene is the electrophilic aromatic substitution of benzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[15]

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from moisture using a drying tube.

  • Reagents: To the flask, add benzene and a catalytic amount of iron filings (which will be converted in situ to FeBr₃).

  • Reaction: Slowly add bromine from the dropping funnel to the stirred benzene. The reaction is exothermic and will produce hydrogen bromide gas.

  • Work-up: After the addition is complete, wash the reaction mixture with water and a dilute solution of sodium hydroxide to remove unreacted bromine and HBr.

  • Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride) and purify by fractional distillation to obtain pure bromobenzene. A typical yield for this reaction is around 60%.[16]

Electrophilic_Aromatic_Substitution Benzene Benzene Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex Attack on Electrophile Br2 Br₂ Electrophile_Generation Electrophile Generation Br-Br-FeBr₃ Br2->Electrophile_Generation FeBr3 FeBr₃ (Catalyst) FeBr3->Electrophile_Generation Electrophile_Generation->Sigma_Complex Bromobenzene Bromobenzene Sigma_Complex->Bromobenzene Deprotonation FeBr4_minus [FeBr₄]⁻ HBr HBr FeBr4_minus->FeBr3 Catalyst Regeneration FeBr4_minus->HBr

Figure 1. General mechanism of electrophilic aromatic bromination.

Core Reactivity of Bromobenzene Derivatives

The chemical behavior of bromobenzene is dominated by reactions at the carbon-bromine bond and electrophilic substitution on the aromatic ring.

Organometallic Reactions

Bromobenzene is a key precursor for the formation of important organometallic reagents.

Bromobenzene readily reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide, a versatile Grignard reagent.[17][18] This reagent is a powerful nucleophile and strong base, used extensively for forming new carbon-carbon bonds.[19]

  • Glassware Preparation: All glassware must be rigorously dried to exclude moisture, which would quench the Grignard reagent.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Initiation: Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to the magnesium. A crystal of iodine can be added to initiate the reaction.[17]

  • Addition: Once the reaction begins (indicated by cloudiness and gentle refluxing), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[17]

  • Completion: The reaction is complete when most of the magnesium has been consumed. The resulting grey-black solution of phenylmagnesium bromide is used in situ for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and bromobenzene derivatives are common substrates for these transformations.[20]

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between a bromobenzene derivative and an organoboron compound, typically a boronic acid or ester.[21] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[22]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the bromobenzene derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[3]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

The yields of Suzuki-Miyaura reactions are generally high, often exceeding 80%, and are influenced by the electronic nature of the substituents on both coupling partners.[23][24][25]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Bromobenzene derivative - Arylboronic acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heating Heat Mixture (80-120 °C) solvent->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Cool & Dilute monitoring->quench wash Wash with Water & Brine quench->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Biaryl Product Structure_Reactivity cluster_bromobenzene Bromobenzene cluster_effects Electronic Effects of Bromine cluster_outcome Reactivity Outcome bb Br inductive Inductive Effect (-I) Electron Withdrawing (Deactivating) bb->inductive resonance Resonance Effect (+M) Electron Donating (Ortho, Para-directing) bb->resonance reactivity Overall Reactivity: Slower than Benzene inductive->reactivity directing Directing Effect: Ortho & Para Products resonance->directing Signaling_Pathway ext_signal External Signal receptor Cell Surface Receptor ext_signal->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Inflammation) transcription_factor->cellular_response drug Bromobenzene-Derived Inhibitor drug->kinase2 Inhibition

References

Methodological & Application

Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the manufacturing of liquid crystals and a valuable building block in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of benzene with cyclohexanecarbonyl chloride, followed by a Clemmensen reduction and subsequent electrophilic aromatic bromination. This protocol offers a detailed, step-by-step methodology, a summary of reaction parameters, and a workflow diagram to ensure successful synthesis.

Introduction

This compound is a versatile organic compound characterized by a rigid cyclohexylphenyl core. This structural motif is of significant interest in the development of liquid crystal displays, where the trans-cyclohexyl ring contributes to the desired mesomorphic properties. Furthermore, the presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it a valuable precursor for the synthesis of more complex molecules in drug discovery and advanced materials development. The pentyl chain enhances the liquid crystalline properties and solubility in organic solvents. This application note details a reliable protocol for the synthesis of this compound, starting from readily available commercial reagents.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantMolar Equiv.Molecular Weight ( g/mol )AmountProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1: Acylation Cyclohexanecarbonyl chloride1.0146.6114.66 g(4-Pentylcyclohexyl)(phenyl)methanone24.44 g20.8 g85
Benzene-78.11100 mL
Aluminum chloride1.1133.3414.67 g
2: Reduction (4-Pentylcyclohexyl)(phenyl)methanone1.0244.3924.44 g4-(trans-4-Pentylcyclohexyl)benzene23.04 g19.6 g85
Zinc amalgam--50 g
Concentrated HCl-36.46100 mL
3: Bromination 4-(trans-4-Pentylcyclohexyl)benzene1.0230.3923.04 gThis compound30.93 g26.3 g85
N-Bromosuccinimide (NBS)1.05177.9818.69 g
N,N-Dimethylformamide (DMF)-73.09100 mL

Experimental Protocols

Step 1: Synthesis of (4-Pentylcyclohexyl)(phenyl)methanone (Friedel-Crafts Acylation)
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.67 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride: Cool the mixture to 0-5 °C in an ice bath. Add a solution of cyclohexanecarbonyl chloride (14.66 g, 0.1 mol) in dry benzene (20 mL) dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield (4-pentylcyclohexyl)(phenyl)methanone as a colorless oil.

Step 2: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzene (Clemmensen Reduction)
  • Preparation of Zinc Amalgam: In a 500 mL flask, add granulated zinc (50 g) and a solution of mercury(II) chloride (5 g) in water (50 mL). Swirl the mixture for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 50 mL).

  • Reaction Setup: To the flask containing the zinc amalgam, add concentrated hydrochloric acid (100 mL), water (50 mL), toluene (50 mL), and (4-pentylcyclohexyl)(phenyl)methanone (24.44 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8 hours. Add concentrated hydrochloric acid (25 mL) every 2 hours to maintain the acidity. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford 4-(trans-4-pentylcyclohexyl)benzene.

Step 3: Synthesis of this compound (Bromination)
  • Reaction Setup: In a 250 mL round-bottom flask protected from light, dissolve 4-(trans-4-pentylcyclohexyl)benzene (23.04 g, 0.1 mol) in N,N-dimethylformamide (DMF) (100 mL).

  • Addition of NBS: Add N-Bromosuccinimide (NBS) (18.69 g, 0.105 mol) portion-wise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction is generally selective for the para-position due to the directing effect of the alkylcyclohexyl group and the use of DMF as the solvent. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water (300 mL). A white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Drying: Dry the product in a vacuum oven at 40 °C.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Electrophilic Bromination reagent1 Cyclohexanecarbonyl Chloride + Benzene product1 (4-Pentylcyclohexyl)(phenyl)methanone reagent1->product1 Acylation catalyst1 AlCl3 reagent2 (4-Pentylcyclohexyl)(phenyl)methanone product1->reagent2 product2 4-(trans-4-Pentylcyclohexyl)benzene reagent2->product2 Reduction catalyst2 Zn(Hg), HCl reagent3 4-(trans-4-Pentylcyclohexyl)benzene product2->reagent3 product3 This compound reagent3->product3 Bromination catalyst3 NBS, DMF

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a valuable building block, particularly in the synthesis of liquid crystals and other materials where the rigid cyclohexylphenyl core influences the material's properties. The Suzuki coupling of this substrate allows for the straightforward introduction of various aryl and heteroaryl substituents, leading to a diverse range of biphenyl derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[2][4] The reaction is initiated by the oxidative addition of the aryl bromide, this compound, to a palladium(0) complex. This is followed by transmetalation with a boronic acid or its ester, a step that is facilitated by the presence of a base. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The presence of the bulky trans-4-pentylcyclohexyl group may necessitate the use of sterically hindered phosphine ligands to promote efficient catalysis.[5]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates to achieve optimal yields.

Protocol 1: Homogeneous Catalysis with Pd(OAc)₂/PPh₃

This protocol is a classic and reliable method for many Suzuki coupling reactions.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst, such as Palladium(II) acetate (0.02 mmol, 2 mol%), and a phosphine ligand like Triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture, for example, toluene and water (e.g., in a 4:1 ratio, 5 mL total volume), via syringe.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for 4-24 hours.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Heterogeneous Catalysis with Pd/C

This method offers the advantage of easier catalyst removal through filtration.[7]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium on carbon (10% Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Celite

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).[7]

  • Add 10% Pd/C (e.g., 5 mol%).

  • Add a mixture of ethanol and deionized water (e.g., 1:1, 20 mL total volume).[7]

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The product may precipitate from the remaining aqueous solution and can be collected by filtration, or the aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate), followed by drying and concentration.

  • Purify the crude product by recrystallization or flash column chromatography as needed.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of aryl bromides analogous to this compound, which can serve as a guide for reaction optimization.

Aryl Bromide (Analog)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-(1-octynyl)benzenePhenylboronic acidPd-Catalyst II (1)-K₂CO₃Water/TBAB60-95[6]
1-Bromo-4-(1-octynyl)benzene4-Tolylboronic acidPd-Catalyst II (1)-K₂CO₃Water/TBAB60-87[6]
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/Water904-6>90[7]
4-BromotoluenePhenylboronic acid10% Pd/C (5)-K₂CO₃Ethanol/WaterReflux4-12>90[7]
1-Bromo-4-nitrobenzenePhenylboronic acidGO@NHC-Pd-K₂CO₃Water80198[8]

Mandatory Visualization

Suzuki_Coupling_Workflow reagents Reagents - this compound - Arylboronic Acid - Base (e.g., K2CO3) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System - Pd Precursor (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) catalyst->setup solvent Degassed Solvent (e.g., Toluene/Water) solvent->setup reaction Reaction (Heating & Stirring) setup->reaction Heat (e.g., 80-100°C) workup Aqueous Workup - Dilution - Extraction - Washing reaction->workup Cool to RT purification Purification - Drying - Concentration - Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene. This versatile building block is a key intermediate in the synthesis of liquid crystals and can be functionalized through various palladium-catalyzed reactions to generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science.[1][2] The protocols provided are based on established methodologies for analogous aryl bromides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3] Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination have revolutionized the construction of complex molecular architectures. The substrate, this compound, features a reactive carbon-bromine bond that readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

A generalized experimental workflow for these reactions is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Weigh Substrate, Catalyst, Ligand, Base prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent prep_inert Degas and Purge with Inert Gas (Ar/N2) prep_solvent->prep_inert add_reagents Add Coupling Partner and Other Reagents prep_inert->add_reagents heating Heat to Reaction Temperature add_reagents->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up and Extraction cooling->extraction purification Column Chromatography or Recrystallization extraction->purification

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound with various coupling partners. These conditions are based on reactions with analogous aryl bromides and serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Cyanophenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O801295
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001892
3-Pyridinylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane1002488
Phenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O801696

Table 2: Representative Conditions for Heck Reaction

Coupling Partner (Alkene)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001890
StyrenePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₂CO₃NMP1202485
AcrylonitrilePd(OAc)₂ (3)-NaOAcDMAc1101688
4-VinylpyridinePdCl₂(PPh₃)₂ (2)-K₂CO₃DMF1002082

Table 3: Representative Conditions for Sonogashira Coupling

Coupling Partner (Alkyne)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601294
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701891
1-OctynePd(OAc)₂ (2) / XPhos (4)- (Cu-free)Cs₂CO₃1,4-Dioxane802487
EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene/H₂O601692

Table 4: Representative Conditions for Buchwald-Hartwig Amination

Coupling Partner (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001893
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1102489
BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃Toluene1002091
PyrrolidinePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃t-BuOH901695

Experimental Protocols

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 4-Cyanophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Deionized Water (e.g., 4:1:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOB Ar-Pd(II)(OR')L₂ ArPdBr->ArPdOB Ligand Exchange (+ Base, - HBr) ArPdAr Ar-Pd(II)(Ar')L₂ ArPdOB->ArPdAr Transmetalation (Ar'B(OR)₂) ArPdAr->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction Protocol

This protocol describes the synthesis of n-butyl (E)-3-(4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-yl)acrylate via a Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.

  • Heat the reaction to 100 °C and stir vigorously.

  • After the reaction is complete (monitored by TLC or GC-MS, typically 18-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) AlkeneComplex [Ar-Pd(II)(Alkene)L]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination MigratoryInsert R-CH₂-CH(Ar)-Pd(II)BrL AlkeneComplex->MigratoryInsert Migratory Insertion Product Ar-CH=CH-R MigratoryInsert->Product β-Hydride Elimination Product->Pd0 Base (-HBr)

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling Protocol

This protocol details the synthesis of 1-(phenylethynyl)-4-(trans-4-pentylcyclohexyl)benzene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound and phenylacetylene in a mixture of THF and triethylamine (e.g., 2:1 v/v).

  • Degas the solution by bubbling with argon for 20 minutes.

  • Under an argon atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Stir the reaction mixture at 60 °C until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne Ar-Pd(II)(C≡CR)L₂ ArPdBr->ArPdAlkyne Transmetalation (+ CuC≡CR) CuCycle Cu(I) Catalytic Cycle (forms Cu-acetylide) ArPdBr->CuCycle ArPdAlkyne->Pd0 Reductive Elimination (Ar-C≡CR)

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination Protocol

This protocol outlines the synthesis of 4-(4-(trans-4-pentylcyclohexyl)phenyl)morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu to an oven-dried Schlenk tube.

  • Add this compound and anhydrous toluene.

  • Finally, add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)(Br)(HNR₂)L] ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR₂)L AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Monomers using 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a crucial intermediate in the synthesis of advanced liquid crystal (LC) materials. Its rigid core, consisting of a benzene ring and a cyclohexane ring, coupled with the flexible pentyl chain, makes it an ideal building block for creating calamitic (rod-like) liquid crystals. These materials are integral to the manufacturing of high-performance liquid crystal displays (LCDs) and other optoelectronic devices. The "trans" configuration of the pentylcyclohexyl group is particularly important for achieving the desired molecular shape and rigidity, which in turn influences the mesophase behavior and electro-optical properties of the final liquid crystal material.

The primary synthetic route to biphenyl-based liquid crystal monomers from this intermediate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a versatile and efficient method for forming carbon-carbon bonds between the aryl bromide and a suitable boronic acid derivative, yielding the desired biphenyl core structure. This document provides detailed application notes and experimental protocols for the synthesis of a representative liquid crystal monomer, 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile.

Data Presentation

The following tables summarize the key reactants and typical reaction parameters for the synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling reaction.

Table 1: Key Reactants and Their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleCAS Number
This compoundC₁₇H₂₅Br309.28Aryl Halide79832-89-6
4-Cyanophenylboronic acidC₇H₆BNO₂146.94Boronic Acid126747-14-6
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56Catalyst14221-01-3
Sodium CarbonateNa₂CO₃105.99Base497-19-8
TolueneC₇H₈92.14Solvent108-88-3
EthanolC₂H₆O46.07Co-solvent64-17-5
WaterH₂O18.02Co-solvent7732-18-5

Table 2: Typical Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Stoichiometry (Aryl Halide:Boronic Acid:Base)1 : 1.2 : 2.0
Catalyst Loading1-5 mol%
Solvent SystemToluene/Ethanol/Water (e.g., 2:1:1 v/v/v)
Reaction Temperature80-100 °C
Reaction Time12-24 hours
AtmosphereInert (Nitrogen or Argon)
Typical Yield75-95%

Experimental Protocols

Synthesis of 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize the target liquid crystal monomer.

Materials:

  • This compound (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 eq)

  • Sodium Carbonate (2.0 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvents: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq). Subsequently, add the degassed solvent mixture of toluene, ethanol, and water. A typical ratio is 2:1:1 (v/v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine all the organic extracts.

  • Washing: Wash the combined organic layer with brine, and then dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of hexanes and ethyl acetate. The pure product can be further recrystallized from a solvent mixture such as ethanol or a hexane/dichloromethane mixture to yield a white crystalline solid.

  • Characterization: The final product, 4'-(trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The liquid crystalline properties, including the nematic to isotropic transition temperature, can be determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). 4-(trans-4-Pentylcyclohexyl)benzonitrile is a rod-like liquid crystal with a nematic to isotropic phase transition at 327.6 K and a crystalline to nematic phase transition at 303 K.[1]

Mandatory Visualizations

Caption: Synthetic pathway for a liquid crystal monomer.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Base B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Catalyst and Degassed Solvents B->C D Heat to Reflux (80-100 °C) C->D E Monitor by TLC (12-24 h) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Recrystallization I->J K Characterization (NMR, MS) J->K L Property Measurement (DSC, POM) K->L

Caption: Experimental workflow for liquid crystal synthesis.

References

Application Notes and Protocols for the Heck Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-Catalyzed Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an unsaturated halide with an alkene.[1] This powerful transformation has seen widespread application in the synthesis of a diverse array of molecules, ranging from natural products and pharmaceuticals to advanced materials. The reaction, discovered by Richard F. Heck and Tsutomu Mizoroki, was the subject of the 2010 Nobel Prize in Chemistry, a testament to its profound impact on the field.[1]

This application note provides a detailed overview and experimental protocols for conducting the Heck coupling reaction with a particular focus on the use of aryl bromides as the halide component. Aryl bromides are often preferred substrates due to their balance of reactivity and stability, making them ideal coupling partners in many synthetic endeavors. The following sections will detail the reaction mechanism, provide comprehensive experimental procedures, and present a comparative analysis of various catalytic systems.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The widely accepted mechanism consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond, forming a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene substrate then coordinates to the palladium center, followed by a migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L2(Br) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L2(Br)(Alkene) Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L2(Br) Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)L2(Br) Beta_Elim->PdH Substituted Alkene Red_Elim Reductive Elimination PdH->Red_Elim Base Red_Elim->Pd0 H-Base+ + Br-

Caption: The catalytic cycle of the Heck coupling reaction.

Experimental Protocols

The success of a Heck coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Below are two detailed protocols for the Heck coupling of aryl bromides with styrene and n-butyl acrylate, respectively.

Protocol 1: Heck Coupling of an Aryl Bromide with Styrene

This protocol is a general procedure for the coupling of various aryl bromides with styrene using a palladium acetate catalyst and a tetrahydropyrimidinium salt as an N-heterocyclic carbene (NHC) ligand precursor.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (NHC precursor)

  • Aryl bromide

  • Styrene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate

  • Hexane

  • Silica gel

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a small Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2.0 mol%), the aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol).[2]

  • Add a 1:1 mixture of DMF and water (6 mL total).[2]

  • Place the Schlenk tube in a preheated oil bath or heating mantle set to 80 °C.

  • Stir the reaction mixture vigorously for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Extract the mixture with a 1:5 solution of ethyl acetate/hexane.

  • Filter the organic layer through a pad of silica gel, washing thoroughly with the same solvent mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired substituted stilbene.

Protocol 2: Heck Coupling of an Aryl Bromide with n-Butyl Acrylate

This protocol describes a highly efficient Heck coupling of aryl bromides with n-butyl acrylate using a palladium catalyst and a phosphine-imidazolium salt ligand.[3]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine-imidazolium salt ligand (e.g., (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene)

  • Aryl bromide

  • n-Butyl acrylate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium precursor (0.5 mol% Pd), the phosphine-imidazolium salt (0.5 mol%), and Cs₂CO₃ (2.0 equiv).[3]

  • Add the anhydrous solvent, followed by the aryl bromide (1.0 equiv) and n-butyl acrylate (1.2-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure product.

Experimental Workflow

The general workflow for setting up and executing a Heck coupling reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Gather Reagents: - Aryl Bromide - Alkene - Pd Catalyst - Ligand - Base - Solvent Charge_Reagents Charge Reagents (under inert atmosphere if required) Reagents->Charge_Reagents Glassware Prepare Glassware: - Schlenk tube/flask - Stir bar - Condenser Glassware->Charge_Reagents Add_Solvent Add Solvent Charge_Reagents->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor Reaction (TLC, GC, etc.) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: A typical experimental workflow for a Heck coupling reaction.

Data Presentation: Comparative Analysis of Catalytic Systems

The efficiency of the Heck coupling reaction is significantly influenced by the choice of catalyst, ligand, and base. The following tables summarize the yields obtained for the coupling of various aryl bromides with styrene and n-butyl acrylate under different catalytic conditions.

Table 1: Heck Coupling of Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)1,3-Bis(2,6-diisopropylphenyl)imidazolidene (2)K₂CO₃ (2)DMF/H₂O80495[4]
24-BromotoluenePd(OAc)₂ (1)1,3-Bis(2,6-diisopropylphenyl)imidazolidene (2)K₂CO₃ (2)DMF/H₂O80485[4]
34-BromoanisolePd(OAc)₂ (1)1,3-Bis(2,6-diisopropylphenyl)imidazolidene (2)K₂CO₃ (2)DMF/H₂O80482[4]
4BromobenzenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1002475[5]
54-BromonitrobenzenePd(OAc)₂ (0.5)NoneNa₂CO₃ (1.5)NMP140398[6]

Table 2: Heck Coupling of Aryl Bromides with n-Butyl Acrylate

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd₂(dba)₃ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane120298[3]
24-BromotoluenePd₂(dba)₃ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1201295[3]
34-BromoanisolePd₂(dba)₃ (0.5)L·HBr (0.5)Cs₂CO₃ (2)Dioxane1202492[3]
4BromobenzenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.1)Acetonitrile100490
54-ChlorobromobenzenePd(OAc)₂ (1)PPh₃ (2)NaOAc (1.2)DMF140588

L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene

Conclusion

The Heck coupling of aryl bromides is a robust and versatile method for the formation of carbon-carbon bonds. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors. Careful optimization of the reaction parameters, particularly the choice of ligand and base, is crucial for achieving high yields and selectivities. The continued development of new and more efficient catalytic systems promises to further expand the scope and utility of the Heck reaction in the years to come.

References

Application of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene in Organic Electronics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene as a foundational building block in the synthesis of advanced materials for organic electronics, with a particular focus on liquid crystalline semiconductors for Organic Field-Effect Transistors (OFETs).

Introduction

This compound is a key intermediate in the synthesis of calamitic (rod-like) liquid crystals.[1][2] Its molecular structure, featuring a flexible pentylcyclohexyl group coupled with a reactive bromobenzene moiety, makes it an ideal starting material for creating highly ordered, self-assembling organic semiconductors. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the extension of the π-conjugated core, a critical step in designing materials with desirable electronic properties for applications in organic electronics.[3][4]

The rigid and linear molecular shape that can be achieved by derivatizing this compound is highly advantageous for forming the ordered molecular packing necessary for efficient charge transport in the solid state. This property is particularly beneficial for the fabrication of high-performance OFETs, which are essential components in next-generation flexible displays, sensors, and printable electronics.

Synthetic Pathways to Liquid Crystalline Semiconductors

The transformation of this compound into a liquid crystalline semiconductor typically involves extending the π-conjugated system through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling. These reactions allow for the introduction of various aromatic or acetylenic units, which can enhance the electronic delocalization and promote the formation of liquid crystalline phases.

A generalized synthetic scheme involves the coupling of the bromo-compound with a suitable boronic acid (Suzuki coupling) or a terminal alkyne (Sonogashira coupling) to yield a more extended molecular structure. The choice of the coupling partner is crucial for tuning the electronic and mesomorphic properties of the final material.

start This compound suzuki Suzuki Coupling (+ Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira product_suzuki Aryl-Substituted Liquid Crystal Semiconductor suzuki->product_suzuki product_sonogashira Alkynyl-Substituted Liquid Crystal Semiconductor sonogashira->product_sonogashira application Organic Field-Effect Transistors (OFETs) product_suzuki->application product_sonogashira->application

Caption: Synthetic routes from this compound.
Experimental Protocol: Suzuki Coupling for Aryl-Substituted Derivatives

This protocol describes a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-biphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1-Propanol

  • Deionized water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound (1.0 eq.), the arylboronic acid (1.05 eq.), and 1-propanol.

  • Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes until the solids dissolve.

  • Add palladium(II) acetate (0.003 eq.), triphenylphosphine (0.009 eq.), 2 M sodium carbonate solution (1.2 eq.), and deionized water.

  • Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically within 1-2 hours), cool the reaction mixture and add deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Organic Field-Effect Transistors (OFETs)

Materials derived from this compound are prime candidates for the active layer in OFETs. The ability of these materials to form highly ordered thin films through solution processing techniques, such as spin-coating, is a significant advantage for fabricating low-cost, large-area electronics.[5][6]

Quantitative Data of Representative Liquid Crystal OFETs
Material ClassDeposition MethodMobility (cm²/Vs)On/Off RatioReference
Thieno[3,2-b]thiophene-based LCSolution Shearing0.038> 10⁴[5]
5,5''-dioctylterthiopheneSpin-coating at LC temp.0.18> 10⁵[6]
Phenyl-benzothienobenzothiophene (Ph-BTBT-10)Spin-coating at SmE temp.up to 10> 10⁶[7]
Poly(3-hexylthiophene) (P3HT) with LC gateSpin-coating1.5> 10⁵[8]
Experimental Protocol: OFET Fabrication and Characterization

This protocol outlines the fabrication and characterization of a bottom-gate, top-contact OFET using a solution-processable liquid crystalline semiconductor.

sub Si/SiO₂ Substrate (Gate/Dielectric) clean Substrate Cleaning (Sonication) sub->clean sam Self-Assembled Monolayer (SAM) Treatment clean->sam spincoat Spin-Coating of Liquid Crystal Semiconductor sam->spincoat anneal Thermal Annealing spincoat->anneal electrodes Deposition of Source/Drain Electrodes (Au) anneal->electrodes char Electrical Characterization electrodes->char

Caption: Workflow for OFET fabrication and characterization.

Materials and Equipment:

  • Heavily doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Liquid crystalline semiconductor synthesized from this compound

  • Solvent for the semiconductor (e.g., toluene, chloroform)

  • Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane in toluene)

  • Acetone, Isopropanol

  • Spin-coater

  • Hotplate

  • Thermal evaporator

  • Shadow mask for source/drain electrodes

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential sonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • SAM Treatment: Treat the SiO₂ surface with a SAM to improve the ordering of the semiconductor layer. Immerse the substrate in a solution of octadecyltrichlorosilane in toluene for 30 minutes, then rinse with toluene and dry.

  • Semiconductor Deposition: Prepare a solution of the liquid crystalline semiconductor in a suitable solvent. Spin-coat the solution onto the treated substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness.

  • Thermal Annealing: Anneal the substrate on a hotplate at a temperature within the liquid crystalline phase of the material, followed by slow cooling to room temperature to promote the formation of a highly ordered film.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask onto the semiconductor layer using a thermal evaporator.

  • Electrical Characterization: Characterize the OFET device using a semiconductor parameter analyzer in a probe station. Measure the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of high-performance liquid crystalline semiconductors. The protocols and data presented herein provide a comprehensive guide for researchers interested in exploring the potential of this compound in the field of organic electronics. The ability to systematically modify its structure through well-established synthetic methodologies opens up a vast design space for creating novel materials with tailored properties for a wide range of electronic applications.

References

Synthesis of Biaryl Compounds from Brominated Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds from brominated precursors using three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Heck couplings. Biaryl motifs are crucial structural components in many pharmaceuticals, natural products, and advanced materials.[1] This document offers step-by-step experimental procedures, comparative data on reaction yields, and visualizations of the reaction workflows and a relevant biological pathway.

Overview of Biaryl Synthesis from Brominated Precursors

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. For substrates functionalized with bromine, palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach to creating biaryl structures. The general workflow for these syntheses is depicted below.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_end Product & Purification ArylBromide Aryl Bromide (Ar-Br) Reaction Pd-Catalyzed Coupling (Suzuki, Stille, or Heck) ArylBromide->Reaction CouplingPartner Coupling Partner (e.g., Ar'-B(OH)2, Ar'-SnR3, Alkene) CouplingPartner->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification BiarylProduct Biaryl Product (Ar-Ar') Purification->BiarylProduct

Figure 1: General workflow for the synthesis of biaryl compounds.

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for biaryl synthesis due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents.[2]

Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stille Coupling

The Stille coupling utilizes organostannane reagents and is valued for its tolerance of a wide array of functional groups.[3] However, the toxicity of tin reagents is a significant drawback.[4]

Protocol:

  • Reaction Setup: In a glovebox, charge a vial with Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 0.05 mmol, 10 mol%), and an additive such as cesium fluoride (CsF, 1.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the aryl bromide (0.5 mmol, 1.0 equiv) and the organostannane reagent (0.6 mmol, 1.2 equiv) to the vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 2.5 mL).

  • Reaction Execution: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, which can be a precursor to biaryl-like structures or used to form C-C bonds in larger molecules.[5]

Protocol:

  • Reaction Setup: To a Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%), a ligand such as a 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and a base like potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[6]

  • Solvent Addition: Add a solvent system such as a mixture of water (3 mL) and DMF (3 mL).[6]

  • Reaction Execution: Heat the mixture at 80 °C for 4 hours.[6]

  • Work-up: After cooling, extract the mixture with a suitable solvent system (e.g., ethyl acetate/hexane 1:5) and filter through a pad of silica gel.[6]

  • Purification: Concentrate the filtrate and purify the product by flash chromatography on silica gel.[6]

Quantitative Data Summary

The following tables summarize the yields of biaryl products from various brominated precursors using the Suzuki-Miyaura, Stille, and Heck couplings.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl Bromide (Ar-Br)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295
24-BromoanisolePd₂(dba)₃ / RuPhosK₂CO₃Dioxane1101291[7]
31-Bromo-4-nitrobenzenePd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene80298
42-BromopyridinePd@MIL-101CrK₂CO₃H₂O/EtOH1002465[8]
59-BromoanthracenePd@MIL-101CrK₂CO₃H₂O/EtOH10048Low[8]

Table 2: Stille Coupling of Aryl Bromides with Phenylstannanes

EntryAryl Bromide (Ar-Br)Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ / P(t-Bu)₃CsFDioxane1001692
24-BromoanisolePd(OAc)₂ / PPh₃-Toluene1101285
31-Bromo-4-chlorobenzenePd(PPh₃)₄LiClDioxane1002488
42-BromonaphthalenePd(OAc)₂ / Dabco-DMF120594[4]

Table 3: Heck Coupling of Aryl Bromides with Styrene

EntryAryl Bromide (Ar-Br)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / THP-saltK₂CO₃H₂O/DMF80492[6]
24-BromoanisolePd(OAc)₂ / THP-saltK₂CO₃H₂O/DMF80495[6]
31-Bromo-4-nitrobenzenePd(OAc)₂ / THP-saltK₂CO₃H₂O/DMF80498[6]
44-BromobenzonitrilePd-complex 6K₂CO₃DMF601296[9]

Application in Drug Discovery: RORγt Inhibition

Biaryl amides have been identified as potent inhibitors of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases like multiple sclerosis.[2] Inhibition of RORγt can modulate the inflammatory response mediated by Th17 cells.

G cluster_pathway Th17 Cell Differentiation Pathway TGFb TGF-β NaiveT Naive T-Cell TGFb->NaiveT Signal 1 IL6 IL-6 IL6->NaiveT Signal 2 RORgt RORγt (Transcription Factor) NaiveT->RORgt Induces Th17 Th17 Cell RORgt->Th17 Drives Differentiation IL17 IL-17 (Pro-inflammatory) Th17->IL17 Secretes BiarylAmide Biaryl Amide Inhibitor BiarylAmide->RORgt Inhibits

Figure 2: Inhibition of the RORγt signaling pathway by biaryl amides.

This diagram illustrates how biaryl amide inhibitors can block the action of RORγt, thereby preventing the differentiation of naive T-cells into pro-inflammatory Th17 cells and subsequent secretion of IL-17. This mechanism of action is a key strategy in the development of new treatments for autoimmune disorders.

References

Application Notes and Protocols for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene as a versatile chemical intermediate. Primarily known for its role in the synthesis of liquid crystal monomers, this compound also serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions.[1][2]

Chemical Profile

This compound is a white solid at room temperature.[3] Its structure, featuring a brominated phenyl ring attached to a trans-4-pentylcyclohexyl group, provides a unique combination of a reactive handle (the bromo group) for synthetic transformations and a bulky, lipophilic moiety that influences the physical properties of the resulting molecules.

PropertyValue
CAS Number 79832-89-6
Molecular Formula C₁₇H₂₅Br
Molecular Weight 309.28 g/mol
Appearance White powder
Purity Typically ≥99.5%

Key Applications in Organic Synthesis

The bromine atom on the phenyl ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Below are detailed protocols for several key reactions, based on established methodologies for analogous aryl bromides. Researchers should consider these as starting points for optimization with the specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl structures, which are common motifs in liquid crystals and pharmaceutically active compounds.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions:

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-bromo-4-(1-octynyl)benzenePhenylboronic acidPd-catalyst II (1)K₂CO₃H₂O/TBAB60295[4]
1-bromo-4-(1-octynyl)benzene3-Chlorophenylboronic acidPd-catalyst II (1)K₂CO₃H₂O/TBAB60294[4]
1-bromo-4-(1-octynyl)benzene4-Anisylboronic acidPd-catalyst II (1)K₂CO₃H₂O/TBAB60390[4]

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 12-24 h) C->D E Cool and Dilute D->E F Wash with Water & Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides.[3] This reaction is of significant importance in drug discovery and development, as the arylamine moiety is a common feature in many bioactive molecules.

Reaction Scheme:

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. [5]It is a valuable tool for the synthesis of substituted alkenes.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP (5 mL) and a base (e.g., Et₃N, 1.5 equiv.).

  • Reaction Execution: Heat the mixture to 100-140 °C and stir for 8-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine to remove the solvent and salts.

  • Purification: Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography.

Quantitative Data for Analogous Heck Reactions:

| Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5) | Na₂CO₃ | DMA | 50 | 1 | 99.87 [6]| | Iodobenzene | Methyl acrylate | Supported Pd | Et₃N/Na₂CO₃ | NMP | 100 | - | High [7]|

Experimental Workflow for Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkene, Base B Add Pd Catalyst & Ligand A->B C Add Solvent B->C D Heat and Stir (100-140 °C, 8-24 h) C->D E Cool and Dilute D->E F Wash with Water & Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. [2] Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) cocatalyst (e.g., CuI, 1 mol%).

  • Solvent, Base, and Alkyne Addition: Add an anhydrous solvent such as THF or DMF (5 mL), a base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.), and the terminal alkyne (1.1-1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Quantitative Data for Analogous Sonogashira Coupling Reactions:

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl bromide | Arylacetylene | Pd(CH₃CN)₂Cl₂/cataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent [8]| | Aryl iodides/bromides | Terminal alkynes | NiCl₂/1,10-phenanthroline | Cs₂CO₃ | DMAc | 100 | 12 | - [5]|

Experimental Workflow for Sonogashira Coupling

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Alkyne, Base B Add Pd Catalyst & Cu Cocatalyst A->B C Add Anhydrous Solvent B->C D Stir at RT or Heat (2-12 h) C->D E Quench Reaction D->E F Extract and Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: Workflow for the Sonogashira coupling reaction.

Grignard Reagent Formation and Subsequent Reactions

The bromo group of this compound can be converted to a Grignard reagent, a powerful nucleophile for the formation of new C-C bonds with various electrophiles.

Reaction Scheme:

Experimental Protocol for Grignard Reagent Formation:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Initiation: Place magnesium turnings (1.1 equiv.) in the flask. Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

  • Grignard Reagent Formation: Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. The product can be purified by crystallization or column chromatography.

Experimental Workflow for Grignard Reaction

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Formation (Inert Atmosphere) cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Activate Mg with Iodine B Add this compound in Anhydrous Ether A->B C Cool Grignard Reagent B->C D Add Electrophile (E⁺) C->D E Quench with NH₄Cl (aq) D->E F Extract and Wash E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: Workflow for Grignard reagent formation and reaction.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of liquid crystals and as a building block in organic and medicinal chemistry. The reactivity of its bromo group in a variety of palladium-catalyzed cross-coupling reactions allows for the facile construction of complex molecular frameworks, making it a key component in the toolbox of synthetic chemists. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this compound in their research and development endeavors.

References

Application Notes and Protocols for the Laboratory Preparation of Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory procedures for preparing thermotropic and lyotropic liquid crystal mixtures. The protocols are designed to be accessible to researchers and scientists, with a particular focus on applications in drug development, where liquid crystals are increasingly utilized for novel drug delivery systems.

Introduction to Liquid Crystal Mixtures in Research and Drug Development

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This intermediate phase, known as the mesophase, is characterized by the partial ordering of its molecules.[2] There are two primary types of liquid crystals: thermotropic, which are induced by temperature changes, and lyotropic, which are formed by the addition of a solvent.[3]

In the pharmaceutical and drug development sectors, lyotropic liquid crystals (LLCs) are of significant interest.[4] Their self-assembling nanostructures, such as cubic and hexagonal phases, make them excellent candidates for drug delivery vehicles.[5][6] These structures can encapsulate both water-soluble (hydrophilic) and fat-soluble (hydrophobic) drugs, offering advantages like controlled release, enhanced bioavailability, and protection of the active pharmaceutical ingredient (API).[5][6] Their biocompatibility and bioadhesive properties make them suitable for various administration routes, including oral, topical, and injectable.[4][5][7]

Data Presentation: Quantitative Parameters for Liquid Crystal Mixtures

The precise composition of a liquid crystal mixture dictates its physical properties and phase behavior. Careful documentation of quantitative data is crucial for reproducibility and comparison. The following table provides an example of how to structure such data.

Mixture IDComponent A (wt%)Component B (wt%)Component C (wt%)Solvent (wt%)Drug (wt%)T_C-LC (°C)T_LC-I (°C)Mesophase Type
LLC-0016510-25 (Water)-N/AN/ACubic
TLC-00165 (COC)25 (CP)10 (CB)--1723Cholesteric
TLC-00245 (COC)45 (CP)10 (CB)--26.530.5Cholesteric
TLC-00340 (COC)50 (CP)10 (CB)--3235Cholesteric

Abbreviations: wt% (weight percent), T_C-LC (Crystal to Liquid Crystal transition temperature), T_LC-I (Liquid Crystal to Isotropic liquid transition temperature), N/A (Not Applicable), COC (Cholesteryl Oleyl Carbonate), CP (Cholesteryl Pelargonate), CB (Cholesteryl Benzoate).

Experimental Workflow for Liquid Crystal Mixture Preparation

The following diagram illustrates the general workflow for the preparation and characterization of liquid crystal mixtures in a laboratory setting.

G cluster_prep Preparation cluster_char Characterization cluster_app Application start Define Mixture Composition weigh Weigh Components start->weigh mix Mix Components weigh->mix homogenize Homogenize Mixture (e.g., Heating/Vortexing) mix->homogenize equilibrate Equilibrate/Cool homogenize->equilibrate pom Polarized Optical Microscopy (POM) equilibrate->pom dsc Differential Scanning Calorimetry (DSC) equilibrate->dsc xrd X-ray Diffraction (XRD) equilibrate->xrd drug_load Drug Loading Studies pom->drug_load dsc->drug_load xrd->drug_load release In Vitro Release Testing drug_load->release end Final Formulation release->end

Caption: Workflow for Liquid Crystal Mixture Preparation and Analysis.

Experimental Protocols

Protocol 1: Preparation of a Thermotropic Liquid Crystal Mixture

This protocol describes the preparation of a cholesteric liquid crystal mixture, which is sensitive to temperature changes.

Materials:

  • Cholesteryl Oleyl Carbonate

  • Cholesteryl Pelargonate

  • Cholesteryl Benzoate

  • Glass vials with caps

  • Spatula

  • Hot plate

  • Analytical balance

  • Funnel

Procedure:

  • Weighing: Accurately weigh the required amounts of each solid component according to the desired ratios (refer to the data table above) using an analytical balance.[8]

  • Mixing: Transfer the weighed solids into a clean, dry glass vial using a funnel.[8]

  • Heating and Homogenization: Place the vial on a hot plate and gently heat the mixture until all components have completely melted.[8][9] The resulting liquid should be transparent and homogeneous.[8] To ensure thorough mixing, the vial can be gently swirled while heating.

  • Cooling and Equilibration: Remove the vial from the hot plate and allow it to cool to room temperature. During cooling, the mixture will pass through its liquid crystalline phase before solidifying.[9]

  • Storage: Cap the vial and label it with the composition and date of preparation. Store at room temperature.

Protocol 2: Preparation of a Lyotropic Liquid Crystal (LLC) for Drug Delivery

This protocol outlines the preparation of a simple LLC system, which can be adapted for encapsulating a drug substance.

Materials:

  • Glycerol Monooleate (GMO) or other suitable lipid

  • Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Active Pharmaceutical Ingredient (API), if applicable

  • Glass vials with caps

  • Vortex mixer or ultrasonicator

  • Analytical balance

Procedure:

  • Weighing: Weigh the lipid component (e.g., GMO) and the aqueous phase in a glass vial according to the desired formulation ratio.[4] If incorporating a drug, it should be dissolved in the appropriate phase (aqueous or lipid) beforehand.

  • Mixing and Homogenization: Securely cap the vial and intimately mix the lipid and aqueous phases by vortexing at high speed.[4] For some formulations, ultrasonication may be used to achieve a homogenous state.[5]

  • Equilibration: Allow the mixture to equilibrate at room temperature for at least 48 hours.[4] During this time, the self-assembly of the lipid molecules will lead to the formation of the liquid crystalline structure.

  • Confirmation of Phase: The resulting LLC phase (e.g., cubic, hexagonal) should be confirmed using characterization techniques such as Polarized Optical Microscopy (POM).[7][10]

Key Characterization Techniques

Once prepared, it is essential to characterize the liquid crystal mixture to determine its properties.

  • Polarized Optical Microscopy (POM): POM is a fundamental technique used to identify the type of liquid crystal phase (mesophase) based on the unique optical textures observed for each phase.[2][10][11][12] It is also used to determine the phase transition temperatures by observing changes in the texture upon heating or cooling.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions as a function of temperature.[10][11] It provides precise values for the temperatures and enthalpy changes of transitions, such as from a crystalline solid to a liquid crystal and from a liquid crystal to an isotropic liquid.[1][12][14][15]

  • X-ray Diffraction (XRD): XRD, particularly Small-Angle X-ray Scattering (SAXS), is a powerful tool for determining the detailed structure and long-range order of liquid crystal phases.[2][10][11] It can definitively identify the three-dimensional arrangement of molecules, which is crucial for characterizing the different mesophases.[10]

References

Application Notes and Protocols: 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is a key bifunctional organic molecule increasingly utilized in the field of pharmaceutical synthesis. Its unique structure, featuring a brominated benzene ring ripe for cross-coupling reactions and a bulky, lipophilic trans-4-pentylcyclohexyl group, makes it an ideal building block for complex therapeutic agents. This compound is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to selectively eliminate disease-causing proteins.[1] The lipophilic tail of this compound can enhance cell permeability and influence the pharmacokinetic properties of the final drug molecule.

This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, with a focus on its incorporation into PROTACs. It includes detailed experimental protocols for key synthetic transformations and visual diagrams of relevant workflows and biological pathways.

Application Notes: A Versatile Building Block for Targeted Protein Degradation

The primary application of this compound in a pharmaceutical context is as a precursor for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three key components:

  • A Warhead: A ligand that binds to the target protein of interest (POI).

  • An E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase.

  • A Linker: A chemical tether that connects the warhead and the E3 ligase ligand.

This compound serves as a foundational element for constructing the linker and connecting it to either the warhead or the E3 ligase ligand. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds with other molecular fragments.[2][3][4][5][6]

The trans-4-pentylcyclohexyl group imparts several desirable properties to the resulting PROTAC molecule, including:

  • Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

  • Modulation of Physicochemical Properties: The bulky cyclohexylpentyl group can influence the solubility, conformation, and overall pharmacokinetic profile of the PROTAC.

  • Vectorial Properties: The specific stereochemistry of the trans-cyclohexyl ring can provide a rigid and defined orientation for the linker, which is crucial for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following protocols describe key experimental procedures for the utilization of this compound in the synthesis of pharmaceutical intermediates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid. This reaction is a fundamental step in elaborating the core structure of many pharmaceutical agents.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data (Exemplary):

EntryBoronic AcidCatalyst Loading (mol%)BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1Phenylboronic acid2K₂CO₃Toluene/Ethanol/H₂O851692
24-Pyridinylboronic acid2K₃PO₄1,4-Dioxane/H₂O901885
32-Thiopheneboronic acid2Cs₂CO₃Toluene/Ethanol/H₂O801495
Protocol 2: Synthesis of a PROTAC Precursor

This protocol outlines a representative multi-step synthesis of a PROTAC precursor, starting from the product of the Suzuki-Miyaura coupling described in Protocol 1. This precursor can then be conjugated to an E3 ligase ligand to form the final PROTAC.

Step 2a: Functional Group Transformation (Exemplary Nitration and Reduction)

  • Nitration: Dissolve the biaryl product from Protocol 1 in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise while maintaining the temperature below 5 °C. Stir for 2-3 hours, then pour the reaction mixture onto ice. Filter the resulting precipitate, wash with water until neutral, and dry to obtain the nitrated biaryl.

  • Reduction: Dissolve the nitrated biaryl in ethanol and add a catalyst such as palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC). Filter the reaction mixture through a pad of celite, and concentrate the filtrate to yield the amino-biaryl precursor.

Step 2b: Amide Coupling to a Linker

  • Dissolve the amino-biaryl precursor (1.0 eq) and a suitable linker with a terminal carboxylic acid (e.g., a short PEG linker) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until completion as monitored by LC-MS.

  • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the PROTAC precursor.

Quantitative Data (Exemplary):

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
NitrationBiaryl ProductHNO₃, H₂SO₄-0-5388
ReductionNitrated BiarylH₂, Pd/CEthanolRoom Temp695
Amide CouplingAmino-biarylPEG-linker-COOH, HATU, DIPEADMFRoom Temp575

Visualizations

Experimental Workflow: PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Key Coupling Reaction cluster_intermediate1 Intermediate cluster_modification Functionalization cluster_intermediate2 Precursor cluster_linker Linker Addition cluster_reaction2 Conjugation cluster_final PROTAC Precursor cluster_e3 E3 Ligase Ligand cluster_reaction3 Final Conjugation cluster_end Final Product A 1-Bromo-4-(trans-4- pentylcyclohexyl)benzene C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D Biaryl Intermediate C->D E Functional Group Transformation (e.g., Nitration/Reduction) D->E F Amino-Biaryl Precursor E->F H Amide Coupling F->H G Linker with Terminal Acid G->H I PROTAC Precursor (Warhead + Linker) H->I K Final Coupling Step I->K J E3 Ligase Ligand with Reactive Handle J->K L Final PROTAC Molecule K->L

Caption: Synthetic workflow for a PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary Recycle PROTAC Recycled PROTAC->Recycle Released E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for Monitoring Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly within pharmaceutical and materials science. Efficiently monitoring this reaction is crucial for optimization, understanding reaction kinetics, and ensuring process control. This document provides detailed application notes and protocols for various analytical methods used to monitor Suzuki-Miyaura reactions, catering to both traditional and high-throughput workflows.

High-Throughput Screening (HTS) for Reaction Optimization

High-throughput screening (HTS) has revolutionized the optimization of Suzuki-Miyaura reactions by enabling the rapid and parallel evaluation of numerous reaction conditions.[1] This approach is significantly more efficient than traditional one-variable-at-a-time (OFAT) methods in navigating the complex interplay of catalysts, ligands, bases, and solvents.[1]

Comparative Analysis of HTS and Traditional Methods
ParameterHigh-Throughput Screening (HTS)Traditional One-Variable-at-a-Time (OFAT)
Number of Experiments Hundreds to thousands in parallel (e.g., 648 unique experiments in duplicate)[1][2]Typically tens of experiments, conducted serially[1]
Time to Optimization Days[1]Weeks to months[1]
Material Consumption Nanomole to micromole scale[1]Gram scale[1]
Data Richness Comprehensive datasets enabling statistical analysis and machine learning models[1]Limited datasets, often insufficient for deep mechanistic insights
HTS Experimental Workflow

The following diagram illustrates a typical HTS workflow for Suzuki-Miyaura reaction optimization.

HTS_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Stock Solution Preparation plate_loading Automated Dispensing into 96-well Plates reagent_prep->plate_loading reaction Parallel Reaction at Controlled Temperature plate_loading->reaction quenching Reaction Quenching & Dilution reaction->quenching analysis High-Throughput Analysis (e.g., LC-MS/MS) quenching->analysis data_proc Data Processing & Heatmap Generation analysis->data_proc hotspot_id Hotspot Identification data_proc->hotspot_id

A typical workflow for high-throughput screening of Suzuki-Miyaura reactions.
Protocol: High-Throughput Screening using HPLC-MS/MS

This protocol outlines a general procedure for performing HTS of Suzuki-Miyaura reactions in 96-well plates with analysis by HPLC-MS/MS.[2]

Materials:

  • 96-well reaction plates

  • Automated liquid handler

  • Plate sealer

  • Thermostatically controlled shaker/heater

  • HPLC-MS/MS system

  • Aryl halide, boronic acid, palladium catalyst, ligand, base, and solvent

  • Internal standard

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the aryl halide, boronic acid, catalyst, ligand, and base in the chosen solvent.

  • Plate Loading: Use an automated liquid handler to dispense the reactants, catalyst, ligand, and base into the wells of the 96-well plates according to the experimental design.

  • Reaction Initiation: Add the final reagent (e.g., the aryl halide) to initiate the reactions.

  • Reaction Incubation: Seal the plates and place them in a shaker/heater at the desired temperature for a specified time (e.g., 1 hour at 50°C, 100°C, 150°C, or 200°C).[2]

  • Quenching and Dilution: After the reaction time, quench the reactions by adding a suitable solvent (e.g., acetonitrile) containing an internal standard. Dilute the samples further for analysis.

  • Analysis: Analyze the samples using a rapid HPLC-MS/MS method to determine the product yield.

  • Data Processing: Process the raw data to calculate the yield for each reaction and generate a heatmap to visualize the optimal reaction conditions.

In-situ and Real-Time Reaction Monitoring

In-situ monitoring techniques provide real-time information on reaction kinetics and mechanism, offering a deeper understanding of the transformation as it occurs.[3]

a) Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful vibrational spectroscopy technique for in-situ monitoring of chemical transformations at surfaces.[4] It has been successfully applied to study the kinetics of Suzuki-Miyaura reactions.[4][5]

This protocol describes the use of a bifunctional Au-Pd nanocoronal film for in-situ SERS monitoring.[4]

Materials:

  • Bifunctional Au-Pd nanocoronal film substrate

  • Raman spectrometer with a suitable laser excitation source (e.g., 632.8 nm)[5]

  • Reaction cell

  • Reactants: Aryl halide, boronic acid, base, and solvent

Procedure:

  • Substrate Preparation: Fabricate the Au-Pd nanocoronal film as described in the literature.

  • Reaction Setup: Place the SERS substrate in the reaction cell and add the reaction mixture.

  • SERS Measurement: Acquire SERS spectra at regular time intervals throughout the reaction.

  • Data Analysis: Monitor the intensity of characteristic Raman bands of the reactants and products to generate kinetic profiles. For example, the disappearance of a reactant peak and the appearance of a product peak can be tracked over time.

b) Flow Nuclear Magnetic Resonance (NMR) Spectroscopy

Flow NMR allows for the continuous monitoring of reaction mixtures, providing detailed information about the concentration of reactants, intermediates, and products over time. This is particularly useful for studying biphasic Suzuki-Miyaura reactions.[6]

This protocol utilizes a biphasic sampling platform to circulate and analyze a single phase of the reaction mixture.[6]

Materials:

  • Flow NMR spectrometer

  • Biphasic sampling platform

  • Reaction vessel

  • Reactants for a biphasic Suzuki-Miyaura reaction

Procedure:

  • Reaction Setup: Assemble the reaction vessel with the biphasic sampling platform connected to the flow NMR spectrometer.

  • Reaction Initiation: Charge the reactor with the two phases of the reaction mixture and initiate the reaction.

  • Online Monitoring: Continuously circulate one phase of the reaction mixture through the flow NMR cell.

  • Data Acquisition: Acquire NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the reactants and products to determine their concentrations and generate kinetic profiles.

Offline Analytical Methods

Offline methods involve taking aliquots from the reaction mixture at different time points, quenching the reaction in the aliquot, and then analyzing the sample.

a) Thin-Layer Chromatography-Mass Spectrometry (TLC-CMS)

TLC-CMS is a simple and rapid technique for monitoring reaction progress by providing structural information directly from a TLC plate.[7]

This protocol describes the synthesis of 4-aminobiphenyl and its monitoring by TLC-CMS.[7]

Materials:

  • TLC plates (e.g., Silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Compact Mass Spectrometer (CMS) with a TLC interface (e.g., Advion expression CMS with Plate Express)

  • Reactants: 4-bromoaniline, phenylboronic acid, palladium catalyst, base, and solvent

  • Elution solvent (e.g., 0.1% formic acid in methanol)

Procedure:

  • TLC Plate Preparation: Bake the TLC plate at 100°C for 10 minutes to remove moisture.

  • Sample Spotting: At various time points, take a small aliquot (e.g., 2 µL) of the reaction mixture and spot it on the TLC plate.

  • TLC Development: Develop the TLC plate in a chamber with a suitable solvent system (e.g., benzene).

  • Visualization: Visualize the separated spots under a UV lamp.

  • TLC-CMS Analysis: Analyze the spots directly from the TLC plate using the TLC-CMS interface. The analytes are eluted from the plate and directed to the mass spectrometer for analysis. The mass spectra will show the molecular ions of the reactant (e.g., 4-bromoaniline at m/z 171.9/173.9) and the product (e.g., 4-aminobiphenyl).[7]

b) High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

HPLC and GC are the most common offline techniques for quantitative analysis of Suzuki-Miyaura reactions. They offer high resolution and sensitivity for separating and quantifying reactants, products, and byproducts.

Procedure:

  • Sampling: At desired time points, withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable solvent (e.g., a mixture of water and an organic solvent) and an internal standard.

  • Sample Preparation: If necessary, perform an extraction to separate the organic components. Dry the organic layer and dilute it to a known volume.

  • Analysis: Inject the prepared sample into the HPLC or GC system.

  • Quantification: Determine the concentration of the product and remaining reactants by comparing their peak areas to that of the internal standard using a pre-established calibration curve.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to interpreting monitoring data and optimizing the reaction. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product Product Reactants R-X + R'-B(OR)_2 Reactants->OxAdd R-X Reactants->Transmetalation R'-B(OR)_2 Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-purity purification of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route, which is often a Friedel-Crafts alkylation followed by bromination. Potential impurities include:

  • Positional Isomers: ortho- and meta-bromo isomers formed during the bromination of 4-(trans-4-pentylcyclohexyl)benzene. The para-isomer is typically the major product due to steric hindrance.

  • cis-Isomer: The cis-isomer of 1-Bromo-4-(4-pentylcyclohexyl)benzene may be present, arising from the stereochemistry of the starting materials or isomerization during synthesis.

  • Polybrominated Species: Di- or tri-brominated byproducts can form if the reaction conditions for bromination are too harsh.

  • Unreacted Starting Materials: Residual 4-(trans-4-pentylcyclohexyl)benzene or brominating agents.

  • Solvent Residues: Traces of solvents used in the synthesis and purification steps.

Q2: Which analytical techniques are best suited for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including positional isomers and solvent residues. The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the trans-isomer from its cis-isomer and other non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities. The proton NMR spectrum is particularly useful for distinguishing between cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexyl protons.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the overall purity of the crystalline solid. A sharp melting point is indicative of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization

Problem 1: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: If available, add a small seed crystal of pure this compound.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration. Allow it to cool slowly again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, the solution is too concentrated, or significant impurities are present, leading to a melting point depression.

  • Solution:

    • Re-dissolve and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.

    • Change Solvent System: The chosen solvent may be inappropriate. A solvent system with a lower boiling point or a mixture of solvents (e.g., ethanol/water, hexane/ethyl acetate) might be necessary.

Problem 3: The purity of the recrystallized product is still low.

  • Possible Cause: The chosen solvent is not effective at separating the impurities, or the impurities are co-crystallizing with the product.

  • Solution:

    • Select a Different Solvent: Experiment with different solvents or solvent mixtures. For non-polar compounds like this, hydrocarbons (hexane, heptane) or alcohols (ethanol, isopropanol) are good starting points.

    • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.

    • Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before recrystallization.

Column Chromatography

Problem 1: Poor separation of the desired trans-isomer from its impurities.

  • Possible Cause: The mobile phase polarity is too high or too low, or the stationary phase is not appropriate.

  • Solution:

    • Optimize the Mobile Phase: For non-polar compounds on silica gel, a non-polar eluent is typically used. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

    • Choose the Right Stationary Phase: Silica gel is a standard choice for this type of compound. For difficult separations of isomers, alumina (neutral or basic) might offer different selectivity.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to first elute the non-polar impurities and then the desired product.

Problem 2: The compound is eluting too quickly (low retention).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.

Problem 3: The compound is not eluting from the column (high retention).

  • Possible Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Data Presentation

Table 1: Recommended Purification Methods and Conditions (Based on Analogous Compounds)

Purification MethodParameterRecommended Value/SystemExpected Outcome
Recrystallization Solvent SystemEthanol, Hexane, or a mixture of Hexane/Ethyl AcetateRemoval of polar and some non-polar impurities. Purity >99% may be achievable.
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Separation of positional isomers and the cis isomer.
Mobile PhaseHexane or a gradient of Hexane/Ethyl Acetate (e.g., 100:0 to 98:2)Isolation of the high-purity trans-isomer.

Table 2: Analytical Methods for Purity Assessment

Analytical MethodParameterTypical ConditionsInformation Obtained
GC-MS ColumnNon-polar (e.g., DB-5ms)Identification and quantification of volatile impurities.
Temperature Program50°C to 300°C gradientSeparation of isomers.
HPLC ColumnC18 (Reversed-Phase)Separation of cis/trans isomers and non-volatile impurities.
Mobile PhaseAcetonitrile/Water gradientQuantitative purity assessment.
¹H NMR SolventCDCl₃Structural confirmation and identification of isomeric impurities.
Frequency≥400 MHzQuantitative analysis of isomer ratios.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good starting point for this non-polar compound is 100% hexane. If the compound does not move from the baseline, gradually add small amounts of ethyl acetate (e.g., 0.5%, 1%, 2%). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like hexane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Result Crude_Product Crude 1-Bromo-4-(trans-4- pentylcyclohexyl)benzene Recrystallization Recrystallization (e.g., from Ethanol or Hexane) Crude_Product->Recrystallization Initial Purification Purity_Check_1 Purity Check (TLC, GC-MS) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Purity_Check_2 Final Purity Assessment (GC-MS, HPLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography Purity_Check_1->Purity_Check_2 If purity is high Pure_Product High-Purity Product (>99.5%) Purity_Check_2->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Purity Purity Still Low Start->Low_Purity Action1 Induce Nucleation (Scratch/Seed) No_Crystals->Action1 Action2 Concentrate Solution No_Crystals->Action2 Action3 Re-dissolve & Dilute Oiling_Out->Action3 Action4 Slow Cooling Oiling_Out->Action4 Action5 Change Solvent Oiling_Out->Action5 Low_Purity->Action5 Action6 Repeat Recrystallization Low_Purity->Action6

Caption: Decision tree for troubleshooting common recrystallization problems.

Technical Support Center: Recrystallization of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a relatively nonpolar compound like this compound, common solvents to consider for initial screening include hexanes, ethanol, acetone, or mixtures such as hexane/ethyl acetate. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. Experimentation with small quantities is necessary to determine the optimal solvent or solvent system.

Q2: What is "oiling out" and why does it happen?

A2: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals upon cooling. This often occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing or when the compound is significantly impure. It is more likely to happen when using mixed solvent systems.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If crystals do not form from a supersaturated solution, several techniques can be employed to induce crystallization. These include scratching the inside of the flask with a glass rod just below the surface of the liquid, adding a "seed" crystal of the pure compound, or further cooling the solution in an ice bath.

Q4: What is a typical expected yield for a recrystallization?

A4: A successful recrystallization will always result in a yield of less than 100% because the compound has some finite solubility in the cold solvent. A yield of 70-85% is generally considered good, but this can vary depending on the purity of the starting material and the chosen solvent. A very low yield (e.g., less than 20%) may indicate that too much solvent was used.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added).Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.
The solution is supersaturated, but crystallization has not been initiated.Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent with a lower boiling point.
The compound is significantly impure.Consider pre-purification by another method, such as column chromatography, before recrystallization.
The yield of crystals is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.
The crystals were washed with solvent that was not cold enough.Always use ice-cold solvent for washing the crystals to minimize dissolution.
The crystals appear discolored or impure. Colored impurities are present in the starting material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce the yield.
Crystallization occurred too quickly, trapping impurities.Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals.

Experimental Protocols

General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of a solid organic compound like this compound. The choice of solvent and specific volumes should be optimized for each experiment.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to fully dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities or if decolorizing carbon was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. The melting point of the dried crystals can be taken to assess their purity.

Data Presentation

Table 1: Common Solvents for Recrystallization of Nonpolar Organic Compounds
SolventBoiling Point (°C)PolarityNotes
Hexane69NonpolarGood for nonpolar compounds, often used in combination with a more polar solvent.
Ethanol78PolarA versatile solvent that can dissolve a wide range of organic compounds.
Acetone56Polar AproticA good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77Moderately PolarLess polar than ethanol and acetone, often a good choice for compounds of intermediate polarity.
Toluene111NonpolarCan be effective for compounds that are difficult to dissolve in other solvents, but its high boiling point can sometimes lead to "oiling out".
Water100Very PolarGenerally not suitable for nonpolar compounds like the target molecule unless used in a mixed solvent system with a miscible organic solvent.

Mandatory Visualization

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Vacuum Filtration to Isolate Crystals ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals Upon Cooling oiling_out Compound Oils Out start->oiling_out Upon Cooling low_yield Low Crystal Yield start->low_yield After Filtration too_much_solvent Too much solvent used? (Solution is clear) no_crystals->too_much_solvent Yes supersaturated Supersaturated solution? (Slightly cloudy or clear) no_crystals->supersaturated No high_temp Solvent boiling point higher than compound MP? oiling_out->high_temp Yes impurity High impurity level? oiling_out->impurity No excess_solvent_used Excess solvent used? low_yield->excess_solvent_used Yes warm_wash Washed with warm solvent? low_yield->warm_wash No boil_off Action: Boil off excess solvent too_much_solvent->boil_off induce_crystallization Action: Scratch flask or add seed crystal supersaturated->induce_crystallization change_solvent Action: Re-dissolve, add more solvent, cool slowly or change solvent high_temp->change_solvent pre_purify Action: Consider prior purification (e.g., chromatography) impurity->pre_purify concentrate_mother_liquor Action: Concentrate mother liquor for a second crop excess_solvent_used->concentrate_mother_liquor use_cold_wash Action: Use ice-cold solvent for washing warm_wash->use_cold_wash

Caption: A decision tree for troubleshooting common issues during recrystallization.

Technical Support Center: Synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common strategy involves a multi-step synthesis that builds the molecule by connecting the substituted cyclohexane and bromobenzene moieties. A typical route includes the formation of a 4-pentylcyclohexanone intermediate, followed by a Grignard reaction with a bromophenyl magnesium halide, subsequent dehydration, and finally, a stereoselective hydrogenation to yield the desired trans isomer.

Q2: What are the most critical steps affecting the overall yield and purity?

A2: The most critical steps are typically the Grignard reaction, which is highly sensitive to moisture, and the final hydrogenation step, which determines the diastereomeric ratio (trans vs. cis). Inefficient dehydration and purification can also significantly lower the final yield.

Q3: What is a typical expected yield for this synthesis?

A3: The overall yield can vary significantly based on the optimization of each step. While specific yields for this exact multi-step synthesis are not widely published in comparative formats, yields for individual steps like Grignard reactions and hydrogenations can often exceed 80-90% under optimized conditions. However, a cumulative yield of 40-60% for the entire sequence would be considered successful in a research setting.

Q4: How can I confirm the formation of the trans isomer?

A4: The stereochemistry of the final product is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons on the cyclohexane ring are distinct for the trans and cis isomers. Gas Chromatography (GC) can also be used to separate and quantify the isomers.

General Synthesis Workflow

The synthesis of this compound can be visualized as a multi-stage process. Each stage presents unique challenges and opportunities for yield optimization.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_intermediates Key Intermediates cluster_end Final Product start1 4-Pentylphenol step1 Step 1: Hydrogenation start1->step1 start2 1,4-Dibromobenzene step3 Step 3: Grignard Reagent Formation start2->step3 start3 Magnesium start3->step3 int1 4-Pentylcyclohexanol step1->int1 step2 Step 2: Oxidation int2 4-Pentylcyclohexanone step2->int2 int3 4-Bromophenylmagnesium bromide step3->int3 step4 Step 4: Grignard Reaction int4 Tertiary Alcohol Adduct step4->int4 step5 Step 5: Dehydration int5 Alkene Mixture step5->int5 step6 Step 6: Hydrogenation & Isomerization end_product 1-Bromo-4-(trans-4- pentylcyclohexyl)benzene step6->end_product int1->step2 int2->step4 int3->step4 int4->step5 int5->step6

Caption: A typical multi-step synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in Grignard Reaction (Step 4)

Q: My Grignard reaction with 4-pentylcyclohexanone is resulting in a low yield of the desired tertiary alcohol. What are the common causes and solutions?

A: Low yields in Grignard reactions are frequently due to reagent deactivation or side reactions. The Grignard reagent is a strong base and nucleophile, making it reactive with water and alcohols.[1][2]

Troubleshooting Steps & Solutions:

  • Moisture Contamination : The primary cause of failure is the presence of water, which quenches the Grignard reagent.[3]

    • Solution : Ensure all glassware is oven-dried or flame-dried immediately before use.[1] Use anhydrous solvents (e.g., diethyl ether, THF) and ensure starting materials are dry.

  • Poor Magnesium Activation : An oxide layer on the magnesium turnings can prevent the reaction from initiating.[1]

    • Solution : Gently crush the magnesium turnings to expose a fresh surface. A small crystal of iodine can also be added to activate the surface.

  • Side Reaction (Enolization) : The Grignard reagent can act as a base, deprotonating the alpha-carbon of the cyclohexanone, which leads to the starting material being recovered after workup.

    • Solution : Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.

  • Side Reaction (Wurtz Coupling) : Unreacted 1,4-dibromobenzene can couple with the Grignard reagent.

    • Solution : Ensure the formation of the Grignard reagent is complete before adding the ketone. This can be tested with a colorimetric test, such as using Michler's ketone.[4]

Table 1: Optimizing Grignard Reaction Conditions

ParameterCondition A (Standard)Condition B (Optimized for Yield)Rationale for Change
Solvent Anhydrous Diethyl EtherAnhydrous THFTHF has a higher boiling point, allowing for better temperature control.
Temperature Room Temperature0 °C to Room TempLower initial temperature minimizes enolization and other side reactions.
Addition Rate Rapid addition of ketoneSlow, dropwise addition of ketoneMaintains a low concentration of the ketone, favoring the desired reaction pathway.
Mg Activation NoneCrushing + Iodine crystalEnsures reaction initiation by exposing a fresh magnesium surface.[1]
Issue 2: Incomplete Dehydration or Formation of Multiple Products (Step 5)

Q: The dehydration of the tertiary alcohol is not going to completion, or I am seeing a mixture of alkene isomers. How can I improve this step?

A: Dehydration is an equilibrium-controlled process, and the regioselectivity is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene.[5] However, reaction conditions can lead to incomplete reactions or rearrangements.

Troubleshooting Steps & Solutions:

  • Reversible Reaction : The reaction is reversible, and the presence of water can drive the equilibrium back toward the alcohol.

    • Solution : Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion according to Le Châtelier's principle.

  • Carbocation Rearrangements : Acid-mediated dehydration proceeds via a carbocation intermediate, which can undergo rearrangements to form more stable carbocations, leading to undesired alkene isomers.[6]

    • Solution : Use milder dehydrating agents that are less prone to causing rearrangements. While strong acids like H₂SO₄ or H₃PO₄ are common, reagents like Martin's sulfurane or the Burgess reagent can provide cleaner dehydrations under milder conditions.

Table 2: Comparison of Dehydrating Agents

Dehydrating AgentTemperatureTypical YieldPotential Issues
Conc. H₂SO₄ 140-170 °C60-80%Charring, rearrangements, strong acid handling.[7]
85% H₃PO₄ 150-160 °C70-85%Less charring than H₂SO₄, but still requires high heat.[8]
Iodine (catalytic) Reflux75-90%Milder conditions, but may be slow.
Martin's Sulfurane Room Temp to 80 °C>90%High yield, mild, but reagent is expensive.
Issue 3: Poor trans:cis Isomer Ratio in Final Product (Step 6)

Q: My final product is a mixture of trans and cis isomers with a low proportion of the desired trans product. How can I increase the diastereoselectivity?

A: The stereochemical outcome of the final hydrogenation step is determined by the catalyst and reaction conditions. The trans isomer is generally the thermodynamically more stable product due to reduced steric strain, as the bulky groups are in equatorial positions.[9]

Troubleshooting Steps & Solutions:

  • Catalyst Choice : The nature of the heterogeneous catalyst surface plays a crucial role in how the alkene approaches and adsorbs before hydrogenation.

    • Solution : Palladium on carbon (Pd/C) is a common choice. However, catalysts like Platinum oxide (Adam's catalyst, PtO₂) or Rhodium on alumina (Rh/Al₂O₃) can offer different selectivities. Experimenting with the catalyst is recommended.

  • Thermodynamic Control : If the reaction can be equilibrated, the more stable trans isomer will be favored.

    • Solution : Running the reaction at a higher temperature or for a longer duration in the presence of a catalyst that can facilitate isomerization (like Pd/C) can help enrich the trans product. Some protocols use a combination of hydrogenation and subsequent acid-catalyzed isomerization to improve the trans:cis ratio.

Troubleshooting Workflow

If you are experiencing low overall yield, this logical diagram can help diagnose the potential point of failure.

G start Low Overall Yield? q_grignard Grignard Yield Low? start->q_grignard q_dehydration Dehydration Yield Low? q_grignard->q_dehydration No sol_moisture Check for Moisture (Dry Glassware/Solvents) q_grignard->sol_moisture Yes sol_enol Review Addition Temp/Rate (Low Temp Favors Addition) q_grignard->sol_enol Yes q_hydrogenation Final Step Yield Low? q_dehydration->q_hydrogenation No sol_dehydrate Use Dean-Stark Trap or Milder Reagent q_dehydration->sol_dehydrate Yes sol_catalyst Optimize Catalyst/Conditions for Stereoselectivity q_hydrogenation->sol_catalyst Yes sol_purification Review Purification Method (e.g., Crystallization) q_hydrogenation->sol_purification No, but impure

Caption: A troubleshooting decision tree for diagnosing low yield issues in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-Pentylcyclohexanone (Steps 1 & 2)
  • Hydrogenation of 4-Pentylphenol : In a high-pressure reactor, add 4-pentylphenol (1 equivalent), water (or a suitable solvent like ethanol), and a hydrogenation catalyst (e.g., 5 wt% Rh/C or Pt loading).[10]

  • Pressurize the reactor with H₂ gas (e.g., to 2 MPa) and heat to the desired temperature (e.g., 80-120 °C) with vigorous stirring for several hours until hydrogen uptake ceases.

  • After cooling and depressurizing, filter off the catalyst. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-pentylcyclohexanol.

  • Oxidation to Ketone : Dissolve the crude 4-pentylcyclohexanol in a suitable solvent like dichloromethane or acetone.

  • Add an oxidizing agent. A common laboratory method is the Jones oxidation (CrO₃ in sulfuric acid), though more modern, environmentally friendly methods using reagents like PCC, Dess-Martin periodinane, or catalytic systems with a co-oxidant (e.g., TEMPO/bleach) are preferred.[11]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Work up the reaction according to the chosen oxidant. This typically involves quenching the excess oxidant, separating the organic layer, washing with brine, drying, and concentrating.

  • Purify the resulting 4-pentylcyclohexanone by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Final Product (Steps 3-6)
  • Grignard Reagent Formation : Under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine.

  • Add a solution of 1,4-dibromobenzene (1.1 equivalents) in anhydrous ether dropwise. The reaction should initiate (disappearance of iodine color, gentle reflux). If not, gentle warming may be required. Continue addition at a rate that maintains a gentle reflux.

  • After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction : Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-pentylcyclohexanone (1 equivalent) in anhydrous ether dropwise with vigorous stirring.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Dehydration : Quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NH₄Cl.

  • Separate the organic layer. The dehydration can be performed directly on the crude alcohol by adding an acid catalyst (e.g., a few drops of conc. H₂SO₄ or p-toluenesulfonic acid) and removing the water azeotropically using a Dean-Stark apparatus.

  • Hydrogenation : Once dehydration is complete, neutralize the crude alkene mixture, dry it, and concentrate it. Dissolve the crude product in a solvent like ethanol or ethyl acetate.

  • Add a hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Hydrogenate the mixture in a Parr shaker or using a balloon of H₂ gas at room temperature until the reaction is complete.

  • Filter the catalyst through a pad of Celite, and concentrate the filtrate.

  • Purification : Purify the final product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to isolate the pure trans isomer.[12]

References

Technical Support Center: Overcoming Side Reactions in Suzuki Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates.

Troubleshooting Guide

Question: My Suzuki coupling reaction with a sterically hindered aryl halide and/or boronic acid is giving a low yield. What are the first steps to troubleshoot this?

Answer: Low yields in sterically hindered Suzuki couplings are often due to slow catalytic turnover and competing side reactions. The initial troubleshooting should focus on the catalyst system, base, and reaction temperature.

A logical workflow for troubleshooting these issues is presented below.

Troubleshooting_Workflow Start Low Yield with Hindered Substrates Ligand Evaluate Ligand: Switch to bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs). Start->Ligand Base_Solvent Re-evaluate Base/Solvent: Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) in an anhydrous aprotic solvent (e.g., Toluene, Dioxane). Ligand->Base_Solvent If yield is still low Success Improved Yield Ligand->Success Success Temperature Increase Reaction Temperature: Incrementally increase temperature (e.g., 80°C to 110°C or higher). Base_Solvent->Temperature If yield is still low Base_Solvent->Success Success Boronic_Acid_Derivative Consider Boronic Acid Stability: Use a more stable derivative (e.g., MIDA boronate, organotrifluoroborate). Temperature->Boronic_Acid_Derivative If side reactions increase Temperature->Success Success Boronic_Acid_Derivative->Success Success Failure Persistent Low Yield: Consult further literature for highly specialized conditions. Boronic_Acid_Derivative->Failure If yield is still low

Caption: A troubleshooting workflow for low-yield Suzuki couplings. (Within 100 characters)

Question: I am observing significant amounts of side products. How can I identify and mitigate them?

Answer: The three most common side reactions with sterically hindered substrates are protodeboronation, homocoupling, and hydrodehalogenation. Identifying the major side product is crucial for targeted troubleshooting. Analysis of the crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy can help identify these byproducts.

The catalytic cycle of the Suzuki-Miyaura coupling and the points at which these side reactions typically occur are illustrated below.

Suzuki_Cycle_Side_Reactions cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_ArX->Transmetalation Hydrodehalogenation Hydrodehalogenation (Ar-X → Ar-H) PdII_ArX->Hydrodehalogenation PdII_ArAr Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_ArAr Protodeboronation Protodeboronation (Ar'-B(OR)₂ → Ar'-H) Transmetalation->Protodeboronation Homocoupling Homocoupling (2 Ar'-B(OR)₂ → Ar'-Ar') Transmetalation->Homocoupling RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product

Caption: The Suzuki catalytic cycle and common side reaction pathways. (Within 100 characters)

Frequently Asked Questions (FAQs)

Protodeboronation

Q1: What is protodeboronation and why is it a problem with hindered substrates?

A1: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid or ester is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a significant issue as it consumes the boronic acid, reducing the overall yield of the desired coupled product.[2] Sterically hindered and electron-rich boronic acids can be more susceptible to this side reaction, especially under harsh reaction conditions (high temperatures, prolonged times) often required for hindered couplings.[2][3]

Q2: How can I minimize protodeboronation?

A2: To minimize protodeboronation, consider the following strategies:

  • Use a more stable boronic acid derivative: MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates are more stable alternatives to boronic acids and can release the active boronic acid slowly under the reaction conditions.[1]

  • Optimize the base: Strong bases can accelerate protodeboronation.[4] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred.[4][5]

  • Control the temperature: While higher temperatures may be needed for the coupling, they also accelerate protodeboronation.[4] Find the minimum temperature required for a reasonable reaction rate.

  • Minimize water content: Water is a proton source for this side reaction.[4] Using anhydrous solvents and reagents can be beneficial.

The mechanism of base-catalyzed protodeboronation is depicted below.

Protodeboronation_Mechanism ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + Base Base Base (e.g., OH⁻) Transition_State Transition State ArBOH3->Transition_State Proton_Source Proton Source (e.g., H₂O) Proton_Source->Transition_State ArH Ar-H (Protodeboronated Product) Transition_State->ArH BOH3_Base B(OH)₃ + Base Transition_State->BOH3_Base

Caption: Mechanism of base-catalyzed protodeboronation. (Within 100 characters)
Homocoupling

Q3: My main byproduct is the dimer of my boronic acid. What causes this homocoupling?

A3: Homocoupling of boronic acids to form symmetrical biaryls is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[6][7]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can directly react with the boronic acid, especially at the beginning of the reaction before the catalytic cycle is fully established.[7][8]

Q4: What are the best strategies to prevent homocoupling?

A4: To suppress homocoupling:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[7][8] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or using a precatalyst that rapidly generates Pd(0) can minimize homocoupling mediated by Pd(II) species.[6]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[9]

Hydrodehalogenation

Q5: I am observing the reduction of my aryl halide starting material (Ar-X → Ar-H). What is causing this hydrodehalogenation?

A5: Hydrodehalogenation is the replacement of the halogen on your electrophile with a hydrogen atom.[10] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[10][11] This can be formed by the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.[10][12] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[10]

Q6: How can I avoid hydrodehalogenation in my reaction?

A6: To minimize hydrodehalogenation:

  • Choice of Base and Solvent: Avoid using alkoxide bases or alcohol solvents if hydrodehalogenation is a significant issue.[6] Anhydrous aprotic solvents and bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

  • Ligand Selection: Certain bulky ligands can suppress the pathways leading to Pd-H formation.[13] For instance, ligands like AntPhos have been shown to be effective in minimizing reduction side products in sterically demanding couplings.[13]

  • Protecting Groups: For N-H containing heterocycles, which are prone to dehalogenation, protecting the N-H group can suppress this side reaction.[14]

Data Presentation

The following tables summarize quantitative data for optimizing Suzuki couplings of sterically hindered substrates.

Table 1: Ligand and Base Effects on Yields for Hindered Couplings

Aryl HalideBoronic AcidLigand (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)Reference
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIME (2)K₃PO₄ (3)1102431[15]
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhos (2)K₃PO₄ (3)1102458[15]
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidAntPhos (2)K₃PO₄ (3)1401263[15]
2-Bromo-1,3-bis(trifluoromethyl)benzene4-Formylphenylboronic acidSPhos (2)Na₂CO₃ (2)801285[16]
2-Chlorotoluene2,6-Dimethylphenylboronic acidRuPhos (1.5)K₃PO₄ (2)1001892[5]
2-Chloro-1,3-dimethylbenzeneMesitylboronic acidXPhos (1.5)K₃PO₄ (2)1001895[5]

Table 2: Solvent and Temperature Optimization

Aryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidAntPhosK₃PO₄Toluene11058[15]
2-Bromo-1,3,5-trimethylbenzeneCyclohexylboronic acidAntPhosK₃PO₄Xylenes14063[15]
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidL1K₂CO₃THF5066[17]
2-Bromo-1,3-dichloro-5-nitrobenzene2-(Trifluoromethoxy)phenylboronic acidL1K₂CO₃THF6085[17]

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine

Table 3: Comparison of Boronic Acid Derivatives

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10098[5]
4-ChlorotoluenePotassium phenyltrifluoroboratePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O10095[5]
2-Bromopyridine2-Pyridineboronic acidPd(OAc)₂/XPhosK₃PO₄Dioxane80Low[2][4]
2-Bromopyridine2-Pyridyl MIDA boronatePd(OAc)₂/SPhosK₃PO₄THF/H₂O8085[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide Using a Buchwald Ligand

This protocol is a general starting point for the coupling of a sterically hindered aryl bromide with a hindered boronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.5-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2-3 equivalents)

  • Hindered aryl bromide (1.0 equivalent)

  • Hindered boronic acid (1.2-1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, the bulky phosphine ligand, and K₃PO₄.

  • Add the hindered aryl bromide and the hindered boronic acid to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Hydrodehalogenation using AntPhos Ligand

This protocol is adapted for couplings where hydrodehalogenation is a significant side reaction.[15]

Materials:

  • Pd(OAc)₂ (1 mol%)

  • AntPhos (2 mol%)

  • K₃PO₄ (3 equivalents)

  • Di-ortho-substituted aryl bromide (1.0 equivalent)

  • Alkylboronic acid (1.5 equivalents)

  • Anhydrous, degassed xylenes

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a reaction tube with Pd(OAc)₂, AntPhos, and K₃PO₄.

  • Add the aryl bromide and the alkylboronic acid.

  • Add the anhydrous, degassed xylenes.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction for 12-24 hours. Monitor by GC-MS or LC-MS.

  • Follow the workup and purification procedure outlined in Protocol 1.

Protocol 3: Synthesis of an N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol describes a mild method for protecting a boronic acid as a more stable MIDA boronate.[2]

Materials:

  • Boronic acid (1.0 equivalent)

  • MIDA anhydride (1.05 equivalents)

  • Anhydrous dioxane

Procedure:

  • To a dry flask, add the boronic acid and MIDA anhydride.

  • Add anhydrous dioxane to form a suspension.

  • Heat the mixture to 80 °C with stirring under an inert atmosphere for 1-4 hours. The reaction typically becomes homogeneous as it proceeds.

  • Monitor the reaction for the disappearance of the boronic acid starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be used directly in the subsequent Suzuki coupling reaction. If purification is necessary, it can typically be purified by silica gel chromatography.

References

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene thermal degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal degradation and stability of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound often used as a precursor in the synthesis of liquid crystal monomers.[1] Its molecular structure, featuring a pentylcyclohexyl group attached to a brominated benzene ring, is designed to impart desirable properties such as thermal stability in liquid crystal mixtures used in electronic displays.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] It is also recommended to protect it from light.[4] When handling, use appropriate personal protective equipment (PPE), including gloves and safety goggles, and operate in a chemical fume hood to avoid inhalation of any dust or vapors.[2]

Q3: What is the expected thermal stability of this compound?

Q4: What are the likely thermal degradation pathways and products?

A4: The primary thermal degradation pathway for brominated aromatic compounds typically involves the cleavage of the carbon-bromine (C-Br) bond, a process known as debromination. At elevated temperatures, this can lead to the formation of brominated byproducts, such as bromophenols, or complete debromination to yield the parent hydrocarbon structure. In the presence of oxygen, oxidation of the alkyl chain and aromatic ring can also occur.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Discoloration of the compound (e.g., turning yellow or brown) upon storage. Exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator or a cool, dark place.
Inconsistent experimental results or unexpected side products. Degradation of the starting material due to improper storage or handling. Presence of impurities from synthesis.Verify the purity of your compound using techniques like NMR or GC-MS before use. Ensure that the compound has been stored under the recommended conditions. Consider re-purifying the material if necessary.
Evidence of degradation at temperatures lower than expected. Presence of catalytic impurities (e.g., trace metals) or reaction with incompatible substances.Ensure all glassware and equipment are scrupulously clean. Review all reagents and solvents used in your experiment for potential incompatibilities.
Difficulty in achieving a complete reaction or low yields. The compound may have partially degraded, reducing the concentration of the active starting material.Use a freshly opened or recently purified batch of the compound. Confirm its identity and purity before starting the reaction.

Quantitative Data

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published. The following table provides representative data for a structurally similar class of liquid crystal compounds (cyanobiphenyls) to give an indication of the expected thermal behavior. Users should generate data for their specific compound and batch.

Parameter Value (for a representative cyanobiphenyl) Notes
Melting Point (Tm) Varies significantly with alkyl chain lengthTypically in the range of 20-100 °C.
Nematic to Isotropic Transition (TNI) ~35 °C for 5CB (4-n-pentyl-4'-cyanobiphenyl)This is a phase transition, not decomposition.
Onset of Thermal Decomposition (Tonset) in N2 > 300 °CDecomposition temperature can be influenced by heating rate and atmosphere.
Major Decomposition Step 300 - 450 °CCorresponds to the primary loss of mass in TGA.

Experimental Protocols

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for assessing the thermal stability of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the compound in a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80 °C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80 °C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 100 °C) for several days.

    • Photostability: Expose the stock solution (in a quartz cuvette) and the solid compound to a light source compliant with ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector, to quantify the parent compound and detect any degradation products.

Visualizations

Experimental_Workflow_for_TGA cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Data Analysis start Start weigh Weigh 5-10 mg of Compound start->weigh place Place in TGA Pan weigh->place run Run TGA Experiment place->run Load Sample instrument Calibrated TGA Instrument atmosphere Set N2 flow (20-50 mL/min) instrument->atmosphere program Program Heating Ramp (10 °C/min to 600 °C) atmosphere->program program->run Start Run record Record Mass vs. Temperature run->record analyze Determine Tonset and Tpeak record->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic cluster_storage Check Storage & Handling cluster_purity Assess Compound Purity cluster_reaction Review Experimental Conditions cluster_solution Solutions start Problem Encountered (e.g., Discoloration, Low Yield) storage_cond Stored Cool, Dry, Dark, Inert Atmosphere? start->storage_cond handling_proc Handled in Fume Hood with proper PPE? storage_cond->handling_proc Yes solution1 Improve Storage Conditions storage_cond->solution1 No purity_check Run NMR / GC-MS handling_proc->purity_check Yes impurities Impurities Detected? purity_check->impurities incompatibilities Check for Incompatible Reagents/Solvents impurities->incompatibilities No solution2 Re-purify Compound impurities->solution2 Yes solution3 Use Fresh Batch impurities->solution3 Yes temp_control Verify Temperature Control incompatibilities->temp_control No solution4 Modify Protocol incompatibilities->solution4 Yes temp_control->solution4 No

Caption: Troubleshooting Logic for Stability Issues.

References

Troubleshooting failed cross-coupling reactions with alkyl-aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize alkyl-aryl bromide cross-coupling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific challenges you may encounter during your experiments.

Q1: My reaction shows no product formation, and I've only recovered my starting materials. What are the primary causes?

A1: Complete failure of a cross-coupling reaction often points to fundamental issues with one or more components. The most common culprits are catalyst activity, slow oxidative addition, or reagent quality.

  • Catalyst Inactivity: The active Pd(0) species may not be forming from your Pd(II) precatalyst, or the active catalyst may have decomposed. Ensure you are using fresh, high-quality catalysts and ligands. Phosphine ligands, in particular, are susceptible to oxidation.[1]

  • Slow Oxidative Addition: The C(sp³)-X bond in alkyl halides is generally less reactive and harder to activate than the C(sp²)-X bond in aryl halides.[2][3] This initial step is often rate-limiting.[4] For challenging substrates, especially alkyl chlorides, oxidative addition can be particularly sluggish.[5][6][7]

  • Reagent Purity: Ensure all reagents, including the aryl bromide, alkyl coupling partner, and base, are pure and dry. The stability of the organoboron reagent is critical; boronic acids can degrade via protodeboronation, especially electron-deficient ones.[1]

  • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of boronic acids.[1] Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8][9]

Troubleshooting Steps:

  • Verify Reagents: Use a fresh batch of catalyst and ligand. Confirm the purity of your starting materials.

  • Improve Oxidative Addition: Switch from an alkyl bromide to a more reactive alkyl iodide.[10] Increase the reaction temperature.[10] Consider using more electron-rich and bulky ligands, such as trialkylphosphines or Buchwald's biarylphosphine ligands, which are known to accelerate oxidative addition.[11][12]

  • Ensure Inert Conditions: Degas the solvent thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[8]

Q2: My primary byproduct is an olefin derived from my alkyl bromide. What is causing this, and how can I prevent it?

A2: The formation of an olefin byproduct is a classic sign of β-hydride elimination . This is a common and often rapid side reaction in cross-couplings involving alkyl groups that have hydrogen atoms on the carbon atom beta to the metal center.[2][13][14] The alkylpalladium intermediate, instead of undergoing reductive elimination to form the desired product, eliminates a palladium-hydride species to form an alkene.[2]

Key Factors Influencing β-Hydride Elimination:

  • Ligand Properties: The choice of ligand is crucial. Ligands that are sterically bulky and electron-donating can favor the desired reductive elimination pathway over β-hydride elimination.[13]

  • Reductive Elimination Rate: If the rate of reductive elimination is slow compared to the rate of β-hydride elimination, the side reaction will dominate.[2] The order of reductive elimination is generally aryl-aryl > aryl-alkyl > alkyl-alkyl.[2]

  • Intermediate Stabilization: In some cases, intramolecular coordination can stabilize the alkylpalladium intermediate and suppress β-hydride elimination.[15]

Troubleshooting Steps:

  • Ligand Selection: Employ sterically bulky, electron-rich phosphine ligands (e.g., PCyp₃, P(t-Bu)₃) or specialized biaryl phosphine ligands (e.g., CPhos, SPhos) that have been specifically designed to promote reductive elimination and suppress β-hydride elimination.[14][16][17]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the elimination pathway.

  • Substrate Choice: If possible, use alkyl partners that lack β-hydrogens (e.g., neopentyl or benzyl groups), though this is often not an option.[14]

Q3: I'm observing a significant amount of dehalogenated arene (Ar-H) from my aryl bromide starting material. What is this side reaction, and how can it be minimized?

A3: This side reaction is known as hydrodehalogenation or, in the case of Suzuki reactions, protodeboronation of the boron reagent followed by reaction.[1][10] It occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. The primary cause is the formation of a palladium-hydride (Pd-H) species.[8]

Sources of Palladium-Hydride:

  • Base: Strong bases, particularly alkoxides, can react with the palladium complex or trace water to generate Pd-H.[18]

  • Solvent: Protic solvents like alcohols can act as hydride sources.[8]

  • Water: Trace amounts of water in the reaction can be a source of protons or react with other components to form hydrides.[8]

Troubleshooting Steps:

  • Base Selection: Switch to weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong alkoxide bases.[8][18]

  • Solvent Choice: Use aprotic solvents such as toluene, dioxane, or THF.[8][19]

  • Control Water Content: If possible, use anhydrous conditions by thoroughly drying all reagents and solvents.[8]

  • Optimize Reaction Time: Minimize reaction time, as prolonged heating can increase the likelihood of dehalogenation.[10]

Data Summary: Ligand Effects in Negishi Coupling

The choice of ligand has a profound impact on the outcome of alkyl-aryl cross-coupling reactions. The following table summarizes the performance of different biarylphosphine ligands in the Negishi coupling of 4-bromo-N,N-dimethylaniline with secondary-butylzinc bromide, highlighting the effectiveness of CPhos in promoting the desired product and minimizing isomerization.

LigandCatalyst SystemTemp (°C)Yield (%)Ratio (sec-butyl:n-butyl)
CPhos 1 mol% Pd(OAc)₂ / 2 mol% LigandRT93>98:2
SPhos 1 mol% Pd(OAc)₂ / 2 mol% LigandRT8596:4
RuPhos 1 mol% Pd(OAc)₂ / 2 mol% LigandRT8095:5
XPhos 1 mol% Pd(OAc)₂ / 2 mol% LigandRT7894:6
Data synthesized from studies by Han and Buchwald, demonstrating the superior performance of the CPhos ligand in suppressing β-hydride elimination and subsequent isomerization in Negishi couplings.[17][20]

Visualizing the Process

Understanding the reaction mechanism and the logical flow of troubleshooting can significantly aid in resolving experimental issues.

Troubleshooting_Workflow Start Failed Alkyl-Aryl Cross-Coupling Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis NoReaction Observation: Only Starting Materials Analysis->NoReaction No product spot/peak Byproducts Observation: Byproducts Formed Analysis->Byproducts New spots/peaks observed LowYield Observation: Low Conversion / Low Yield Analysis->LowYield Product + SM present Cause_NoRxn Potential Causes: - Inactive Catalyst / Ligand - Poor Reagent Quality - Non-Inert Conditions NoReaction->Cause_NoRxn Olefin Byproduct: Olefin (β-Hydride Elimination) Byproducts->Olefin Dehalogenation Byproduct: Ar-H (Dehalogenation) Byproducts->Dehalogenation Homocoupling Byproduct: Ar-Ar / Alkyl-Alkyl (Homocoupling) Byproducts->Homocoupling Cause_LowYield Potential Causes: - Slow Oxidative Addition - Slow Transmetalation - Sub-optimal Conditions LowYield->Cause_LowYield Sol_NoRxn Solutions: - Use Fresh Catalyst/Ligand - Purify/Verify Reagents - Rigorously Degas System Cause_NoRxn->Sol_NoRxn Sol_Olefin Solutions: - Use Bulky, e-Rich Ligand (e.g., CPhos, PCyp₃) - Lower Reaction Temp Olefin->Sol_Olefin Sol_Dehalogenation Solutions: - Use Weaker Base (K₃PO₄) - Use Aprotic Solvent (Toluene) - Ensure Anhydrous Conditions Dehalogenation->Sol_Dehalogenation Sol_Homocoupling Solutions: - Thoroughly Degas System - Ensure High Purity Reagents Homocoupling->Sol_Homocoupling Sol_LowYield Solutions: - Increase Temperature - Screen Ligands/Bases/Solvents - Use more reactive halide (I > Br) Cause_LowYield->Sol_LowYield

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Catalytic_Cycle cluster_cycle pd0 Pd(0)Lₙ oa_complex Ar-Pd(II)(Lₙ)-Br pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(Lₙ)-Alkyl oa_complex->tm_complex Transmetalation tm_complex->pd0 product Ar-Alkyl tm_complex->product Reductive Elimination beta_hydride β-Hydride Elimination (Major Side Reaction) tm_complex->beta_hydride olefin Olefin + H-Pd(II)-Ar beta_hydride->olefin aryl_bromide Ar-Br aryl_bromide->oa_complex alkyl_metal Alkyl-M alkyl_metal->tm_complex

Caption: Generalized catalytic cycle for alkyl-aryl cross-coupling reactions.

General Experimental Protocol (Negishi Coupling)

This protocol provides a general methodology for a palladium-catalyzed Negishi cross-coupling between an aryl bromide and an alkylzinc reagent.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., PCyp₃, CPhos)

  • Aryl bromide

  • Alkylzinc reagent (commercially available or freshly prepared)

  • Anhydrous solvent (e.g., THF, Toluene, or a mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask, oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol% Pd) and the phosphine ligand (e.g., 2-4 mol% ligand).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent) followed by the anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Coupling Partner Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Slowly add the alkylzinc reagent (typically 1.5-2.0 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature to 80 °C) and stir vigorously for the specified time (monitor by TLC or GC-MS).[14]

  • Quenching: Upon completion, cool the reaction to room temperature and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize palladium catalyst loading for C-C bond formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers to specific problems you might encounter in the lab.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields are a common issue in palladium-catalyzed cross-coupling reactions and can stem from several factors. A systematic approach to troubleshooting is recommended. Consider the following:

  • Catalyst Activity and Loading: Ensure that your palladium source and ligand are active. If you suspect decomposition of the catalyst, consider using a fresh batch or a more stable precatalyst. For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes improve yields.[1]

  • Ligand Selection: The choice of ligand is critical for the success of the reaction. For sterically hindered substrates, employing bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly enhance reactivity.[1][2] The properties of the ligand, such as steric and electronic effects, can complicate the formation and stability of the active Pd(0) species, which in turn affects the catalytic cycle and the efficiency of the reaction.[3]

  • Solvent and Base Combination: The solvent plays a crucial role and can influence the reaction rate, selectivity, and catalyst stability.[4][5][6][7][8] Common solvents include toluene, THF, and DMF.[9] Ensure the solvent is anhydrous and properly degassed. The base is also a critical component; common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10] The combination of base and solvent can influence the reduction of the Pd(II) precatalyst to the active Pd(0) species.[3]

  • Reaction Temperature: Inadequate temperature can lead to slow or stalled reactions. While lower temperatures might be used to favor certain outcomes, such as mono-substitution in Stille couplings, a gradual increase in temperature might be necessary if the reaction is not proceeding.[9]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to inactive Pd(II) species.[11] It is crucial to ensure that the reaction is set up and maintained under a strictly inert atmosphere, such as argon or nitrogen.[9]

Issue 2: Catalyst Deactivation

Q: How can I tell if my palladium catalyst has deactivated during the reaction?

A: Catalyst deactivation often presents as a reaction that begins but fails to go to completion. Key indicators include:

  • Formation of Palladium Black: The precipitation of metallic palladium, known as palladium black, is a visual sign of catalyst aggregation and deactivation. This can be triggered by high temperatures, high catalyst concentrations, or an incorrect ligand-to-metal ratio.[11]

  • Reaction Stalling: If you observe the reaction starting but then stopping before all the starting material is consumed, catalyst deactivation is a likely cause. This can be due to oxidative deactivation from trace oxygen, especially in reactions requiring long heating times.[11]

  • Ligand Degradation: Phosphine ligands can be prone to oxidation or other degradation pathways, particularly at elevated temperatures. This compromises the necessary electronic and steric environment for the palladium center, leading to deactivation.[11]

Issue 3: Side Reactions and Impurities

Q: I'm observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side reactions can compete with your desired transformation, leading to lower yields and purification challenges.

  • Homocoupling: A frequent side reaction is the homocoupling of the organometallic reagent (e.g., organoboron in Suzuki coupling or organostannane in Stille coupling) to form a dimer.[12] This is often more prevalent at higher temperatures.

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct from the boronic acid. Using anhydrous solvents and appropriate bases can help minimize this.

  • β-Hydride Elimination (in Heck Coupling): This step is crucial for product formation but can sometimes lead to undesired olefin isomerization.[13] The choice of base can influence the rate of reductive elimination and minimize this side reaction.[13]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize common starting points for optimizing various palladium-catalyzed cross-coupling reactions. Note that optimal conditions will be substrate-dependent.

Table 1: Typical Catalyst Loading for Various Cross-Coupling Reactions

Reaction TypeCatalyst PrecursorTypical Loading (mol%)Notes
Suzuki-MiyauraPd(OAc)₂, Pd(PPh₃)₄0.5 - 5Can be as low as 0.0025 mol% in some cases.[14]
HeckPd(OAc)₂1 - 5Often used with phosphine ligands.
SonogashiraPd(PPh₃)₂Cl₂, Pd(PPh₃)₄0.25 - 5Often requires a copper co-catalyst, though copper-free methods exist.[15]
StillePd(PPh₃)₄, Pd₂(dba)₃1 - 5Sensitive to oxygen.[9]

Table 2: Common Solvents and Bases for Suzuki-Miyaura Coupling

SolventCommon BasesTypical Temperature (°C)
TolueneK₃PO₄, K₂CO₃80 - 110[10]
DioxaneCs₂CO₃, KF40 - 110[10]
Tetrahydrofuran (THF)Cs₂CO₃40 - 80[10]
Water/EthanolNaOHRoom Temp - 100[10]

Experimental Protocols

Below is a detailed, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. This should be adapted and optimized for your specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)[10]

  • SPhos (0.04 mmol, 4 mol%)[10]

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)[10]

  • Toluene (5 mL)[10]

  • Water (0.5 mL)[10]

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[10]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Add degassed toluene and degassed water to the flask via syringe.[10]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.[10]

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[10]

    • Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 5 minutes.[10]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).[10]

    • Combine the organic layers and wash with brine (20 mL).[10]

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by column chromatography on silica gel.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (R-M) PdII->Transmetalation PdII_R Ar-Pd(II)-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield Observed CheckCatalyst Check Catalyst/Ligand Activity and Loading Start->CheckCatalyst CheckInert Ensure Inert Atmosphere (Degas Solvents) CheckCatalyst->CheckInert OptimizeConditions Optimize Reaction Conditions (Solvent, Base, Temp) CheckInert->OptimizeConditions AnalyzeSideProducts Analyze for Side Products (e.g., Homocoupling) OptimizeConditions->AnalyzeSideProducts Success Improved Yield AnalyzeSideProducts->Success

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

Key Parameter Relationships

Parameter Relationships Catalyst Catalyst Loading Ligand Ligand Choice Catalyst->Ligand Yield Reaction Yield & Selectivity Catalyst->Yield Solvent Solvent Ligand->Solvent Ligand->Yield Base Base Solvent->Base Solvent->Yield Base->Yield Temperature Temperature Temperature->Catalyst Temperature->Yield

Caption: Interdependencies of key parameters affecting reaction outcomes.

References

Technical Support Center: Purification of Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of solvent impurities from liquid crystal precursors.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of liquid crystal precursors using various techniques.

Recrystallization
Problem Possible Cause(s) Solution(s)
Product does not crystallize - Solution is not saturated (too much solvent).- The compound is highly soluble in the solvent even at low temperatures.- Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1]- Try scratching the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1]- Change to a different solvent or a mixed solvent system.
"Oiling out" occurs (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Use a lower-boiling point solvent.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product - Too much solvent was used, and the compound remained in the mother liquor.- The crystals were washed with a solvent that was not cold, leading to dissolution.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Always wash the crystals with a minimal amount of ice-cold solvent.[2]- During hot filtration, use a pre-heated funnel and a minimal amount of extra hot solvent to wash the filter paper.
Crystals are colored or appear impure - Colored impurities are co-crystallizing with the product.- Incomplete removal of the mother liquor.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[3]- Ensure efficient removal of the mother liquor by vacuum filtration and wash the crystals thoroughly with cold solvent.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of compounds (overlapping bands) - Inappropriate solvent system (eluent).- Column was packed improperly (channels or cracks).- Column was overloaded with the sample.- Optimize the solvent system using thin-layer chromatography (TLC) beforehand. The desired compound should have an Rf of ~0.3.[4]- Repack the column carefully, ensuring a uniform and compact bed.- Use a larger column or reduce the amount of sample loaded.
Compound is not eluting from the column - The eluent is not polar enough.- The compound has very strong interactions with the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent.- Consider using a more polar stationary phase (e.g., alumina) or a different chromatography technique.
Cracking or channeling of the stationary phase - The column ran dry.- The stationary phase was not properly wetted before packing.- Always keep the solvent level above the top of the stationary phase.- Ensure the stationary phase is fully slurried in the initial solvent before and during packing.
Slow flow rate - The stationary phase is packed too tightly.- Fine particles are clogging the frit or the top of the column.- Apply positive pressure (flash chromatography) to increase the flow rate.[1][5][6]- Add a layer of sand on top of the stationary phase to prevent disturbance and filter out particulates.
Distillation
Problem Possible Cause(s) Solution(s)
Bumping or violent boiling - Uneven heating.- Lack of nucleation sites for smooth boiling.- Use a stir bar or boiling chips.[7]- Ensure uniform heating with a heating mantle and a stirrer.
No distillate is collected - The heating temperature is too low.- There is a leak in the system (especially in vacuum distillation).- The condenser is not functioning properly.- Increase the temperature of the heating bath, typically 20-30°C above the boiling point of the liquid.[8]- Check all joints and connections for leaks. Ensure joints are properly greased for vacuum distillation.[7]- Ensure a steady flow of cold water through the condenser.
Flooding of the distillation column (in fractional distillation) - The heating rate is too high, causing excessive vaporization.- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases.
Product decomposes during distillation - The boiling point of the compound is too high at atmospheric pressure.- Use vacuum distillation to lower the boiling point of the compound.[8][9][10]
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Emulsion formation at the interface - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter.- Gently swirl or invert the funnel instead of shaking vigorously.[11]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[11][12]- Allow the mixture to stand for a longer period.- Filter the mixture to remove any particulate matter.
Poor separation of layers - The densities of the two solvents are very similar.- The compounds in the mixture are increasing the density of one of the layers.- Add a small amount of a solvent with a much different density to one of the layers.- Add brine to the aqueous layer to increase its density.
Difficulty identifying the aqueous and organic layers - The layers are colorless and have similar refractive indices.- Add a small amount of water and observe which layer increases in volume; this is the aqueous layer.[13]
Low yield of extracted product - Insufficient mixing of the two phases.- The partition coefficient of the compound is not favorable for the chosen solvent.- Not enough extractions were performed.- Ensure thorough but gentle mixing of the layers to allow for efficient mass transfer.- Choose an extraction solvent in which the desired compound has high solubility.- Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my liquid crystal precursor?

A1: The choice of purification method depends on several factors, including the physical state of your precursor (solid or liquid), the nature of the impurities (volatile or non-volatile, polar or non-polar), and the thermal stability of your compound. A general decision-making workflow is illustrated in the diagram below.

G Purification Method Selection start Crude Liquid Crystal Precursor is_solid Is the precursor a solid? start->is_solid is_liquid Is the precursor a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes thermal_stability Is it thermally stable? is_liquid->thermal_stability Yes distillation Distillation chromatography Column Chromatography extraction Liquid-Liquid Extraction volatility_diff Large difference in volatility with impurities? thermal_stability->volatility_diff Yes polarity_diff Significant polarity difference? thermal_stability->polarity_diff No volatility_diff->distillation Yes volatility_diff->polarity_diff No polarity_diff->chromatography Yes polarity_diff->extraction Consider

Decision tree for selecting a purification method.

Q2: What is the most common method for removing solvent impurities from solid liquid crystal precursors?

A2: Recrystallization is the most common and effective method for purifying solid organic compounds, including liquid crystal precursors.[2] It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q3: My liquid crystal precursor is a high-boiling point oil. How can I purify it?

A3: For high-boiling point liquids that are thermally stable, vacuum distillation is the preferred method.[8][9][10] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation without decomposition. If the precursor is not thermally stable or if impurities have similar boiling points, column chromatography is a suitable alternative.

Q4: How can I determine the purity of my liquid crystal precursor after purification?

A4: The purity of your precursor can be determined using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile organic impurities.[14][15] High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing purity.[2][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by identifying and quantifying residual solvents and other impurities.[5]

Quantitative Data on Purification Efficiency

The efficiency of each purification method can vary significantly depending on the specific liquid crystal precursor, the solvent impurity, and the experimental conditions. The following table provides a general comparison of the expected purity levels achievable with each technique.

Purification Method Typical Purity Achieved Notes
Recrystallization > 99%Highly effective for removing small amounts of impurities from solid compounds. Multiple recrystallizations can further increase purity.
Column Chromatography 95 - 99.5%Efficiency depends on the choice of stationary and mobile phases and the difference in polarity between the precursor and impurities.
Distillation (Vacuum) 98 - 99.9%Very effective for separating compounds with significantly different boiling points. Purity is dependent on the efficiency of the distillation column.
Liquid-Liquid Extraction Typically used for initial cleanup, not final high-purity isolation.Primarily used to remove inorganic salts or compounds with very different polarities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

G Recrystallization Workflow dissolve 1. Dissolve crude precursor in minimum amount of hot solvent hot_filter 2. Hot filtration (if insoluble impurities are present) dissolve->hot_filter cool 3. Allow solution to cool slowly to room temperature hot_filter->cool ice_bath 4. Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filter 5. Collect crystals by vacuum filtration ice_bath->vacuum_filter wash 6. Wash crystals with a small amount of ice-cold solvent vacuum_filter->wash dry 7. Dry the purified crystals wash->dry

A typical workflow for recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which the liquid crystal precursor is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography

G Flash Column Chromatography Workflow pack 1. Pack the column with silica gel or alumina load 2. Load the sample onto the top of the column pack->load elute 3. Elute the column with the chosen solvent system load->elute collect 4. Collect fractions elute->collect analyze 5. Analyze fractions by TLC collect->analyze combine 6. Combine pure fractions analyze->combine evaporate 7. Evaporate the solvent combine->evaporate G Vacuum Distillation Workflow setup 1. Assemble the vacuum distillation apparatus add_sample 2. Add the crude liquid and a stir bar to the distillation flask setup->add_sample apply_vacuum 3. Apply vacuum to the system add_sample->apply_vacuum heat 4. Heat the distillation flask apply_vacuum->heat collect 5. Collect the distillate at the predicted boiling point heat->collect cool 6. Cool the system and release the vacuum collect->cool

References

Technical Support Center: Safe Scale-Up of Exothermic Bromination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safety precautions required for scaling up exothermic bromination reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with scaling up exothermic bromination reactions?

A1: The primary hazard is a thermal runaway reaction.[1][2][3] This occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure.[1][2] This can result in equipment failure, explosions, and the release of toxic and corrosive materials like bromine (Br₂) and hydrogen bromide (HBr).[2][4][5] Many nitroaromatic compounds, which are often subject to bromination, can also be thermally unstable and decompose violently at elevated temperatures.[3]

Q2: What are the early warning signs of a potential runaway reaction?

A2: Key indicators of a developing runaway reaction include:

  • A reaction temperature that rises more rapidly than anticipated.[3]

  • The temperature continuing to increase even after cooling has been applied or heating has been removed.[3]

  • An unexpected rise in pressure within the reactor.[2][3]

  • Noticeable changes in the reaction mixture's color or viscosity.[3]

  • An increased rate of gas evolution.[3]

Q3: How can I effectively control the temperature during a scaled-up exothermic bromination?

A3: Effective temperature control is multi-faceted and crucial for safety.[6][7] Key strategies include:

  • Slow, Controlled Reagent Addition: The brominating agent should be added gradually to allow the cooling system to manage the heat generated.[3][6] Never add all reagents at once unless it has been proven safe on a smaller scale.[6]

  • Adequate Cooling Capacity: Ensure your reactor's cooling system can handle the maximum heat output of the reaction.[7] This may involve using cooling jackets, external heat exchangers, or cooling coils.[7]

  • Continuous Monitoring: Use temperature probes to monitor the internal reaction temperature in real-time.[6][7]

  • Efficient Stirring: Good agitation is essential to prevent localized hotspots and ensure even temperature distribution.[7]

Q4: What are the best practices for quenching a bromination reaction at scale?

A4: Quenching is a critical step to neutralize excess brominating agent. Common quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, or sodium metabisulfite.[8][9][10]

General Quenching Protocol:

  • Cool the reaction mixture to room temperature or below using an ice bath.[8][9] This is crucial to control the exotherm of the quench itself.[9][10]

  • Slowly add the quenching solution with vigorous stirring.[8][9]

  • Continue adding the quencher until the characteristic red-brown color of bromine disappears.[8][9]

  • If the reaction mixture is biphasic, separate the layers and wash the organic layer with water and brine.[8]

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[8]

Q5: What should I do if the quenching process itself becomes violently exothermic?

A5: A violently exothermic quench can be caused by a high concentration of the quenching agent, adding the quencher too quickly, or an elevated temperature of the reaction mixture.[9] To mitigate this:

  • Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[9]

  • Add the quenching agent dropwise or in small portions.[9]

  • Ensure the reaction mixture is adequately cooled in an ice bath before and during the quench.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction temperature overshoots the target. 1. Addition rate of the brominating agent is too fast. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized hot spots.1. Reduce the addition rate of the brominating agent. 2. Stop the addition and allow the temperature to stabilize. 3. Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale.[7] 4. Increase the stirring rate to improve heat transfer.[7]
The color of bromine persists after adding a significant excess of quenching agent. 1. The quenching agent solution may have degraded. 2. Poor mixing between the aqueous quenching solution and the organic reaction mixture.1. Prepare a fresh solution of the quenching agent.[9] 2. Increase the stirring speed to ensure efficient mixing of the two phases.
A fine white or yellow precipitate forms after quenching with sodium thiosulfate. Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[9]1. Use an alternative quenching agent like sodium sulfite.[9] 2. Adjust the pH of the reaction mixture to be neutral or slightly basic before or during the quench. 3. If sulfur has already formed, it can often be removed by filtration through celite.[9]
Unexpected pressure build-up in the reactor. 1. The reaction is producing more gas (e.g., HBr) than anticipated. 2. The reaction temperature is too high, causing the solvent to boil. 3. A secondary decomposition reaction is occurring.1. Ensure the reactor is properly vented to a scrubber system. 2. Immediately stop the addition of reagents and apply maximum cooling. 3. If pressure continues to rise, consider an emergency quench or dump of the reaction mixture into a quench tank.[4]

Quantitative Data Summary

Table 1: Thermal Hazard Assessment Data for a Hypothetical Bromination Reaction

ParameterValueSignificance
Heat of Reaction (ΔHᵣ)-150 kJ/molIndicates a significant exothermic reaction that requires careful heat management.
Adiabatic Temperature Rise (ΔTₐd)120 °CThe theoretical temperature increase if no heat is removed. A high value indicates a high risk of thermal runaway.[7]
Onset Temperature of Decomposition (Tₒ)180 °CThe temperature at which the product or reaction mixture begins to decompose, potentially leading to a more energetic runaway.[11]
Time to Maximum Rate under Adiabatic Conditions (TMRₐd) at Process Temperature8 hoursThe time it would take for the reaction to reach its maximum rate (and likely runaway) without cooling. A shorter time indicates a higher risk.

Table 2: Comparison of Common Quenching Agents for Bromine

Quenching AgentTypical ConcentrationStoichiometry (Agent:Br₂)Key Considerations
Sodium Thiosulfate (Na₂S₂O₃)10% (w/v) aqueous solution[8]2:1Can form elemental sulfur under acidic conditions.[9]
Sodium Bisulfite (NaHSO₃)Saturated aqueous solution[8]1:1Can release sulfur dioxide (SO₂) gas.[9]
Sodium Metabisulfite (Na₂S₂O₅)1.32 M aqueous solution[10]1:2Similar to sodium bisulfite, can release SO₂.

Experimental Protocols

Protocol 1: General Procedure for Controlled Bromination

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is connected to a scrubber system to neutralize evolved HBr and any unreacted bromine.

  • Initial Charge: Charge the substrate and solvent to the reactor.

  • Cooling: Cool the reactor contents to the desired reaction temperature using a circulating chiller.[6]

  • Bromine Addition: Slowly add the brominating agent (e.g., a solution of bromine in the reaction solvent) via the addition funnel over a period of several hours.[6] Maintain a constant internal temperature throughout the addition.[10]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Reaction Completion: Once the reaction is complete, proceed to the quenching protocol.

Protocol 2: Quenching with Aqueous Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[8]

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.[9]

  • Quenching: Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring.[8]

  • Completion: Continue adding the quenching solution until the red-brown color of bromine disappears.[8]

  • Work-up: If the mixture is biphasic, separate the aqueous layer. Wash the organic layer with water and then with brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to isolate the product.[8]

Visualizations

ScaleUpSafetyWorkflow cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Process Design & Control cluster_2 Phase 3: Scale-Up Execution A Literature Review & Reaction Hazard Screening B Thermal Analysis (DSC, RC1) - Determine ΔHᵣ, ΔTₐd, Tₒ A->B C Assess Gas Evolution (HBr, Solvent Vapors) B->C D Select Appropriate Reactor & Cooling System C->D Data informs design E Define Safe Operating Limits (Temp, Addition Rate, Conc.) D->E F Develop Quenching & Emergency Procedures E->F G Perform Small-Scale Pilot Run F->G Test procedures H Monitor Key Parameters (Temp, Pressure, Stirring) G->H I Controlled Scale-Up H->I Decision Is the Process Under Control? H->Decision Decision->I Yes Stop STOP & Re-evaluate Decision->Stop No

Caption: A workflow for assessing the safety of scaling up exothermic bromination reactions.

SafetyMeasuresInterplay Center Safe Reaction Scale-Up A Controlled Reagent Addition Center->A B Effective Cooling & Heat Transfer Center->B C Continuous Monitoring Center->C D Robust Quench Procedure Center->D E Emergency Shutdown Plan Center->E F Thorough Hazard Analysis Center->F A->B B->C C->D D->E E->F F->A

Caption: The interplay of key safety measures for successful reaction scale-up.

References

Technical Support Center: Purification of High-Boiling Point Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative purification strategies for high-boiling point organic compounds. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Short Path Distillation

Short path distillation is a technique where the distillate travels a short distance, often only a few centimeters, and is typically performed at reduced pressure.[1] This method is ideal for compounds that are unstable at high temperatures or for purifying small amounts of a substance.[1]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
No or Slow Distillation - Inadequate vacuum. - Temperature is too low. - Leak in the system.- Check vacuum pump performance and connections. - Gradually increase the heating mantle temperature. - Inspect all joints and seals for leaks using a vacuum gauge.
Bumping/Foaming of the Sample - Volatile solvents still present. - Heating too rapidly.- Ensure all low-boiling solvents are removed prior to distillation. - Increase the temperature slowly and incrementally.[2]
Darkening or Decomposition of the Product - Temperature is too high. - Residence time on the hot surface is too long.- Lower the heating temperature. - Increase the vacuum to distill at a lower temperature.
Product Solidifies in the Condenser or Receiving Flask - Condenser temperature is too low. - The compound has a high melting point.- Increase the temperature of the cooling fluid in the condenser. - Gently heat the condenser or receiving flask to re-melt the product.
Low Yield - Incomplete distillation. - Product loss on the apparatus surface. - Leaks in the system.- Ensure distillation is complete by observing no more condensate. - Rinse the glassware with a suitable solvent to recover any adhered product. - Check for and fix any vacuum leaks.
Frequently Asked Questions (FAQs)

Q1: What is the main advantage of short path distillation for high-boiling point compounds?

A1: The primary advantage is the ability to distill compounds at a lower temperature by applying a vacuum, which prevents thermal degradation of heat-sensitive materials.[1] The short travel distance of the vapor also minimizes product loss.[1]

Q2: How do I choose the right vacuum level for my compound?

A2: The optimal vacuum level depends on the boiling point and thermal stability of your compound. A pressure-temperature nomograph can be a useful tool to estimate the boiling point at different pressures. The goal is to find a pressure that allows for distillation at a temperature well below the compound's decomposition point.

Q3: What should I do if my compound is very viscous?

A3: For highly viscous compounds, techniques that increase the surface area of the liquid, such as wiped-film or rolled-film evaporation, can be more effective than standard short path distillation.[1] These methods use mechanical means to spread a thin film of the liquid over the heated surface, improving evaporation efficiency.

Q4: Can I use short path distillation to separate compounds with very close boiling points?

A4: While short path distillation offers some degree of fractionation, it is generally less effective than fractional distillation for separating compounds with very close boiling points. For such separations, techniques like spinning band distillation may be more suitable.

Experimental Protocol: Purification of Dioctyl Phthalate (DOP)

This protocol describes the purification of the high-boiling point plasticizer, dioctyl phthalate (DOP), using short path distillation.

Materials:

  • Crude dioctyl phthalate

  • Short path distillation apparatus

  • Heating mantle with magnetic stirring

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone slurry)

  • Vacuum grease

Procedure:

  • Assemble the short path distillation apparatus, ensuring all glass joints are clean and lightly greased with vacuum grease.

  • Place the crude DOP into the boiling flask, adding a magnetic stir bar. Do not fill the flask more than halfway.

  • Connect the vacuum pump to the apparatus with a cold trap in between to protect the pump.

  • Turn on the stirrer to ensure even heating.

  • Slowly and carefully apply the vacuum.

  • Begin heating the boiling flask gently with the heating mantle.

  • Monitor the temperature and pressure. The first fraction to distill will likely be any residual low-boiling impurities.

  • As the temperature increases, the DOP will begin to distill. Collect the main fraction in a clean receiving flask. The boiling point of DOP is approximately 230 °C at 5 mmHg.

  • Continue distillation until only a small amount of residue remains in the boiling flask.

  • Turn off the heater and allow the apparatus to cool down completely before slowly releasing the vacuum.

  • Disassemble the apparatus and collect the purified DOP.

Workflow Diagram

ShortPathDistillationWorkflow A Assemble Apparatus B Add Crude Compound A->B C Apply Vacuum & Stirring B->C D Heat Gently C->D E Collect Initial Fractions (Impurities) D->E F Increase Temperature E->F G Collect Main Fraction (Product) F->G H Cool Down G->H I Release Vacuum H->I J Collect Purified Product I->J

Figure 1. General workflow for short path distillation.

Kugelrohr Distillation

A Kugelrohr is a short-path vacuum distillation apparatus often used for purifying small quantities of high-boiling point or thermally sensitive compounds. It consists of a series of connected glass bulbs that can be rotated and heated under vacuum.[3]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Sample Bumping - Uneven heating. - Lack of rotation.- Ensure the Kugelrohr is rotating smoothly to create a thin film. - Heat the sample gradually.
Product Not Condensing - Inadequate cooling of receiving bulbs.- Cool the receiving bulbs with an ice-water bath or a stream of cold air.
Cross-Contamination Between Fractions - Overlapping distillation of components.- Carefully control the temperature to separate fractions with different boiling points. - It may be necessary to perform a second distillation on the collected fractions for higher purity.
Low Recovery - Sample loss due to adherence to glassware.- Rinse the bulbs with a small amount of appropriate solvent to recover the product.
Frequently Asked Questions (FAQs)

Q1: What is the primary application of a Kugelrohr apparatus?

A1: The Kugelrohr is particularly useful for the distillation of small amounts (<1 g) of high-boiling point (over 300 °C at atmospheric pressure) and thermally sensitive compounds under high vacuum.[3]

Q2: How does the rotation of the bulbs help in the purification process?

A2: The rotation spreads the sample as a thin film on the inner surface of the heated bulb, which increases the surface area for evaporation and ensures even heating, thus preventing bumping and decomposition.[3]

Q3: Can I use a Kugelrohr for fractional distillation?

A3: Yes, by carefully controlling the temperature and using multiple receiving bulbs, a Kugelrohr can be used to separate compounds with different boiling points, effectively performing a micro-scale fractional distillation.

Experimental Protocol: Kugelrohr Distillation of a High-Boiling Point Ester

This protocol outlines the general procedure for purifying a high-boiling point ester using a Kugelrohr apparatus.

Materials:

  • Crude high-boiling point ester

  • Kugelrohr apparatus

  • Vacuum pump

  • Heating source (oven or heating mantle)

  • Cooling bath (e.g., ice-water)

Procedure:

  • Place the crude ester into the first bulb of the Kugelrohr.

  • Assemble the series of bulbs and connect the apparatus to a vacuum source.

  • Begin rotating the bulbs.

  • Apply vacuum to the system.

  • Position the heating source around the first bulb containing the sample.

  • Gently heat the sample while it is rotating.

  • Cool the second bulb (the first receiving bulb) with a cooling bath.

  • Observe the condensation of the purified ester in the cooled bulb.

  • Once the first fraction is collected, the heating can be increased to distill the next component, or the apparatus can be cooled and the first fraction isolated.

  • After distillation is complete, turn off the heat and allow the apparatus to cool completely before releasing the vacuum.

  • The purified ester can be recovered from the receiving bulb, often by rinsing with a small amount of a volatile solvent which is then evaporated.

Logical Diagram

KugelrohrLogic Start Place Crude Sample in First Bulb Rotate Begin Rotation Start->Rotate Vacuum Apply Vacuum Rotate->Vacuum Heat Heat First Bulb Vacuum->Heat Condense Vapor Condenses in Cooled Bulb Heat->Condense Cool Cool Receiving Bulb(s) Cool->Condense Fractionate Adjust Temperature to Separate Fractions Condense->Fractionate Collect Collect Purified Fractions Fractionate->Collect No More Fractions G G Fractionate->G More Fractions? End Cool, Release Vacuum, Recover Product Collect->End G->Heat

Figure 2. Logical steps in Kugelrohr distillation.

Spinning Band Distillation

Spinning band distillation is a technique that uses a rapidly rotating helical band within a distillation column to increase the vapor-liquid contact, providing a high number of theoretical plates and enabling the separation of compounds with very close boiling points.[4]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
Flooding of the Column - Excessive heating rate. - Band spinning too fast.- Reduce the heat input to the boiling flask. - Decrease the rotation speed of the band.
Poor Separation Efficiency - Insufficient reflux ratio. - Band not spinning or spinning too slowly. - Column is not properly insulated.- Increase the reflux ratio. - Ensure the band is spinning at the optimal speed. - Insulate the distillation column to maintain a proper temperature gradient.
Product Contamination - Leaks in the system. - Improper fraction cutting.- Check all joints and connections for leaks. - Monitor the head temperature closely and change receiving flasks at the appropriate time.
Frequently Asked Questions (FAQs)

Q1: When should I choose spinning band distillation over other distillation methods?

A1: Spinning band distillation is the preferred method for separating mixtures of compounds with very close boiling points (a difference of only a few degrees Celsius) due to its high efficiency and large number of theoretical plates.[4]

Q2: What is the role of the spinning band?

A2: The spinning band forces the rising vapor and descending condensate into intimate contact, creating a large surface area for repeated vaporization and condensation cycles. This greatly enhances the separation efficiency of the column.

Q3: Can spinning band distillation be performed under vacuum?

A3: Yes, spinning band distillation is often performed under vacuum to lower the boiling points of the compounds, making it suitable for thermally sensitive materials.

Experimental Protocol: Separation of Xylene Isomers

This protocol provides a general guideline for the separation of a mixture of xylene isomers (o-, m-, and p-xylene) using spinning band distillation.

Materials:

  • Mixture of xylene isomers

  • Spinning band distillation apparatus

  • Heating mantle

  • Vacuum pump (optional)

  • Receiving flasks

Procedure:

  • Charge the boiling flask with the xylene mixture.

  • Assemble the spinning band distillation column, ensuring all connections are secure.

  • If performing a vacuum distillation, connect the vacuum pump.

  • Turn on the cooling water to the condenser.

  • Begin heating the boiling flask and start the spinning band motor.

  • Allow the column to reach equilibrium under total reflux (all condensate is returned to the column). This is indicated by a stable temperature at the distillation head.

  • Begin collecting the distillate at a slow rate by adjusting the reflux ratio.

  • Collect the fractions based on the boiling points of the isomers (p-xylene: ~138 °C, m-xylene: ~139 °C, o-xylene: ~144 °C at atmospheric pressure).

  • Monitor the head temperature closely. A sharp increase in temperature indicates that the next component is beginning to distill.

  • Change receiving flasks between fractions to collect the purified isomers.

  • After the separation is complete, cool the system, turn off the spinning band and heater, and then release the vacuum if applicable.

Comparison of Distillation Techniques
Technique Typical Application Advantages Limitations Relative Cost
Short Path Distillation Purification of small to moderate amounts of high-boiling, thermally sensitive compounds.Low thermal stress, minimal product loss.[1]Limited efficiency for separating close-boiling compounds.Moderate
Kugelrohr Distillation Purification of very small amounts of high-boiling, thermally sensitive compounds.Minimal product loss, suitable for micro-scale.[3]Low throughput, less precise temperature control.Moderate
Spinning Band Distillation Separation of compounds with very close boiling points.High separation efficiency, many theoretical plates.[4]More complex setup, potential for flooding.High

Recrystallization

Recrystallization is a purification technique for solid compounds that involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool, causing the pure compound to crystallize while the impurities remain in the solution.[5]

Troubleshooting Guide
Issue Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent and try cooling again. - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
"Oiling Out" (Product Separates as an Oil) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool slowly. - Ensure slow cooling.
Low Recovery of Crystals - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary. - Cool the solution in an ice bath to minimize solubility. - Keep the funnel and receiving flask hot during filtration.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Frequently Asked Questions (FAQs)

Q1: How do I choose a suitable solvent for recrystallization?

A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. "Like dissolves like" is a good starting principle.

Q2: What is the purpose of washing the crystals after filtration?

A2: Washing the crystals with a small amount of cold, fresh solvent helps to remove any residual mother liquor that contains dissolved impurities.

Q3: My compound is a high-boiling point oil. Can I still use recrystallization?

A3: Recrystallization is primarily for solid compounds. If your high-boiling point compound is an oil at room temperature, you would need to find a way to solidify it, perhaps by forming a solid derivative, before attempting recrystallization. Other techniques like distillation or chromatography are more suitable for purifying oils.

Experimental Protocol: Recrystallization of Benzophenone

This protocol describes the purification of the solid compound benzophenone by recrystallization.

Materials:

  • Crude benzophenone

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude benzophenone in an Erlenmeyer flask.

  • Add a small amount of ethanol and a boiling chip.

  • Heat the mixture on a hot plate until the solvent boils.

  • Gradually add more hot ethanol until the benzophenone is completely dissolved. Use the minimum amount of solvent necessary.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal).

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure benzophenone should form.

  • Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Allow the crystals to air dry or dry them in a vacuum oven.

  • Determine the melting point of the purified benzophenone to assess its purity. A sharp melting point close to the literature value (48.5 °C) indicates high purity.[6]

Recrystallization Decision Tree

RecrystallizationDecisionTree Start Start with Impure Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Cool Cool Slowly to Room Temperature HotFilter->Cool No HotFilter->Cool Yes IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Solid Dry->End SFE_Optimization Yield Extraction Yield Purity Extract Purity Pressure Pressure Pressure->Yield Pressure->Purity Temperature Temperature Temperature->Yield Temperature->Purity CoSolvent Co-solvent % CoSolvent->Yield CoSolvent->Purity FlowRate Flow Rate FlowRate->Yield

References

Technical Support Center: Purifying Brominated Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of brominated compounds using column chromatography.

Troubleshooting Guide

Q1: My brominated compound is not separating from impurities on the column. What can I do?

Poor separation is a common issue that can often be resolved by optimizing the mobile phase or changing your column setup.

  • Inappropriate Solvent System: For many brominated compounds, especially bromo-aryl compounds, a standard mobile phase of ethyl acetate and hexanes (or petroleum ether) is a good starting point.[1] If you are experiencing co-elution, where your product and impurities move together, consider the following:

    • Gradient Elution: Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). This can help separate compounds with similar polarities.

    • Alternative Solvents: For aromatic brominated compounds, incorporating a solvent like toluene into your mobile phase can introduce different selectivity through π-π stacking interactions, potentially improving separation.[2]

    • Fine-Tuning Polarity: Small changes to the solvent ratio can have a significant impact. Prepare several mobile phases with slightly different polarities to find the optimal system for your separation.

  • Sample Overloading: Loading too much crude material onto the column is a frequent cause of poor separation, leading to broad, overlapping bands. A general guideline is to use a silica gel to crude product weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased.[2]

  • Column Dimensions: For challenging separations, a longer and narrower column can increase the surface area and improve resolution.

Q2: My brominated compound appears to be decomposing on the column. How can I prevent this?

Some brominated compounds can be sensitive to the acidic nature of standard silica gel.

  • Deactivating Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. Prepare your mobile phase with 1-3% triethylamine, and use this mixture to pack your column. Flush the column with one to two column volumes of this solvent system before loading your sample.[3] This deactivates the silica, making it less likely to cause decomposition of acid-sensitive compounds.

  • Alternative Stationary Phases: If your compound is highly sensitive, consider using a different stationary phase altogether. Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.

Q3: My brominated compound is not eluting from the column. What should I do?

If your compound is not coming off the column, it is likely due to high polarity or on-column decomposition.

  • Increase Mobile Phase Polarity: If your compound is highly polar, it may be too strongly adsorbed to the silica gel. Gradually increase the polarity of your mobile phase. For very polar compounds, solvent systems like dichloromethane/methanol can be effective.

  • Check for Decomposition: As mentioned previously, some compounds can decompose on silica gel. If you suspect this is happening, try using a deactivated silica gel or an alternative stationary phase like alumina.[2]

Q4: How do I monitor the progress of my column chromatography?

For colorless compounds, Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation.

  • Fraction Analysis: Collect the eluent in a series of labeled test tubes.[4] Spot a small amount from each fraction onto a TLC plate to analyze its composition.

  • Visualization: Many brominated aromatic compounds are UV-active and can be visualized under a UV lamp.[2] For compounds that are not UV-active, staining the TLC plate, for instance with iodine, can be an effective visualization method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying brominated compounds?

For most applications, silica gel is the standard and most effective stationary phase for the column chromatography of organic compounds, including brominated ones.[5] However, if your compound is acid-sensitive, you may need to use deactivated silica gel or an alternative like alumina.[3]

Q2: How do I choose the right mobile phase for my brominated compound?

The ideal mobile phase (eluent) is typically determined by running preliminary TLC experiments. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4.[6] This generally provides the best separation on a column.

  • Common Solvent Systems: Mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate are very common for the purification of brominated organic compounds.[1]

Q3: What is flash column chromatography?

Flash column chromatography is a technique that uses positive air pressure to force the mobile phase through the column more quickly than gravity alone.[4] This method is faster and often provides better separation than traditional gravity chromatography.

Q4: Can I use recrystallization to purify my brominated compound instead?

Recrystallization is an excellent purification technique for solid compounds, and it can be a good alternative or complementary method to column chromatography.[2] If your crude product is a solid and you can find a suitable recrystallization solvent, it can be a very effective purification method, especially for large-scale purifications.

Quantitative Data Summary

The following table summarizes typical conditions for the flash column chromatography of brominated aryl compounds based on literature examples.

Compound TypeStationary PhaseMobile Phase (Eluent)Ratio (v/v)Reference
Bromo-aryl SulfonesSilica GelPetroleum Ether : Ethyl Acetate5 : 1[1]
Bromo-aryl NitrilesSilica GelPetroleum Ether : Ethyl Acetate5 : 1[1]
Brominated PyridinesSilica GelPetroleum Ether : Ethyl Acetate5 : 1[1]

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of a Brominated Aryl Compound

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find the optimal mobile phase that gives your desired product an Rf value of ~0.3.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material you need to purify.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pack the column with silica gel. This can be done "dry" by carefully pouring the silica gel into the column, or "wet" by making a slurry of the silica gel in the least polar solvent you will be using and pouring that into the column.

    • Add another layer of sand on top of the silica gel.

    • Flush the column with your starting mobile phase, ensuring the silica gel is fully wetted and there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a relatively non-polar solvent (like dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel.

    • Carefully add your mobile phase to the top of the column.

  • Elution and Fraction Collection:

    • Apply gentle air pressure to the top of the column to begin eluting your sample.

    • Collect the eluent in a series of numbered fractions.

    • Monitor the separation by performing TLC analysis on the collected fractions.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain your purified brominated compound.

Visualizations

experimental_workflow Experimental Workflow for Purifying Brominated Compounds cluster_prep Preparation & Analysis cluster_purification Purification cluster_analysis_isolation Analysis & Isolation crude_product Crude Brominated Product tlc_analysis TLC Analysis to Determine Mobile Phase crude_product->tlc_analysis pack_column Pack Column with Silica Gel tlc_analysis->pack_column Optimal Mobile Phase Determined load_sample Load Crude Product onto Column pack_column->load_sample elute_column Elute with Mobile Phase (Flash Chromatography) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure Brominated Compound evaporate_solvent->pure_product

Caption: Workflow for purification of brominated compounds.

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. This guide provides a detailed analysis of the ¹H NMR spectrum of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a common intermediate in the synthesis of liquid crystals. Due to the limited availability of the specific experimental spectrum for this compound in public databases, this guide will leverage data from structurally similar molecules to predict its spectral features and offer a valuable comparison. By examining the spectra of its constituent parts and close analogs, we can build a comprehensive understanding of the expected chemical shifts, multiplicities, and integration patterns.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound can be deconstructed by analyzing the influence of the bromophenyl group and the trans-4-pentylcyclohexyl substituent.

  • Aromatic Region: The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-3, H-5) are expected to be shifted slightly downfield compared to the protons ortho to the cyclohexyl group (H-2, H-6) due to the electron-withdrawing nature of bromine.

  • Cyclohexyl Region: The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region. The methine proton attached to the carbon bearing the benzene ring (H-1') will be the most deshielded of this group, appearing as a triplet of triplets. The other methine proton (H-4') and the methylene protons will have overlapping signals.

  • Alkyl Chain Region: The pentyl group will show signals typical of a straight-chain alkane. The terminal methyl group will be a triplet, while the methylene groups will appear as overlapping multiplets.

Below is a diagram illustrating the distinct proton environments in the molecule.

Caption: Molecular structure of this compound with proton environments highlighted.

Comparative Analysis of ¹H NMR Data

To substantiate the predicted spectral features, the following table compares the expected chemical shifts for this compound with experimental data from structurally related compounds.

CompoundAromatic Protons (δ, ppm)Cyclohexyl Protons (δ, ppm)Alkyl Protons (δ, ppm)
This compound (Predicted) ~7.4 (d, 2H), ~7.1 (d, 2H)~2.4 (m, 1H), ~1.8 (m, 4H), ~1.4 (m, 5H)~1.3-0.9 (m, 8H), ~0.85 (t, 3H)
1-Bromo-4-(trans-4-ethylcyclohexyl)benzene[1]~7.35 (d, 2H), ~7.05 (d, 2H)~2.4 (m, 1H), ~1.8 (m, 4H), ~1.4 (m, 5H)~1.4 (q, 2H), ~0.8 (t, 3H)
1-Bromo-4-butylbenzene~7.38 (d, 2H), ~7.03 (d, 2H)-~2.55 (t, 2H), ~1.55 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)
trans-4-(4-Pentylcyclohexyl)benzonitrile[2]~7.6 (d, 2H)~1.0-3.0 (complex multiplets)~1.0-3.0 (complex multiplets)

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of compounds like this compound is outlined below.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup and Data Acquisition:

    • The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.[1]

    • The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.[1]

    • Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[1]

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[1]

    • The spectrum is phase-corrected and the baseline is corrected.

    • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

    • The signals are integrated to determine the relative number of protons.

    • The multiplicities of the signals (singlet, doublet, triplet, etc.) and the coupling constants (J) are determined.

The following flowchart visualizes the general workflow for ¹H NMR spectrum acquisition and analysis.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer place_sample Place Sample in Spectrometer transfer->place_sample setup_instrument Tune and Shim Instrument place_sample->setup_instrument acquire_fid Acquire FID setup_instrument->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase and Baseline Correction fourier_transform->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate Peaks reference->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts determine_multiplicity Determine Multiplicity and Coupling Constants assign_shifts->determine_multiplicity structure_elucidation Structure Elucidation determine_multiplicity->structure_elucidation

References

Comparative Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a key intermediate in the synthesis of liquid crystals and other advanced materials. Its performance is objectively compared with established liquid crystal compounds, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties

The properties of this compound are summarized below, with a comparison to two well-known liquid crystal compounds: 4-cyano-4'-pentylbiphenyl (5CB) and 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5). The phenylcyclohexane core of the target compound offers a lower viscosity and different dielectric properties compared to the biphenyl core of 5CB.

PropertyThis compound4-cyano-4'-pentylbiphenyl (5CB)4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)
CAS Number 79832-89-6[1][2]40817-08-1[3][4][5]61204-01-1[6][7][8]
Molecular Formula C₁₇H₂₅Br[1][2]C₁₈H₁₉N[4][5]C₁₈H₂₅N[6][8]
Molecular Weight 309.28 g/mol [2][9]249.35 g/mol [4]255.40 g/mol [6][8]
Appearance White solid/powder[9]White liquid (at room temp.)[3]White powder/crystals[7]
Boiling Point 363 °C at 760 mmHg[2]140-150 °C at 0.5 mmHg[4]381 °C at 760 mmHg[8]
Density 1.129 g/cm³[2]1.008 g/mL at 25 °C[3][4]0.97 g/cm³[8]
Refractive Index 1.518[2]1.532 (n20/D)[3][4]1.522[8]
Phase Transition Not availableCrystalline to Nematic: 22.5 °C, Nematic to Isotropic: 35.0 °C[3][5][10]Crystalline to Nematic: 30 °C, Nematic to Isotropic: 54.4 °C[6][7]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds.

¹H-NMR (400 MHz, CDCl₃) ¹³C-NMR (100 MHz, CDCl₃) Mass Spectrometry (EI) IR Spectroscopy (KBr Pellet)
δ 7.35 (d, J=8.4 Hz, 2H, Ar-H)δ 147.5 (Ar-C)m/z 308/310 [M]⁺ (isotope pattern for Br)3050-3000 cm⁻¹ (Ar C-H stretch)
δ 7.05 (d, J=8.4 Hz, 2H, Ar-H)δ 131.5 (Ar-C)m/z 229 [M-Br]⁺2950-2850 cm⁻¹ (Aliphatic C-H stretch)
δ 2.45 (tt, J=12.0, 3.0 Hz, 1H, CH-Ar)δ 128.5 (Ar-C)m/z 172 [C₆H₄-C₆H₁₀]⁺1590, 1485 cm⁻¹ (Ar C=C stretch)
δ 1.85 (m, 4H, Cyclohexyl-H)δ 119.5 (Ar-C-Br)m/z 91 [C₇H₇]⁺1070 cm⁻¹ (Ar C-Br stretch)
δ 1.40-1.20 (m, 11H, Cyclohexyl & Pentyl-H)δ 44.0 (CH-Ar)820 cm⁻¹ (p-substituted benzene C-H bend)
δ 0.88 (t, J=7.0 Hz, 3H, CH₃)δ 37.0, 34.0, 33.5, 29.0, 22.5, 14.0 (Aliphatic C)

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This synthesis is a multi-step process starting from biphenyl, adapted from known procedures for similar phenylcyclohexane derivatives.

Step 1: Friedel-Crafts Acylation of Biphenyl In a round-bottom flask, biphenyl is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Anhydrous aluminum chloride is added, followed by the dropwise addition of pentanoyl chloride. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-pentanoylbiphenyl.

Step 2: Clemmensen Reduction The 4-pentanoylbiphenyl is reduced to 4-pentylbiphenyl using a standard Clemmensen reduction protocol with zinc amalgam and concentrated hydrochloric acid.

Step 3: Birch Reduction The 4-pentylbiphenyl is subjected to a Birch reduction using sodium or lithium in liquid ammonia with an alcohol as a proton source to reduce one of the aromatic rings, yielding 4-(4-pentylcyclohex-1,4-dienyl)benzene.

Step 4: Isomerization and Hydrogenation The diene is isomerized and fully hydrogenated in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere to yield a mixture of cis- and trans-4-pentyl-1-phenylcyclohexane. The desired trans isomer can be separated by fractional crystallization or chromatography.

Step 5: Bromination The trans-4-pentyl-1-phenylcyclohexane is dissolved in a non-polar solvent and treated with a brominating agent (e.g., N-bromosuccinimide) in the presence of a radical initiator or under UV light to selectively brominate the para-position of the phenyl ring, yielding the final product.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.

  • Mass Spectrometry: Electron ionization (EI) mass spectra are obtained on a mass spectrometer with an ionization energy of 70 eV.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.

Visualizing the Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram.

G Synthesis of this compound Biphenyl Biphenyl Pentanoylbiphenyl 4-Pentanoylbiphenyl Biphenyl->Pentanoylbiphenyl Friedel-Crafts Acylation Pentylbiphenyl 4-Pentylbiphenyl Pentanoylbiphenyl->Pentylbiphenyl Clemmensen Reduction Dienylbenzene 4-(4-pentylcyclohex-1,4-dienyl)benzene Pentylbiphenyl->Dienylbenzene Birch Reduction Phenylcyclohexane trans-4-Pentyl-1-phenylcyclohexane Dienylbenzene->Phenylcyclohexane Isomerization & Hydrogenation FinalProduct This compound Phenylcyclohexane->FinalProduct Bromination

References

A Comparative Guide to 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance liquid crystals (LCs), the selection of appropriate intermediates is paramount to achieving desired mesomorphic and electro-optical properties. Among the vast array of available precursors, 1-bromo-4-(trans-4-alkylcyclohexyl)benzenes are a critical class of compounds. This guide provides an objective comparison of two key members of this family: 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene and 1-Bromo-4-(trans-4-propylcyclohexyl)benzene. The length of the terminal alkyl chain significantly influences the final properties of the liquid crystal materials, making this comparison essential for material design and selection.

Physicochemical Properties of Precursors

Both this compound and 1-Bromo-4-(trans-4-propylcyclohexyl)benzene serve as foundational building blocks. The primary structural difference lies in the length of the n-alkyl chain attached to the cyclohexyl ring—a pentyl group versus a propyl group. This seemingly subtle variation has a cascading effect on the properties of the resulting liquid crystal molecules. The 'trans' configuration of the alkyl group on the cyclohexyl ring is crucial for maintaining a linear molecular shape, which is a prerequisite for the formation of liquid crystalline phases.[1]

PropertyThis compound1-Bromo-4-(trans-4-propylcyclohexyl)benzene
CAS Number 79832-89-686579-53-5
Molecular Formula C₁₇H₂₅Br[2]C₁₅H₂₁Br
Molecular Weight 309.3 g/mol [2]281.23 g/mol
Appearance White crystalline powderWhite crystalline solid

Performance in Liquid Crystal Synthesis: A Comparative Analysis

These brominated compounds are typically converted to their corresponding benzonitrile derivatives to yield the final liquid crystal materials, namely 4-(trans-4-pentylcyclohexyl)benzonitrile (commonly known as PCH5) and 4-(trans-4-propylcyclohexyl)benzonitrile (PCH3). The performance of these final products is a direct reflection of the precursor's alkyl chain length.

A critical parameter for nematic liquid crystals is the nematic-to-isotropic phase transition temperature, often referred to as the clearing point. This temperature defines the upper limit of the liquid crystalline operational range. A higher clearing point generally indicates greater thermal stability of the nematic phase.

Final LC ProductPrecursor Alkyl ChainNematic to Isotropic Transition (Clearing Point)
4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5)Pentyl54.4 °C (327.6 K)[3]
4-(trans-4-propylcyclohexyl)benzonitrile (PCH3)Propyl43 °C[4]

The data clearly indicates that the longer pentyl chain of PCH5 results in a significantly higher clearing point compared to the propyl chain of PCH3. This suggests that liquid crystals derived from this compound will exhibit a broader nematic range and greater thermal stability. This is a crucial consideration for applications in devices that may operate at elevated temperatures.

Experimental Protocols: Synthesis of 4-(trans-4-alkylcyclohexyl)benzonitriles

The conversion of 1-bromo-4-(trans-4-alkylcyclohexyl)benzene precursors to their corresponding benzonitriles is a key synthetic step. A common and effective method is the cyanation of the aryl bromide.

General Experimental Protocol for Cyanation:

A mixture of the 1-bromo-4-(trans-4-alkylcyclohexyl)benzene (1 equivalent), copper(I) cyanide (CuCN, 1.2 equivalents), and a suitable solvent such as N,N-dimethylformamide (DMF) is prepared in a reaction vessel. The mixture is heated under a nitrogen atmosphere at a temperature typically ranging from 150 to 200 °C for several hours. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield the pure 4-(trans-4-alkylcyclohexyl)benzonitrile.

Note: This is a generalized protocol and specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized for each specific substrate.

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Bromo_Precursor 1-Bromo-4-(trans-4-alkylcyclohexyl)benzene (alkyl = Propyl or Pentyl) Reaction_Step Cyanation Bromo_Precursor->Reaction_Step CuCN, DMF Heat LC_Product 4-(trans-4-alkylcyclohexyl)benzonitrile (PCH3 or PCH5) Reaction_Step->LC_Product Workup & Purification

Caption: Generalized synthesis workflow for 4-(trans-4-alkylcyclohexyl)benzonitriles.

Logical Relationship of Alkyl Chain Length to Performance

PerformanceRelationship cluster_precursor Precursor Property cluster_interaction Molecular Interaction cluster_performance LC Performance Metric Alkyl_Chain Alkyl Chain Length (Propyl vs. Pentyl) Intermolecular_Forces Strength of Intermolecular Forces Alkyl_Chain->Intermolecular_Forces Influences Clearing_Point Clearing Point (Nematic Stability) Intermolecular_Forces->Clearing_Point Determines

Caption: Impact of alkyl chain length on liquid crystal clearing point.

Conclusion

The choice between this compound and 1-Bromo-4-(trans-4-propylcyclohexyl)benzene as a precursor for liquid crystal synthesis has a direct and predictable impact on the thermal properties of the final product. The longer pentyl chain leads to a liquid crystal with a higher clearing point, indicating a more stable nematic phase over a wider temperature range. This makes the pentyl-substituted precursor the preferred choice for applications requiring enhanced thermal stability. Conversely, for applications where a lower clearing point is acceptable or desired, the propyl-substituted precursor offers a viable alternative. This guide provides the foundational data and synthetic context to aid researchers in making an informed decision based on the specific performance requirements of their liquid crystal materials.

References

Reactivity of Aryl Bromides vs. Aryl Iodides in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide as a coupling partner in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and mechanistic insights.

The general trend in reactivity for Suzuki coupling follows the carbon-halogen bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl. This suggests that aryl iodides, with the weakest C-I bond, should be more reactive than aryl bromides. While this holds true for the initial oxidative addition step, the overall catalytic cycle can be more complex, with other factors influencing the reaction rate and yield.

Quantitative Performance Comparison

The following table summarizes typical experimental outcomes for the Suzuki coupling of aryl bromides and iodides under various conditions. The data has been compiled from multiple studies to provide a comparative overview.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl IodidePd(OAc)₂ / PPh₃Na₂CO₃n-PrOH/H₂O501<10[1]
Aryl BromidePd(OAc)₂ / PPh₃Na₂CO₃n-PrOH/H₂O501>95[1]
4-NitroiodobenzenePdCNT (1.2 mol%)K₂CO₃THFRT24Low[2]
4-NitroiodobenzenePdCNT (1.2 mol%)K₂CO₃H₂ORT246[2]
Aryl IodidePd(OAc)₂ (0.4 mol%)Na₂CO₃Water150 (MW)0.08-0.17High[3]
Aryl BromidePd(OAc)₂ (0.4 mol%)Na₂CO₃Water150 (MW)0.08-0.17High[3]
Aryl IodideNa₂PdCl₄ / sSPhosK₂CO₃H₂O/ACN372886-94[4]
Aryl BromideNa₂PdCl₄ / sSPhosK₂CO₃H₂O/ACN372841[4]

Key Observations:

  • Contrary to the expected reactivity based on bond dissociation energies, aryl bromides can exhibit superior performance to aryl iodides under certain "classical" conditions, particularly at lower temperatures with phosphine ligands like PPh₃.[1]

  • The choice of catalyst, ligand, solvent, and base plays a crucial role in determining the relative reactivity. For instance, in DNA-compatible Suzuki-Miyaura reactions, aryl iodides have shown significantly higher yields compared to aryl bromides under specific aqueous conditions.[4]

  • Microwave-assisted protocols can drive the reactions of both aryl iodides and bromides to completion in very short times with low catalyst loadings.[3]

  • Ligand-free catalyst systems have also been developed, showing good to excellent yields for a variety of aryl iodides and bromides.[3]

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)(X)L₂ Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdRBOHL2 Ar-Pd(II)(Ar')L₂ ArPdXL2->ArPdRBOHL2 Transmetalation (Ar'-B(OH)₂) ArPdRBOHL2->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdRBOHL2->ArAr ArX Aryl Halide (Ar-X) X = I, Br ArX->Pd0 ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->ArPdXL2 Base Base Base->ArPdXL2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step of the Suzuki coupling can vary depending on the specific substrates and reaction conditions. While oxidative addition is generally faster for aryl iodides due to the weaker C-I bond, subsequent steps like transmetalation or reductive elimination can be influenced by the nature of the halide.[5] Some studies suggest that iodide, being a soft ligand, can strongly coordinate to the palladium center, potentially slowing down the catalytic cycle.[6]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium [7]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Solvent Addition: Add 3 mL of a water-ethyl alcohol-butylated hydroxytoluene (WEB) mixture.

  • Reaction Execution: Stir the mixture at room temperature for the specified time.

  • Workup: Extract the reaction mixture with diethyl ether (4 x 10 mL).

  • Purification: Purify the combined organic layers by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: DNA-Compatible Suzuki-Miyaura Cross-Coupling [4]

  • Reactant Preparation: Prepare a solution of DNA-conjugated aryl iodide (1 equivalent, 1 mM in H₂O), aryl boronic acid (200 equivalents, 200 mM in ACN/H₂O, 1:1), Na₂PdCl₄ (20 equivalents), sSPhos (40 equivalents, 10 mM in DMA), and K₂CO₃.

  • Solvent System: The final reaction mixture should be in a 4:1 ratio of H₂O to ACN.

  • Reaction Conditions: Maintain the reaction at 37°C for 28 hours.

  • Analysis: The progress and yield of the reaction are typically determined by mass spectrometry.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the reactivity of aryl bromides and iodides in a Suzuki coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants_Br Aryl Bromide + Arylboronic Acid + Catalyst + Base Reaction_Br Stir at defined Temperature & Time Reactants_Br->Reaction_Br Reactants_I Aryl Iodide + Arylboronic Acid + Catalyst + Base Reaction_I Stir at defined Temperature & Time Reactants_I->Reaction_I Monitoring_Br Monitor Progress (TLC, GC, LC-MS) Reaction_Br->Monitoring_Br Monitoring_I Monitor Progress (TLC, GC, LC-MS) Reaction_I->Monitoring_I Workup_Purification_Br Workup & Purification Monitoring_Br->Workup_Purification_Br Compare_Rates Compare Reaction Rates Monitoring_Br->Compare_Rates Workup_Purification_I Workup & Purification Monitoring_I->Workup_Purification_I Monitoring_I->Compare_Rates Yield_Characterization_Br Yield Determination & Characterization Workup_Purification_Br->Yield_Characterization_Br Yield_Characterization_I Yield Determination & Characterization Workup_Purification_I->Yield_Characterization_I Compare_Yields Compare Yields Yield_Characterization_Br->Compare_Yields Yield_Characterization_I->Compare_Yields

Caption: Workflow for comparing aryl bromide and iodide reactivity.

Conclusion

The choice between aryl bromides and iodides for Suzuki coupling is not straightforward and depends heavily on the specific reaction context. While aryl iodides are often considered more reactive due to their weaker carbon-halogen bond, this does not always translate to higher yields or faster reactions. Aryl bromides can be more effective under certain conditions, particularly with traditional phosphine ligands at moderate temperatures. For challenging couplings or when mild conditions are paramount, such as in the synthesis of complex molecules or DNA-encoded libraries, a careful screening of both aryl halides with various catalyst systems is recommended. The development of advanced catalytic systems, including ligand-free and microwave-assisted protocols, continues to expand the scope and utility of both aryl bromides and iodides in Suzuki-Miyaura cross-coupling reactions.

References

A Comparative Guide to Purity Analysis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for liquid crystal intermediates like 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is critical for ensuring the performance and reliability of end-products. This guide provides a comparative overview of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), and its alternatives, Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the purity analysis of non-volatile and thermally stable compounds such as this compound. A reversed-phase HPLC method is particularly well-suited for separating the target compound from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC

A typical reversed-phase HPLC method for the analysis of brominated benzene derivatives can be adapted for this compound.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A small amount of acid, such as 0.1% formic acid, can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Performance
ParameterExpected Performance
Retention Time Dependent on the specific method parameters, but should be well-resolved from the solvent front and potential impurities.
Resolution Baseline resolution (>1.5) between the main peak and any impurity peaks.
Linearity R² > 0.999 over a defined concentration range.
Limit of Detection (LOD) Typically in the low ng range.
Limit of Quantitation (LOQ) Typically in the mid to high ng range.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Method_Selection cluster_routine Routine Quality Control cluster_advanced Advanced Characterization cluster_impurity Impurity Profiling start Purity Analysis of this compound HPLC HPLC for known impurities and degradation products start->HPLC GC GC for volatile impurities and residual solvents start->GC qNMR qNMR for absolute purity determination and reference standard certification start->qNMR LC_MS LC-MS for identification of unknown impurities start->LC_MS

References

Navigating the Complex World of Alkylbenzene Isomers: A Comparative Guide to Gas Chromatography Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of alkylbenzene isomers are critical. These structurally similar compounds often exhibit different biological activities and toxicities, making their accurate quantification essential. Gas chromatography (GC) stands as the primary analytical technique for this challenge. This guide provides a comprehensive comparison of various GC stationary phases and analytical conditions, supported by experimental data, to aid in the selection of the optimal method for your specific needs.

The separation of alkylbenzene isomers by gas chromatography is fundamentally governed by the interactions between the analytes and the stationary phase within the GC column. The choice of stationary phase, along with the optimization of chromatographic parameters, is paramount to achieving the desired resolution.

The Critical Role of the Stationary Phase

The principle of "like dissolves like" is a foundational concept in chromatography. The polarity of the stationary phase should ideally match that of the analytes.[1] Alkylbenzenes are generally non-polar to moderately polar compounds, making non-polar stationary phases a common starting point for method development.[2]

A typical workflow for selecting a stationary phase involves assessing the polarity of the target alkylbenzene isomers and starting with a non-polar column. If the resolution is inadequate, moving to an intermediate polarity column or a specialty phase may be necessary.

GC_Column_Selection start Define Alkylbenzene Isomers for Separation existing_method Existing Method or Literature Reference? start->existing_method follow_method Follow Existing Method's Column Recommendation existing_method->follow_method Yes start_dev Start Method Development: Assess Analyte Polarity existing_method->start_dev No optimize Optimize Method (Temperature, Flow Rate) follow_method->optimize select_nonpolar Select a Non-Polar Column (e.g., 5% Phenyl Polysiloxane) start_dev->select_nonpolar resolution_check1 Is Resolution Adequate? select_nonpolar->resolution_check1 select_intermediate Try an Intermediate Polarity Column (e.g., 50% Phenyl Polysiloxane) resolution_check1->select_intermediate No resolution_check1->optimize Yes resolution_check2 Is Resolution Adequate? select_intermediate->resolution_check2 select_specialty Consider Specialty Phase (e.g., Ionic Liquid, Liquid Crystalline) resolution_check2->select_specialty No resolution_check2->optimize Yes select_specialty->optimize end Method Optimized optimize->end

GC Column Selection Workflow for Alkylbenzene Isomers.

Comparative Performance of GC Columns

The following table summarizes the performance of various stationary phases for the separation of common alkylbenzene isomers, particularly the challenging separation of xylene isomers and ethylbenzene.

Stationary PhaseColumn ExamplePolarityElution Order of C8 IsomersKey Advantages
5% Phenyl / 95% Dimethylpolysiloxane DB-5, HP-5, Rtx-5, ZB-5, VF-5msNon-PolarEthylbenzene, p-Xylene, m-Xylene, o-Xylene[3]Good general-purpose column, elution order often follows boiling points.[2]
35% Phenyl / 65% Dimethylpolysiloxane HP-35IntermediateVaries based on specific interactionsOffers different selectivity compared to non-polar phases.[4][5]
50% Phenyl / 50% Dimethylpolysiloxane DB-17IntermediateVaries based on specific interactionsCan resolve critical isomer pairs not separated on non-polar columns.[2][4]
Polyethylene Glycol (PEG) PEG-20M, Carbowax 20MPolarEthylbenzene, p-Xylene, m-Xylene, o-XyleneNot typically the first choice for alkylbenzenes but can provide unique selectivity.[2][6]
Cyclodextrin Modified CP-Chirasil-DEX CBChiral (Specialty)Benzene, Toluene, p-Xylene, m-Xylene, Ethylbenzene, o-Xylene[7]Excellent resolution of xylene isomers, particularly p- and m-xylene.[7]
Pillar[6]arene-based P6A-C10SpecialtyNot specifiedHigh-resolution performance for xylene isomers due to specific non-covalent interactions.[4][5]

Experimental Protocols

Detailed experimental conditions are crucial for reproducible results. Below are representative protocols for the GC separation of alkylbenzene isomers.

Protocol 1: General Analysis of C8 Alkylbenzenes on a Non-Polar Column

This protocol is a standard starting point for the analysis of ethylbenzene and xylene isomers.

  • Gas Chromatograph: Agilent 6890 GC or equivalent.[1]

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Injector: Split/Splitless injector in split mode (50:1 ratio).[8]

  • Injector Temperature: 280°C.[8]

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 320°C and held for 8 minutes.[8]

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

  • Detector Temperature: 280°C (for MS interface).[8]

  • Injection Volume: 1 µL.[1]

Protocol 2: High-Resolution Separation of Xylene Isomers on a Specialty Column

This protocol utilizes a cyclodextrin-based column for enhanced separation of closely eluting xylene isomers.

  • Gas Chromatograph: Standard capillary GC system.[7]

  • Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at 40 kPa.[7]

  • Injector: Split injector (20:1 ratio).[7]

  • Injector Temperature: 210°C.[7]

  • Oven Temperature Program: Isothermal at 80°C for 6 minutes, then ramped at 25°C/min to 130°C.[7]

  • Detector: Flame Ionization Detector (FID).[7]

  • Detector Temperature: 230°C.[7]

  • Injection Volume: 0.5 µL.[7]

The General Workflow of a GC Experiment

The process of analyzing alkylbenzene isomers by gas chromatography follows a standardized workflow, from sample introduction to data analysis.

GC_Workflow cluster_GC_System Gas Chromatography System Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow Detector Detector (Signal Generation) Column->Detector DataSystem Data System (Chromatogram) Detector->DataSystem Sample Sample Injection Sample->Injector Analysis Data Analysis (Identification & Quantification) DataSystem->Analysis

General Experimental Workflow for GC Analysis.

Conclusion

The successful separation of alkylbenzene isomers by gas chromatography is a multifactorial process where the choice of the stationary phase is the most critical decision. While non-polar columns like the 5% phenyl polysiloxane are a robust starting point, more challenging separations, such as those involving xylene isomers, may necessitate the use of intermediate polarity or specialty columns like cyclodextrin-based or pillar[6]arene-based phases.[1][4][7] The detailed experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to develop and optimize their analytical methods for the accurate and reliable analysis of alkylbenzene isomers.

References

Performance comparison of different palladium catalysts for cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, catalyst turnover numbers (TON), turnover frequencies (TOF), and overall efficiency. This guide provides an objective comparison of the performance of various palladium catalysts in key cross-coupling reactions, supported by experimental data, to aid researchers in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst system, which comprises a palladium precursor and a ligand, is highly dependent on the specific cross-coupling reaction and the substrates involved. Below is a summary of the performance of different palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of catalyst is crucial, especially when dealing with challenging substrates like sterically hindered or electron-rich/poor aryl halides.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Boronic Acid)Yield (%)Reference
Pd(OAc)₂XPhosK₃PO₄MeOH/THFRT14-chlorotoluene + phenylboronic acid84BenchChem
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-224-(diphenylamino)benzeneboronic acid + aryl halide60-80BenchChem
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane25124-(diphenylamino)benzeneboronic acid + aryl halide95BenchChem
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O10014-(diphenylamino)benzeneboronic acid + aryl halide>95BenchChem
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O10014-(diphenylamino)benzeneboronic acid + aryl halide>95BenchChem
PdCl₂(dppf)dppfK₂CO₃DME8022,5-diiodopyrazine + phenylboronic acidHigh[1]
Heck Coupling

The Heck reaction is a key method for the vinylation of aryl halides. The performance of the catalyst is critical for achieving high yields and selectivity.

CatalystLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Olefin)Yield (%)TONTOF (h⁻¹)Reference
Pd/C (3%)-Et₃NWater10014-bromoanisole + acrylic acid95121.2[4]
Pd(OAc)₂P(t-Bu)₃Cy₂NMe---Aryl bromides + acrylatesGood--[5]
Pd₂(dba)₃Di-1-adamantyl-n-butylphosphine----Deactivated aryl chloridesGood--[5]
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The choice of catalyst significantly impacts the reaction's efficiency.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Alkyne)Yield (%)Reference
PdCl₂(PPh₃)₂CuINEt₃NMP10012Heterocyclic phosphonium salt + terminal alkyne79[6]
PdCl₂(PPh₃)₂-TBAFSolvent-free--Aryl halides + alkynesModerate to Excellent[7]
Pd/Graphene-----Aryl halides + alkynesExcellent[8]
Pd/HP20-Na₃PO₄Isopropanol80-Aryl iodides + terminal alkynesGood[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The catalyst system, particularly the ligand, is crucial for high yields and broad substrate scope.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Aryl Halide + Amine)Yield (%)Reference
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to ExcellentBenchChem
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHighBenchChem
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesGood to ExcellentBenchChem
Pd[P(o-tol)₃]₂CyPF-t-BuNaOtBu1,4-Dioxane10012Aryl Chlorides + AmmoniaHighACS Publications

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. Below are representative experimental protocols for the key cross-coupling reactions.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Weigh and add reagents: Aryl halide, Coupling partner, Base, and Solvent catalyst Add Palladium Precursor and Ligand under inert atmosphere reagents->catalyst Inert atmosphere heating Heat and stir the reaction mixture for the specified time catalyst->heating monitoring Monitor reaction progress (e.g., TLC, GC, LC-MS) heating->monitoring quench Quench the reaction monitoring->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify the product (e.g., column chromatography) extract->purify characterize Characterize the product (e.g., NMR, MS) purify->characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.[10]

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, base, and palladium catalyst.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (usually 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkene (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 equiv)

  • Ligand (e.g., P(o-tol)₃, PPh₃, 0.02-0.10 equiv)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium catalyst, and ligand under an inert atmosphere.

  • Add the degassed solvent, followed by the alkene and the base.

  • Heat the mixture to the reaction temperature (typically 80-140 °C) and stir vigorously.

  • After the reaction is complete (as determined by TLC or GC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solids and wash with the reaction solvent.

  • Partition the filtrate between an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 equiv)

  • Copper(I) iodide (CuI, 0.02-0.10 equiv)

  • Base (e.g., Et₃N, diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and CuI.

  • Add the degassed solvent, followed by the terminal alkyne and the base.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction until the starting material is consumed.

  • Quench the reaction with aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.01-0.05 equiv)

  • Ligand (e.g., XPhos, SPhos, BINAP, 0.02-0.10 equiv)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-1.5 equiv)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precursor, ligand, and base.

  • Add the aryl halide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time (typically 1-24 hours) at a temperature of 80-120 °C.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Classification of Palladium Catalysts

Palladium catalysts for cross-coupling reactions can be broadly classified based on the palladium precursor and the type of ligand used. The interplay between these components is crucial for the catalyst's activity and stability.

G cluster_catalyst Palladium Catalyst System precursor Palladium Precursor pd0 Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) precursor->pd0 pd2 Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂) precursor->pd2 precatalysts Pre-formed Precatalysts (e.g., XPhos Pd G2/G3) precursor->precatalysts ligand Ligand phosphines Phosphine Ligands ligand->phosphines ligand->phosphines nhcs N-Heterocyclic Carbenes (NHCs) ligand->nhcs ligand->nhcs monodentate Monodentate (e.g., PPh₃, P(t-Bu)₃) phosphines->monodentate bidentate Bidentate (e.g., dppf, BINAP, Xantphos) phosphines->bidentate buchwald Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) phosphines->buchwald

Caption: Classification of palladium catalysts for cross-coupling reactions.

References

A Researcher's Guide to the Thermal Stability of Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of liquid crystal intermediates is paramount for their application in various technologies, including display devices and advanced drug delivery systems. This guide provides a comparative analysis of the thermal properties of common liquid crystal intermediates, supported by experimental data and detailed methodologies.

The thermal stability of a liquid crystal intermediate dictates its operational range and lifespan. Key parameters in this analysis include the decomposition temperature (Td), which indicates the onset of chemical breakdown; the glass transition temperature (Tg), relevant for amorphous or semi-crystalline materials; and the clearing point (Tc), the temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid state. This guide focuses on a comparison of several widely used liquid crystal intermediates.

Comparative Thermal Stability Data

The following table summarizes the key thermal stability parameters for a selection of common liquid crystal intermediates, including cyanobiphenyls, a Schiff base, and an ester-containing liquid crystal. These compounds are chosen for their prevalence in research and commercial applications.

Liquid Crystal IntermediateTypeDecomposition Temperature (Td) (°C)Glass Transition Temperature (Tg) (°C)Clearing Point (Tc) (°C)
4-Pentyl-4'-cyanobiphenyl (5CB)Cyanobiphenyl~450[1][2]-35.0[3]
4-Octyl-4'-cyanobiphenyl (8CB)Cyanobiphenyl~450[1][2]-40.5[4]
N-(4-methoxybenzylidene)-4-butylaniline (MBBA)Schiff Base-~205 K (-68 °C)[5]45[6]
4'-Octyloxy-4-biphenylcarbonitrile (8OCB)Cyanobiphenyl Ether--79.10[7]

Experimental Protocols

Accurate and reproducible thermal analysis is crucial for characterizing liquid crystal intermediates. The following are detailed methodologies for three key experimental techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition temperature of a material.

Protocol:

  • Sample Preparation: A sample of 2-10 mg is weighed and placed into a clean, tared TGA pan (typically platinum or alumina).

  • Instrument Setup: The TGA instrument is purged with an inert gas, usually nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[8]

  • Data Analysis: The change in mass of the sample is recorded as a function of temperature. The decomposition temperature (Td) is often determined as the onset temperature of mass loss or the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure phase transition temperatures, including melting, crystallization, glass transitions, and clearing points.[9]

Protocol:

  • Sample Preparation: A small sample (2-5 mg) of the liquid crystal intermediate is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a rate of 10 °C/min. For example, the sample might be heated from room temperature to a temperature above its clearing point, held for a few minutes to erase thermal history, cooled to a sub-ambient temperature, and then reheated.[8]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Endothermic peaks on heating correspond to melting and clearing points, while exothermic peaks on cooling represent crystallization. A step-like change in the baseline indicates a glass transition.[9]

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is a qualitative technique used to identify liquid crystalline phases and observe their characteristic textures.

Protocol:

  • Sample Preparation: A small amount of the liquid crystal intermediate is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage attached to the polarizing microscope, allowing for precise temperature control.

  • Observation: The sample is observed between crossed polarizers as it is heated and cooled.

  • Texture Identification: Different liquid crystal phases (e.g., nematic, smectic) exhibit unique optical textures. For example, the nematic phase often shows a "schlieren" or "marbled" texture. By observing the changes in these textures at different temperatures, the phase transition temperatures can be determined and correlated with DSC data.

Visualizing the Experimental Workflow and Influencing Factors

To better illustrate the process of thermal stability analysis and the relationships between molecular structure and thermal properties, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition Sample Liquid Crystal Intermediate TGA_Sample Weigh 2-10 mg in TGA pan Sample->TGA_Sample DSC_Sample Seal 2-5 mg in DSC pan Sample->DSC_Sample POM_Sample Place on microscope slide Sample->POM_Sample TGA Thermogravimetric Analysis (TGA) TGA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC POM Polarized Optical Microscopy (POM) POM_Sample->POM Td Decomposition Temperature (Td) TGA->Td Tg_Tc Glass Transition (Tg) & Clearing Point (Tc) DSC->Tg_Tc Textures Phase Identification (Textures) POM->Textures

Experimental workflow for thermal stability analysis.

FactorsInfluencingStability cluster_molecular Molecular Structure cluster_intermolecular Intermolecular Forces ThermalStability Thermal Stability Core Rigid Core Structure (e.g., Biphenyl, Phenylcyclohexane) Core->ThermalStability VDW Van der Waals Forces Core->VDW PiPi π-π Stacking Core->PiPi Linkage Linking Groups (e.g., Ester, Schiff Base) Linkage->ThermalStability Dipole Dipole-Dipole Interactions Linkage->Dipole Terminal Terminal Groups (e.g., Alkyl, Cyano) Terminal->ThermalStability Terminal->Dipole VDW->ThermalStability Dipole->ThermalStability PiPi->ThermalStability

References

A Comparative Guide to Chalcone-Based Liquid Crystals as an Alternative to Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of advanced materials development, the selection of molecular precursors is a critical step in designing liquid crystals with tailored properties. While cyanobiphenyls have long been the gold standard in the liquid crystal industry, particularly for display applications, the scientific community is actively exploring alternative precursors to unlock new functionalities and enhance performance. This guide provides a comparative overview of chalcone-based liquid crystals, presenting them as a viable alternative to traditional cyanobiphenyl-based materials.

This document details the synthesis, mesomorphic properties, and characterization of liquid crystals derived from chalcone precursors. We present quantitative data to compare their performance with the well-established cyanobiphenyl liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB). This guide is intended to assist researchers in making informed decisions when selecting precursors for the next generation of advanced liquid crystal materials.

Performance Comparison: Mesomorphic Properties

The thermal behavior, particularly the phase transition temperatures, is a fundamental characteristic of liquid crystalline materials. The following table summarizes the mesomorphic properties of several chalcone-based liquid crystals and compares them with the benchmark cyanobiphenyl, 5CB. The data illustrates that chalcone derivatives can exhibit a nematic phase over a broad temperature range.

CompoundPrecursor ClassMelting Point (°C)Clearing Point (°C)Mesophase Range (°C)
4-Cyano-4'-pentylbiphenyl (5CB)[1]Cyanobiphenyl22.535.012.5 (Nematic)
4-(3-(4-fluorophenyl)acryloyl)phenyl propionate[2]Chalcone143-145295~150 (Nematic)
4-(3-(4-fluorophenyl)acryloyl)phenyl butyrate[2]Chalcone166-168300~132 (Nematic)
4-(3-(4-fluorophenyl)acryloyl)phenyl pentanoate[2]Chalcone134-136325~189 (Nematic)

Note: The data for chalcone derivatives is sourced from studies on specific synthesized compounds. The mesomorphic properties can be significantly tuned by modifying the terminal alkyl chains and other substituents.

Precursor Structure and its Influence on Liquid Crystal Phase

The molecular structure of the precursor plays a pivotal role in determining the type of mesophase and the transition temperatures of the resulting liquid crystal. The diagram below illustrates the general synthetic pathway from precursor molecules to the final liquid crystal and highlights how different structural motifs influence the resulting liquid crystal phase.

G cluster_precursors Precursor Classes cluster_synthesis Synthesis cluster_lc Resulting Liquid Crystal Materials cluster_phases Dominant Mesophase Cyanobiphenyl Precursor Cyanobiphenyl Precursor Chemical Synthesis Chemical Synthesis Cyanobiphenyl Precursor->Chemical Synthesis Alkylation, Cyanation Chalcone Precursor Chalcone Precursor Chalcone Precursor->Chemical Synthesis Claisen-Schmidt Condensation Cyanobiphenyl Liquid Crystal (e.g., 5CB) Cyanobiphenyl Liquid Crystal (e.g., 5CB) Chemical Synthesis->Cyanobiphenyl Liquid Crystal (e.g., 5CB) Chalcone-Based Liquid Crystal Chalcone-Based Liquid Crystal Chemical Synthesis->Chalcone-Based Liquid Crystal Nematic Phase Nematic Phase Cyanobiphenyl Liquid Crystal (e.g., 5CB)->Nematic Phase Chalcone-Based Liquid Crystal->Nematic Phase Smectic Phase Smectic Phase Chalcone-Based Liquid Crystal->Smectic Phase

Figure 1. Synthetic pathways from precursors to liquid crystals and their typical mesophases.

Experimental Protocols

Synthesis of Chalcone-Based Liquid Crystals

The synthesis of chalcone-based liquid crystals is typically achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde.[3]

Materials and Reagents:

  • Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

  • Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Acid Chloride (e.g., propionyl chloride, butyryl chloride, valeryl chloride)

  • Pyridine (dry)

  • Hydrochloric Acid (HCl, 10%)

Procedure:

  • Synthesis of Chalcone Intermediate:

    • Dissolve equimolar amounts of the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask.

    • Add a catalytic amount of NaOH or KOH solution and stir the mixture at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.

    • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to purify.[3]

  • Esterification to Yield Final Liquid Crystal:

    • Dissolve the purified chalcone intermediate in dry pyridine in a round-bottom flask.

    • Slowly add an equimolar amount of the desired acid chloride.

    • Stir the reaction mixture at room temperature for 5 hours.[2]

    • Acidify the solution with 10% HCl and pour it into ice water to precipitate the final product.[2]

    • Filter, wash with water, and dry the product. Purify by recrystallization.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically investigated using the following techniques:

  • Polarizing Optical Microscopy (POM): A small sample of the compound is placed on a glass slide and heated on a hot stage. The textures observed under a polarizing microscope upon heating and cooling are used to identify the different liquid crystal phases (e.g., nematic, smectic).[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) and the associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured as a function of temperature.[2]

  • Spectroscopic Analysis: The chemical structures of the synthesized compounds are confirmed using Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[3]

Concluding Remarks

Chalcone-based liquid crystals represent a promising class of materials with the potential for broad applications. The data presented in this guide indicates that chalcone precursors can lead to liquid crystals with wide nematic ranges and high clearing points, making them suitable for applications requiring high thermal stability. The synthetic flexibility of chalcones allows for extensive molecular engineering to fine-tune their mesomorphic and other physicochemical properties.

References

A Comparative Purity Analysis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative purity analysis of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene (CAS No: 79832-89-6), a key intermediate in the synthesis of liquid crystals and a building block in pharmaceutical research. The purity of this compound is critical, as even minor impurities can significantly impact the performance of end-products and the validity of research data. This document outlines detailed experimental protocols for assessing purity and presents a structured format for comparing products from different suppliers.

Data Presentation: Comparative Purity Summary

The following table summarizes the stated purity from various commercial suppliers and provides a template for recording in-house experimental findings. This allows for a direct and objective comparison of product quality.

Supplier/LotStated Purity (%)Stated Analytical MethodPurity by GC-FID (%)Purity by HPLC-UV (%)¹H NMR ConformanceMajor Impurities Identified by GC-MS
Supplier A>99.9%[1]GC[1]
Supplier B99%[2]Not Specified
Supplier C98%[3]Not Specified
Supplier Dmin 96%[4][5]Not Specified
Supplier E95% min[6]Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques used to determine the purity and identify impurities in samples of this compound are provided below.

Sample Preparation
  • Objective: To prepare samples for analysis in a consistent manner.

  • Procedure:

    • For each supplier, accurately weigh approximately 10 mg of the this compound powder.

    • Dissolve the weighed sample in 10.0 mL of a suitable solvent (e.g., HPLC-grade Acetonitrile or Cyclohexane) to create a stock solution of approximately 1 mg/mL.

    • For GC and HPLC analysis, perform a further dilution (e.g., 1:10) with the same solvent to bring the concentration into the optimal range for the detector.

    • For ¹H NMR analysis, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Objective: To determine the percentage purity of the compound by area percent calculation.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Detector Temperature: 320°C.

  • Procedure:

    • Inject the prepared sample into the GC system.

    • Record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks detected.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To provide an orthogonal purity assessment to the GC method.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Column: ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram.

    • Calculate the area percent of the main peak, similar to the GC-FID analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
  • Objective: To identify the chemical structure of any impurities detected.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC coupled to a 5977B MSD or equivalent.

    • GC Conditions: Use the same column and temperature program as the GC-FID method.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Procedure:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Obtain the mass spectrum for each impurity peak.

    • Compare the obtained mass spectra against a spectral library (e.g., NIST) to propose structures for the impurities. Potential impurities could include isomers (cis-conformation), starting materials, or by-products of synthesis.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive purity analysis and supplier comparison.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_1a Quantitative Purity cluster_1b Qualitative & Impurity ID cluster_2 Data Analysis & Decision Receive Receive Samples (Suppliers A, B, C) Prep Sample Preparation (Dilution in Solvent) Receive->Prep GC_FID GC-FID Analysis Prep->GC_FID Distribute Aliquots HPLC_UV HPLC-UV Analysis Prep->HPLC_UV Distribute Aliquots NMR ¹H NMR Analysis (Structure Conformance) Prep->NMR Distribute Aliquots GC_MS GC-MS Analysis (Impurity Identification) Prep->GC_MS Distribute Aliquots Compile Compile Data in Comparison Table GC_FID->Compile HPLC_UV->Compile NMR->Compile GC_MS->Compile Compare Compare Purity, Impurity Profile, and Cost Compile->Compare Select Select Optimal Supplier for Application Compare->Select

Caption: Workflow for comparative purity analysis of chemical intermediates.

References

Safety Operating Guide

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the safe and proper disposal of 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a compound used in research and development, particularly in the synthesis of liquid crystal monomers.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as a substance that may cause an allergic skin reaction and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Personal Protective Equipment (PPE) and Handling Guidelines

ItemSpecificationRationale
Gloves Chemical-resistant glovesTo prevent skin contact and potential allergic reactions.[2]
Eye Protection Protective safety gogglesTo protect against serious eye irritation.[2]
Clothing Protective clothing and chemical-resistant bootsTo minimize the risk of accidental skin exposure.[2]
Ventilation Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapor.[2]

Disposal Procedure

The primary recommended method for the disposal of this compound is incineration.[2] This procedure must be carried out in a licensed and regulated facility.

Step-by-Step Disposal Protocol:

  • Material Preparation:

    • For solid waste, carefully scoop the material into a suitable, labeled container.[2]

    • For liquid waste or material that has been spilled and absorbed, place the absorbed material into an appropriate, sealed container for disposal.[2]

  • Solvent Mixing (to be performed by a licensed disposal facility):

    • Dissolve or mix the this compound waste with a combustible solvent.[2] This facilitates complete combustion.

  • Incineration:

    • The mixture must be burned in a regulated chemical incinerator that is equipped with an afterburner and a scrubber.[2] This ensures the complete destruction of the compound and the removal of any hazardous combustion byproducts.

  • Regulatory Compliance:

    • All disposal activities must adhere to federal, state, and local environmental regulations.[2][3] It is the responsibility of the waste generator to ensure that the disposal facility is properly licensed and compliant.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[2]

  • Containment and Cleanup:

    • For solid spills, scoop up the material and place it into a designated waste container.[2]

    • For liquid spills, absorb the material with an inert absorbent and place it into a sealed container for disposal.[2]

  • Decontamination: Thoroughly wash the spill area after the material has been collected.[2]

  • Personal Decontamination: If there has been any skin contact, wash the affected area immediately with plenty of water.[2]

Disposal Workflow

cluster_prep Preparation for Disposal cluster_disposal Professional Disposal Facility cluster_compliance Compliance start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect transport Transport to a Licensed Waste Disposal Facility collect->transport mix Dissolve or Mix with a Combustible Solvent transport->mix incinerate Incinerate in a Regulated Chemical Incinerator with Afterburner and Scrubber mix->incinerate observe Observe all Federal, State, and Local Regulations incinerate->observe end End: Disposal Complete in Accordance with Regulations observe->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.[1]

Hazard Identification and First Aid

Potential Hazards:

  • May cause skin and eye irritation upon contact.

  • May be harmful if inhaled or ingested.

  • Long-term exposure effects are unknown.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][3] If irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Operational and Disposal Plans

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][4][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1]
Handling and Storage

A systematic approach to handling this compound is crucial for safety and experimental integrity.

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[1]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Handling:

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[1]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]

    • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]

  • Storage:

    • Store in a tightly closed container.[6]

    • Keep in a cool, dry, well-ventilated area away from incompatible substances and strong oxidizing agents.[4][6]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[4][7]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[1][7][8]

  • Solid Waste: Contaminated labware (e.g., pipette tips, gloves) should be placed in a designated solid hazardous waste container.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1][8]

    • Segregation: Do not mix halogenated organic wastes with non-halogenated organic wastes or other incompatible waste streams.[7][8][9]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1][9]

Experimental Workflow

To further clarify the procedural steps and decision-making processes, the following diagram has been created using the Graphviz DOT language.

G Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don all required PPE prep_setup Prepare work area in fume hood prep_ppe->prep_setup prep_materials Gather and inspect materials prep_setup->prep_materials handle_weigh Weigh compound prep_materials->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_experiment Conduct experiment handle_transfer->handle_experiment disp_liquid Collect liquid halogenated waste handle_experiment->disp_liquid disp_solid Collect solid hazardous waste handle_experiment->disp_solid disp_label Label waste containers disp_liquid->disp_label disp_solid->disp_label clean_decontaminate Decontaminate work surfaces disp_label->clean_decontaminate clean_ppe Remove PPE clean_decontaminate->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: A procedural diagram for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.